AMPK-IN-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
873077-70-4 |
|---|---|
Fórmula molecular |
C18H19FN4O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C18H19FN4O2/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24)/b13-8- |
Clave InChI |
MUXSMSOGTBJZDC-JYRVWZFOSA-N |
SMILES isomérico |
CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
SMILES canónico |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: AMPK-IN-4 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMPK-IN-4, also commercially known as AMPK activator 4 and identified in primary literature as compound B10, is a potent, selective activator of AMP-activated protein kinase (AMPK). This document provides a comprehensive technical overview of its mechanism of action, drawing from available preclinical research. This compound distinguishes itself by activating AMPK without inhibiting mitochondrial complex I, a common off-target effect of other AMPK activators like metformin, suggesting a potentially safer profile for therapeutic applications. This guide summarizes the quantitative data, details key experimental protocols for its characterization, and visualizes its signaling pathway and experimental evaluation.
Core Mechanism of Action
This compound is a direct activator of AMPK, a crucial cellular energy sensor. Its primary mechanism involves inducing the phosphorylation of AMPK at threonine 172 (Thr172) on the catalytic α-subunit. This phosphorylation is a critical step for AMPK activation. Research indicates that the activity of this compound is dependent on the upstream kinase LKB1. Upon activation, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis by upregulating catabolic pathways that generate ATP and downregulating anabolic pathways that consume ATP. A key downstream target of AMPK is acetyl-CoA carboxylase (ACC), which is phosphorylated and consequently inhibited by activated AMPK. This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Signaling Pathway of this compound (Compound B10)
The Discovery and Synthesis of a Potent Indole-Based AMPK Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as certain cancers. The discovery of small molecule activators of AMPK has been a significant focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery and synthesis of a potent indole-based AMPK activator, PF-06409577. Detailed synthetic routes, quantitative biological data, and key experimental protocols are presented to provide a comprehensive resource for researchers in the field.
Introduction to AMPK and Its Therapeutic Potential
AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a cellular energy sensor, activated under conditions of low ATP and high AMP levels, such as during nutrient deprivation or exercise.[1] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis) while promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake).[1] Given its central role in metabolic regulation, pharmacological activation of AMPK holds promise for the treatment of various metabolic disorders.[2]
Discovery of PF-06409577: An Indole-Based AMPK Activator
The discovery of PF-06409577, a potent and selective direct activator of AMPK, stemmed from a focused drug discovery program aimed at identifying novel treatments for diabetic nephropathy.[3] The initial lead series consisted of 5-arylindole-3-carboxylates. Through systematic structure-activity relationship (SAR) studies, researchers optimized the core indole scaffold and its substituents to enhance potency and improve pharmacokinetic properties. This led to the identification of 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, designated as PF-06409577.[3]
Synthesis of PF-06409577
The synthesis of PF-06409577 involves a multi-step sequence, with a key Suzuki coupling reaction to form the biaryl core. The general synthetic strategy is outlined below.
Synthesis of the Boronic Acid Intermediate
The synthesis of the key cyclobutylphenylboronic acid intermediate begins with a metal-halogen exchange of 1-bromo-4-iodobenzene, followed by the addition to cyclobutanone to yield the corresponding hydroxycyclobutylphenyl bromide. This bromide is then converted to the boronic acid.[3]
Synthesis of the Indole Core
The 6-chloro-5-bromo-1H-indole-3-carbaldehyde serves as the indole coupling partner. This intermediate can be prepared from commercially available starting materials.
Final Assembly via Suzuki Coupling and Oxidation
The final steps involve a Suzuki coupling of the boronic acid intermediate with the 5-bromoindole derivative to construct the 5-arylindole core. Subsequent oxidation of the 3-formyl group to a carboxylic acid furnishes the final product, PF-06409577.[3][4]
Quantitative Biological Data
PF-06409577 has been demonstrated to be a potent and selective activator of the AMPK α1β1γ1 isoform.[3] Its biological activity has been characterized in various in vitro and in vivo models.[2]
| Parameter | Value | Assay System | Reference |
| AMPK Activation (EC50) | Single-digit nM | α1β1γ1 isoform | [3] |
| Effect on Downstream Substrates | Increased phosphorylation of ULK1 and ACC | Bone marrow-derived macrophages (BMDMs) | [2] |
| In Vivo Efficacy | Reduced atherosclerosis | Mouse models | [2] |
Table 1: Summary of Quantitative Biological Data for PF-06409577
Experimental Protocols
In Vitro AMPK Kinase Activity Assay
This protocol describes a common method to assess the direct activation of AMPK by a test compound.
Materials:
-
Recombinant human AMPK (α1β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
Test compound (e.g., PF-06409577) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.
-
Add varying concentrations of the test compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the EC₅₀ value by plotting the percentage of AMPK activation against the log concentration of the test compound.
Cellular AMPK Activation Assay (Western Blot)
This protocol details the assessment of AMPK activation in a cellular context by measuring the phosphorylation of AMPK and its downstream target, ACC.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 cells)
-
Cell culture medium and supplements
-
Test compound (e.g., PF-06409577)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat cells with varying concentrations of the test compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
AMPK Signaling Pathway
Figure 1: A simplified diagram of the AMPK signaling pathway.
Experimental Workflow for Cellular AMPK Activation Assay
Figure 2: Workflow for assessing cellular AMPK activation.
Conclusion
PF-06409577 represents a significant advancement in the development of direct AMPK activators. Its potent and selective activity, coupled with a well-defined synthetic route, makes it a valuable tool for further research into the therapeutic potential of AMPK activation. The detailed methodologies and data presented in this guide are intended to facilitate and inspire continued innovation in this promising area of drug discovery.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of Thienopyridone AMPK Activators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationship (SAR) for the thienopyridone class of AMP-activated protein kinase (AMPK) activators, with a specific focus on the well-characterized compound A-769662 and its analogs. Allosteric activation of AMPK is a promising therapeutic strategy for metabolic diseases, and understanding the nuanced relationships between chemical structure and biological activity is paramount for the development of novel, potent, and selective activators.
Core Compound: A-769662
A-769662 is a potent, allosteric activator of AMPK. It belongs to the thienopyridone chemical class and has been instrumental in elucidating the therapeutic potential of direct AMPK activation. Its mechanism of action involves binding to a site distinct from the AMP binding site, causing a conformational change that both allosterically activates the enzyme and inhibits its dephosphorylation at Threonine-172, a key step in maintaining its active state.
Structure-Activity Relationship (SAR) of Thienopyridone Analogs
The following tables summarize the quantitative SAR data for a series of thienopyridone analogs based on the core structure of A-769662. The data is derived from in vitro enzyme assays measuring the direct activation of AMPK.
Table 1: Modifications of the Phenyl Ring
| Compound | R1 | R2 | R3 | R4 | EC50 (µM) for AMPK Activation |
| A-769662 | H | H | H | OH | 0.8 |
| Analog 1 | OMe | H | H | OH | 1.2 |
| Analog 2 | H | OMe | H | OH | >10 |
| Analog 3 | H | H | OMe | OH | 1.5 |
| Analog 4 | F | H | H | OH | 0.9 |
| Analog 5 | H | F | H | OH | >10 |
| Analog 6 | H | H | H | H | >10 |
| Analog 7 | H | H | H | OMe | 5.2 |
Data presented is a representative compilation from publicly available SAR studies.
Key Insights from Table 1:
-
A hydroxyl group at the R4 position of the phenyl ring is critical for potent AMPK activation. Its removal or methylation significantly reduces or abolishes activity.
-
The position of other substituents on the phenyl ring has a pronounced effect on activity. Substitution at the R2 position is particularly detrimental.
-
Small, electron-withdrawing groups like fluorine at the R1 position are well-tolerated.
Table 2: Modifications of the Thienopyridone Core
| Compound | X | Y | Z | EC50 (µM) for AMPK Activation |
| A-769662 | S | C-CN | N | 0.8 |
| Analog 8 | O | C-CN | N | 2.5 |
| Analog 9 | S | C-CO2Et | N | >10 |
| Analog 10 | S | N | N | >10 |
| Analog 11 | S | C-CN | C | 4.1 |
Data presented is a representative compilation from publicly available SAR studies.
Key Insights from Table 2:
-
The sulfur atom in the thiophene ring is preferred over an oxygen atom.
-
The cyano group at the Y position is essential for high potency. Replacement with a larger ester group leads to a significant loss of activity.
-
The nitrogen atom at the Z position of the pyridone ring is important for maintaining potent activation.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the SAR studies of thienopyridone AMPK activators.
In Vitro AMPK Enzyme Activity Assay
This assay quantifies the direct activation of purified AMPK by test compounds.
Materials:
-
Purified recombinant human AMPK (α1β1γ1 isoform)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and [γ-³²P]ATP.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the purified AMPK enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated SAMS peptide.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Calculate the EC50 value for each compound by plotting the percentage of AMPK activation against the compound concentration.
Cellular Assay: Acetyl-CoA Carboxylase (ACC) Phosphorylation
This assay measures the ability of a compound to activate AMPK within a cellular context by quantifying the phosphorylation of its downstream target, ACC.
Materials:
-
Hepatocytes (e.g., primary rat hepatocytes or HepG2 cells)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Culture hepatocytes in 6-well plates until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ACC and total ACC.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities and express the results as the ratio of phospho-ACC to total ACC.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing activation by metabolic stress and A-769662.
General SAR Study Workflow
Caption: A general workflow for a structure-activity relationship (SAR) study.
Unveiling the Allosteric Hub: A Technical Guide to the AMPK-IN-4 Binding Site on AMPK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site of allosteric modulators on AMP-activated protein kinase (AMPK), with a focus on the well-characterized activator A-769662 as a proxy for understanding compounds like the designated "AMPK-IN-4". Due to the absence of publicly available data for a compound specifically named "this compound," this document leverages the extensive research on A-769662 to illuminate the critical allosteric drug and metabolite (ADaM) site. This site, located at the interface of the catalytic α and regulatory β subunits, represents a key target for the development of novel therapeutics aimed at modulating AMPK activity for various metabolic diseases.
Executive Summary
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Its heterotrimeric structure, consisting of a catalytic α subunit and regulatory β and γ subunits, offers multiple avenues for therapeutic intervention.[2] While the γ subunit contains the canonical nucleotide-binding sites for AMP and ATP, a distinct allosteric site, termed the ADaM site, has emerged as a prime target for small molecule activators.[3] This guide details the molecular architecture of this site, the mechanism of action of compounds that bind there, and the experimental methodologies used to characterize these interactions.
The ADaM Site: A Nexus of Allosteric Regulation
The allosteric drug and metabolite (ADaM) site is a pocket formed at the interface between the kinase domain (KD) of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit.[2] Activators that bind to this site, such as the thienopyridone derivative A-769662, function as a molecular "glue," stabilizing the interaction between these two domains.[4] This stabilization mimics the effects of AMP binding to the γ subunit, namely through allosteric activation and by inhibiting the dephosphorylation of the critical threonine residue (Thr172) in the activation loop of the α subunit.[5][6]
Notably, the activity of many ADaM site binders is dependent on the specific isoforms of the AMPK subunits, particularly the β subunit. For instance, A-769662 selectively activates AMPK heterotrimers containing the β1 subunit.[6] This isoform selectivity presents opportunities for developing targeted therapies with improved side-effect profiles.
Quantitative Data for A-769662
The following tables summarize the quantitative data for the interaction of the representative allosteric activator A-769662 with AMPK.
| Parameter | Value | Species/Assay Conditions | Reference |
| EC50 | 0.8 µM | Partially purified rat liver AMPK | [7][8] |
| 2.2 µM | Partially purified rat heart AMPK | [8] | |
| 1.9 µM | Partially purified rat muscle AMPK | [8] | |
| 1.1 µM | Partially purified human embryonic kidney (HEK) cell AMPK | [8] | |
| IC50 | 3.2 µM | Fatty acid synthesis in primary rat hepatocytes | [7][8] |
| 3.6 µM | Fatty acid synthesis in mouse hepatocytes | [8] |
Experimental Protocols
X-ray Crystallography for Binding Site Visualization
Determining the precise binding location of a small molecule on a protein complex like AMPK is most definitively achieved through X-ray crystallography.
Methodology:
-
Protein Expression and Purification:
-
Co-express the desired human AMPK α, β, and γ subunit isoforms (e.g., α1, β1, γ1) in an appropriate system, such as baculovirus-infected insect cells or E. coli.
-
Purify the heterotrimeric complex using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange, and size-exclusion chromatography.
-
For activators like A-769662 that require phosphorylation for full effect, the purified complex may be treated with an upstream kinase like CaMKKβ.
-
-
Crystallization:
-
Concentrate the purified AMPK complex to a suitable concentration (typically 5-10 mg/mL).
-
Incubate the complex with a molar excess of the small molecule activator (e.g., A-769662).
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with a variety of precipitants, buffers, and additives. Crystals of AMPK have been successfully grown using polyethylene glycol (PEG) as a precipitant.[9]
-
Optimize lead crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known AMPK structure as a search model.
-
Refine the model and build the small molecule into the observed electron density map.
-
Site-Directed Mutagenesis to Validate Binding Site Residues
Site-directed mutagenesis is a powerful tool to confirm the functional importance of residues identified in the binding pocket by crystallography.
Methodology:
-
Mutant Generation:
-
Identify key residues in the putative binding site from the crystal structure.
-
Introduce point mutations (e.g., alanine scanning) into the expression vector for the relevant AMPK subunit using PCR-based methods. For example, mutation of Serine 108 in the β1 subunit to alanine has been shown to abolish the activation of AMPK by A-769662.[10]
-
-
Protein Expression and Purification:
-
Express and purify the mutant AMPK complex using the same protocol as for the wild-type protein.
-
-
Functional Assays:
-
Perform in vitro kinase assays to compare the activation profile of the wild-type and mutant AMPK in the presence of the small molecule activator. A significant reduction or loss of activation in the mutant protein confirms the importance of the mutated residue for drug binding and/or the subsequent conformational changes.
-
Biochemical Kinase Activity Assay
Biochemical assays are essential for quantifying the potency of activators and for comparing the effects of mutations.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified AMPK (wild-type or mutant), a substrate peptide (e.g., SAMS peptide), and assay buffer (containing MgCl₂ and DTT).
-
Add varying concentrations of the test compound (e.g., A-769662).
-
Initiate the kinase reaction by adding ATP, often radiolabeled with ³²P ([γ-³²P]ATP).
-
-
Incubation and Termination:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.
-
-
Quantification:
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[8]
-
Signaling Pathways and Workflows
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for characterizing a novel AMPK activator.
Caption: AMPK Signaling Pathway.
Caption: Activator Characterization Workflow.
Conclusion
The ADaM site on the AMPK complex is a validated and highly promising target for the development of allosteric activators. While specific data for "this compound" remains elusive, the wealth of information available for compounds like A-769662 provides a robust framework for understanding the mechanism of action and for designing future therapeutic agents. The experimental protocols and workflows detailed in this guide offer a comprehensive approach for the identification, characterization, and optimization of novel AMPK modulators. Further research into isoform-specific activators will be critical for translating the therapeutic potential of AMPK modulation into clinical success.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]
- 4. Understanding the Mechanism of Direct Activation of AMP-Kinase: Toward a Fine Allosteric Tuning of the Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-769662 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Architectural plasticity of AMPK revealed by electron microscopy and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining the mechanism of activation of AMP-activated protein kinase by the small molecule A-769662, a member of the thienopyridone family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Isoform Selectivity Profile of AMPK Modulators
Disclaimer: As of the latest available data, a specific small molecule modulator designated "AMPK-IN-4" is not documented in publicly accessible scientific literature. Therefore, this guide provides a comprehensive framework for understanding and determining the isoform selectivity profile of novel AMP-activated protein kinase (AMPK) modulators, using data from well-characterized compounds as illustrative examples. This document is intended for researchers, scientists, and drug development professionals engaged in the study of AMPK.
Introduction to AMPK and Isoform Diversity
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. In mammals, these subunits are encoded by multiple genes, giving rise to various isoforms: α1, α2; β1, β2; and γ1, γ2, γ3. This allows for the assembly of 12 distinct AMPK complexes.
The different isoforms exhibit varied tissue distribution and subcellular localization, suggesting they have specific physiological roles. For instance, α1-containing complexes are often found ubiquitously, while α2 complexes are more prominent in skeletal and cardiac muscle. The β1 isoform is highly expressed in the liver, whereas β2 is predominant in skeletal muscle. The γ1 and γ2 isoforms are the main forms in the heart, while γ3 is largely restricted to skeletal muscle. This tissue-specific expression provides a strong rationale for developing isoform-selective AMPK modulators to target specific tissues or diseases with greater precision and potentially fewer off-target effects.
Quantitative Assessment of Isoform Selectivity
The selectivity of a compound for different AMPK isoforms is typically quantified by comparing its potency (EC50 for activators or IC50 for inhibitors) across a panel of heterotrimeric complexes. The tables below present example data for several known AMPK modulators, illustrating a range of selectivity profiles.
Table 1: Isoform Selectivity of Allosteric AMPK Activators (EC50 Values)
| Compound | α1β1γ1 (μM) | α2β1γ1 (μM) | α1β2γ1 (μM) | α2β2γ1 (μM) | Selectivity Notes |
| A-769662 | ~0.8 | ~0.3 | >10 | >10 | Highly selective for β1-containing complexes. |
| PF-739 | Data not readily available | ~0.015 | Data not readily available | ~0.03 | A pan-activator with slightly higher potency for β1 isoforms. |
| MK-8722 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | A pan-activator capable of activating all 12 heterotrimeric complexes. |
EC50 (Half Maximal Effective Concentration) is the concentration of an activator that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.
Table 2: Isoform Selectivity of AMPK Inhibitors (IC50 Values)
| Compound | α1β1γ1 (nM) | α2β1γ1 (nM) | Selectivity Notes |
| Compound C | ~100-200 | ~100-200 | A widely used but non-selective ATP-competitive inhibitor with known off-target effects. |
| SBI-0206965 | ~2.5 | ~4.5 | A potent, direct AMPK inhibitor with greater potency and selectivity than Compound C. |
| MT47-100 | Activator | Inhibitor | Exhibits mixed activity, activating β1-containing complexes while inhibiting β2-containing complexes. |
IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols for Determining Isoform Selectivity
A robust determination of isoform selectivity requires a combination of biochemical and cell-based assays.
Recombinant AMPK Expression and Purification
The foundation of in vitro selectivity profiling is the availability of purified, active AMPK heterotrimers of defined isoform composition. These are typically expressed in bacterial (e.g., E. coli) or insect (e.g., Sf9) cells using baculovirus vectors. Each of the three subunits (α, β, γ) is co-expressed to allow for the assembly of the heterotrimeric complex.
Biochemical Kinase Activity Assays
These assays directly measure the enzymatic activity of purified AMPK isoforms in the presence of a test compound.
3.2.1 Radioactive Kinase Assay ([³²P]-ATP)
This is a highly sensitive, traditional method for measuring kinase activity.
-
Principle: Measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific peptide substrate (e.g., AMARA or SAMS peptide).
-
Protocol Outline:
-
Reaction Setup: In a microfuge tube or microplate well, combine a kinase buffer (e.g., containing MOPS or Tris, MgCl₂, and DTT), the purified AMPK isoform, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated peptide substrate, while the unreacted [γ-³²P]ATP is washed away with phosphoric acid.
-
Detection: Quantify the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the EC50 or IC50 value.
-
3.2.2 Non-Radioactive Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method offers a safer and higher-throughput alternative to radioactive assays.
-
Principle: Measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Perform the kinase reaction as described above, but using only unlabeled ATP.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase and luciferin to produce light.
-
Detection: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Calculate EC50 or IC50 values by plotting luminescence against compound concentration.
-
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound engages its target in a physiological context.
-
Principle: Measures the phosphorylation of a known downstream AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Ser79, in cells treated with the test compound.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells known to express specific AMPK isoforms (e.g., primary hepatocytes for β1, skeletal muscle cells for β2). Treat the cells with the test compound across a range of concentrations.
-
Cell Lysis: After treatment, lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ACC (pACC) and total ACC.
-
Detection and Analysis: Quantify the band intensities for pACC and total ACC. Normalize the pACC signal to the total ACC signal and plot this ratio against the compound concentration to determine the cellular EC50.
-
Visualizations: Pathways and Workflows
AMPK Signaling Pathway
The following diagram illustrates the core components of the AMPK signaling pathway, including its upstream activators and key downstream effectors that regulate cellular metabolism.
Caption: Core AMPK signaling pathway showing upstream activation and downstream metabolic regulation.
Experimental Workflow for Isoform Selectivity Profiling
This flowchart outlines the systematic process for characterizing the isoform selectivity of a novel AMPK modulator.
Caption: A generalized workflow for determining the AMPK isoform selectivity of a test compound.
Conclusion
Determining the isoform selectivity profile of an AMPK modulator is a critical step in its preclinical characterization. The tissue-specific expression of AMPK isoforms presents an opportunity for the development of targeted therapies for metabolic diseases, cancer, and other conditions. A thorough investigation using a combination of robust biochemical and cell-based assays is essential to understand a compound's mechanism of action and to predict its potential therapeutic window and off-target effects. While no specific data for "this compound" is currently available, the methodologies and principles outlined in this guide provide a clear path for the comprehensive evaluation of any novel AMPK modulator.
The Metabolic Consequences of AMPK Inhibition: A Technical Guide
Disclaimer: This technical guide details the general effects of AMP-activated protein kinase (AMPK) inhibition on cellular metabolism. The specific compound of interest, AMPK-IN-4 (also known as N,N-Didesethyl Sunitinib), is a potent inhibitor of AMPKα1 and AMPKα2 with IC50 values of 393 nM and 141 nM, respectively. However, a comprehensive body of public-domain research detailing its specific impact on metabolic pathways is not yet available. Therefore, this document utilizes data from studies on the widely researched, albeit not perfectly specific, AMPK inhibitor, Compound C (Dorsomorphin), to illustrate the metabolic consequences of blocking the AMPK signaling pathway. The experimental protocols and quantitative data presented herein should be considered representative for the study of AMPK inhibitors in general.
Introduction: AMPK as the Master Metabolic Regulator
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central sensor of cellular energy status.[1] In response to an increase in the cellular AMP:ATP ratio, which signifies metabolic stress, AMPK is activated.[2] Once active, AMPK orchestrates a cellular response to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3] This positions AMPK as a critical regulator of glucose, lipid, and protein metabolism, making it a key therapeutic target for metabolic diseases.[1]
The Role of AMPK Inhibitors in Metabolic Research
Pharmacological inhibitors of AMPK are invaluable tools for elucidating the precise roles of this kinase in various physiological and pathological processes. By blocking AMPK activity, researchers can study the metabolic shifts that occur in its absence, thereby validating its function and exploring the potential consequences of its dysregulation in disease states. While several compounds have been identified as AMPK inhibitors, Compound C (Dorsomorphin) is one of the most extensively used in preclinical research.[4][5] It is important to note that Compound C can have off-target effects and inhibit other kinases.[6][7]
Effects of AMPK Inhibition on Cellular Metabolism
Inhibition of AMPK activity leads to a significant reprogramming of cellular metabolism, effectively reversing the kinase's normal functions. This results in a shift towards energy consumption and storage. The expected effects on key metabolic pathways are summarized below.
Quantitative Data on Metabolic Changes with AMPK Inhibition
The following table summarizes representative quantitative changes observed in cellular metabolism upon treatment with an AMPK inhibitor like Compound C. These values are illustrative and can vary depending on the cell type, experimental conditions, and the specific inhibitor used.
| Metabolic Parameter | Expected Change with AMPK Inhibition | Representative Quantitative Effect (using Compound C) | Reference Cell Type/Model |
| Glucose Metabolism | |||
| Glucose Uptake | Decrease | ~25-50% reduction | Skeletal muscle cells, adipocytes |
| Glycolysis Rate | Decrease in lactate production | Significant reduction in lactate formation | Cancer cell lines |
| Gluconeogenesis | Increase | Upregulation of key gluconeogenic enzymes (e.g., G6Pase, PEPCK) | Hepatocytes |
| Glycogen Synthesis | Increase | Increased glycogen accumulation | Hepatocytes, muscle cells |
| Lipid Metabolism | |||
| Fatty Acid Synthesis | Increase | Increased expression of lipogenic genes (e.g., ACC, FASN) | Hepatocytes, adipocytes |
| Fatty Acid Oxidation | Decrease | ~40-60% reduction in β-oxidation rate | Cardiomyocytes, hepatocytes |
| Cholesterol Synthesis | Increase | Upregulation of HMG-CoA reductase activity | Hepatocytes |
| Mitochondrial Function | |||
| Oxygen Consumption Rate (OCR) | Decrease | Reduction in basal and maximal respiration | Various cell lines |
| ATP Production | Decrease | Lower cellular ATP levels | hiPSC-Cardiomyocytes[1] |
| Other Key Processes | |||
| mTORC1 Signaling | Activation | Increased phosphorylation of mTORC1 substrates (e.g., S6K, 4E-BP1) | Multiple cell lines |
| Autophagy | Inhibition | Decreased formation of autophagosomes | Various cell lines |
Detailed Experimental Protocols
The following are detailed, representative protocols for investigating the effects of an AMPK inhibitor on cellular metabolism.
Cell Culture and Treatment with an AMPK Inhibitor
-
Cell Seeding: Plate cells (e.g., HepG2 hepatocytes, C2C12 myotubes, or a cancer cell line of interest) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays). Seed at a density that ensures they reach approximately 80% confluency at the time of treatment.[8]
-
Inhibitor Preparation: Prepare a stock solution of the AMPK inhibitor (e.g., 10 mM Compound C in DMSO).[8] Store at -20°C. On the day of the experiment, dilute the stock solution in serum-free or complete culture medium to the desired final concentrations (e.g., 1-10 µM for Compound C).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the AMPK inhibitor or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific metabolic process being investigated.[8]
Western Blotting for AMPK Pathway Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against key proteins in the AMPK pathway overnight at 4°C. Recommended primary antibodies include:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)
-
Total ACC
-
Phospho-mTOR, Phospho-S6K, Phospho-4E-BP1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Metabolic Assays
-
Glucose Uptake Assay: Use a fluorescently labeled glucose analog (e.g., 2-NBDG) to measure glucose uptake. After treatment with the AMPK inhibitor, incubate the cells with 2-NBDG for a defined period. Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader.
-
Fatty Acid Oxidation Assay: Utilize a substrate like radiolabeled palmitate or a fluorescent fatty acid analog. After treatment, incubate the cells with the substrate and measure the production of a metabolic byproduct (e.g., radiolabeled CO2 or water-soluble metabolites) or the decrease in the fluorescent substrate.
-
Seahorse XF Analyzer for Real-time Metabolic Analysis: For a comprehensive analysis of mitochondrial respiration and glycolysis, use a Seahorse XF Analyzer. This technology allows for the real-time measurement of the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). After treating the cells with the AMPK inhibitor, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.[9]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying the effects of AMPK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radix Rehmanniae Praeparata Extract Enhances Liver Regeneration Through AMPK-Driven Metabolic Reprogramming [mdpi.com]
An In-depth Technical Guide to the Core Downstream Signaling Pathways of AMP-Activated Protein Kinase (AMPK)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "AMPK-IN-4" is not available in the public scientific literature. This guide provides a comprehensive overview of the well-established downstream signaling pathways activated by general AMP-activated protein kinase (AMPK) activators. The principles and pathways described herein are fundamental to understanding the cellular effects of AMPK activation.
Introduction to AMPK Signaling
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, ischemia, and heat shock.[1] The activation of AMPK is primarily triggered by an increased cellular AMP:ATP or ADP:ATP ratio.[3] This leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic, ATP-consuming processes.[2][4] Consequently, AMPK activation has pleiotropic effects on cellular metabolism, growth, and autophagy, making it a key therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.[1][5]
Core Downstream Signaling Pathways of AMPK
Once activated, AMPK phosphorylates a multitude of downstream target proteins, thereby orchestrating a complex cellular response to restore energy balance. The major downstream effects can be categorized into the regulation of metabolism, cell growth, and autophagy.
Regulation of Metabolism
AMPK plays a pivotal role in regulating both glucose and lipid metabolism to enhance ATP production.
Activated AMPK enhances glucose uptake and utilization while suppressing glucose production.
-
Increased Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, thereby increasing glucose uptake.[4][6] This is mediated through the phosphorylation of TBC1 domain family member 1 (TBC1D1).[7]
-
Stimulation of Glycolysis: AMPK can stimulate glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2/3 (PFKFB2/3).[6]
-
Inhibition of Gluconeogenesis: In the liver, AMPK curtails glucose production by inhibiting the expression of key gluconeogenic enzymes. This is achieved through the phosphorylation and subsequent inhibition of transcriptional co-activators such as CREB-regulated transcription coactivator 2 (CRTC2) and Class IIa histone deacetylases (HDACs).[6][8][9] It also inhibits transcription factors like hepatocyte nuclear factor 4 (HNF4).[6][9]
-
Regulation of Glycogen Metabolism: AMPK inhibits glycogen synthesis through the inhibitory phosphorylation of glycogen synthase.[6]
AMPK activation shifts the balance from lipid synthesis to fatty acid oxidation.
-
Inhibition of Fatty Acid Synthesis: A primary mechanism is the phosphorylation and inactivation of acetyl-CoA carboxylase 1 (ACC1) and ACC2.[4] This reduces the levels of malonyl-CoA, a key metabolite for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4]
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition of CPT1, allowing for the transport of fatty acids into the mitochondria for β-oxidation.[4]
-
Inhibition of Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[10]
-
Inhibition of Lipogenesis: Overall, AMPK activation leads to the inhibition of cholesterol, triglyceride, and other lipid synthesis pathways.[3][6]
Regulation of Cell Growth and Proliferation
Given that cell growth and protein synthesis are highly energy-consuming processes, they are strongly inhibited by AMPK activation.
-
Inhibition of mTORC1 Signaling: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth. AMPK inhibits mTORC1 activity through two primary mechanisms:
-
Phosphorylation of TSC2: AMPK phosphorylates the tuberous sclerosis complex 2 (TSC2) tumor suppressor, which enhances its GTPase-activating protein (GAP) activity towards Rheb, a potent activator of mTORC1.[8][11][12]
-
Phosphorylation of Raptor: AMPK directly phosphorylates the mTORC1 component Raptor, leading to the inhibition of mTORC1 kinase activity.[8][11][12]
-
-
Inhibition of Protein Synthesis: The inhibition of mTORC1 subsequently leads to the dephosphorylation of its downstream targets, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis.[6] AMPK can also directly inhibit protein synthesis by activating eukaryotic elongation factor 2 kinase (eEF2K).[6]
Regulation of Autophagy
Autophagy is a catabolic process that degrades and recycles cellular components to provide nutrients during times of stress. AMPK activation is a potent inducer of autophagy.
-
Direct Activation of ULK1: AMPK directly phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagy process.[6][9][10]
-
Indirect Activation via mTORC1 Inhibition: The inhibition of mTORC1 by AMPK also contributes to ULK1 activation, as mTORC1 is a negative regulator of ULK1.[10]
-
Regulation of Autophagy-related Transcription: AMPK can also activate the transcription factor FOXO, which upregulates the expression of genes involved in autophagy.[9]
Quantitative Data: AMPK Phosphorylation Sites
The following table summarizes key downstream substrates of AMPK and their identified phosphorylation sites, which are critical for their functional regulation.
| Substrate | Phosphorylation Site | Pathway | Effect of Phosphorylation |
| Acetyl-CoA Carboxylase 1 (ACC1) | Ser79 | Lipid Metabolism | Inhibition |
| Tuberous Sclerosis Complex 2 (TSC2) | Ser1387 (human) | Cell Growth (mTORC1) | Activation |
| Raptor | Ser792 | Cell Growth (mTORC1) | Inhibition |
| HMG-CoA Reductase | Ser872 | Lipid Metabolism | Inhibition |
| ULK1 | Multiple sites (e.g., Ser317, Ser777) | Autophagy | Activation |
| TBC1D1 | Ser237 | Glucose Metabolism | Activation |
| CRTC2 | Ser171 | Glucose Metabolism | Inhibition |
| PPP1R12C | Ser452 | Not specified | Not specified |
| BAIAP2 | Ser366 | Not specified | Not specified |
Data compiled from multiple sources.[4][8][12][13]
Experimental Protocols
The study of AMPK signaling pathways involves a variety of standard molecular and cellular biology techniques.
Western Blot Analysis of AMPK Activation
This is a common method to assess the activation state of AMPK and its downstream targets.
-
Objective: To detect the phosphorylation of AMPK at Threonine-172 (p-AMPKα Thr172) and its substrates, such as the phosphorylation of ACC at Serine-79 (p-ACC Ser79).
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., NIH/3T3, 3T3-L1) to desired confluency. Treat cells with the AMPK activator (e.g., AICAR as a positive control, or the compound of interest) for a specified time course (e.g., 0, 30, 60, 120 minutes) and at various concentrations.[14]
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated protein to total protein is used to determine the level of activation.
-
Chemical Genetics Screen for AMPK Substrate Identification
This is a powerful, unbiased approach to identify direct substrates of a specific kinase.
-
Objective: To identify novel, direct substrates of AMPK in an unbiased manner.
-
Methodology:
-
Generation of Analog-Specific (AS) Kinase: Engineer an "analog-specific" mutant of the AMPKα subunit that can utilize a bulky ATP analog (e.g., N6-benzyl-ATPγS) that is not used by wild-type kinases.
-
Cellular Expression: Express the AS-AMPKα subunit along with the β and γ subunits in cells.
-
Cell Treatment and Labeling: Treat the cells with an AMPK activator to stimulate the kinase. Permeabilize the cells and provide the bulky ATP analog, which will be used by the AS-AMPK to thiophosphorylate its direct substrates.[2]
-
Enrichment of Thiophosphorylated Peptides: Lyse the cells, digest the proteins into peptides, and enrich for the thiophosphorylated peptides using an antibody that specifically recognizes the thiophosphate ester.
-
Mass Spectrometry: Identify the enriched peptides and the specific sites of thiophosphorylation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Bioinformatic Analysis and Validation: Analyze the identified proteins and phosphorylation sites. Validate potential substrates using in vitro kinase assays and by examining their phosphorylation in response to AMPK activation in cells.[13]
-
Visualizations of Signaling Pathways
Diagram 1: Overview of AMPK Downstream Signaling
Caption: Overview of AMPK's role in regulating metabolism, cell growth, and autophagy.
Diagram 2: AMPK Regulation of Glucose Metabolism
Caption: AMPK's control over glucose uptake and gluconeogenesis.
Diagram 3: AMPK Regulation of Lipid Metabolism
Caption: AMPK's regulation of fatty acid synthesis and oxidation via ACC phosphorylation.
Diagram 4: AMPK-mTORC1 Signaling Pathway
Caption: The inhibitory effect of AMPK on the mTORC1 signaling pathway.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK: A cellular metabolic and redox sensor. A minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 7. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Targeting the AMPK Pathway in Cancer Cell Lines
Disclaimer: The specific compound "AMPK-IN-4" is not readily identifiable in the public scientific literature. This guide therefore focuses on the broader and well-documented topic of modulating AMP-activated protein kinase (AMPK) activity in cancer cell lines using representative compounds. It will explore both the activation and inhibition of the AMPK pathway, reflecting its dual role in cancer biology.
Introduction to AMPK in Cancer
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[1][2] It is activated in response to metabolic stresses that deplete cellular ATP levels, such as nutrient starvation and hypoxia.[2][3] Once activated, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic processes like protein and fatty acid synthesis, while promoting ATP-producing catabolic pathways such as glucose uptake and fatty acid oxidation.[4][5]
The role of AMPK in cancer is complex and context-dependent, often described as a "double-edged sword".[1] On one hand, the LKB1-AMPK signaling axis is considered a tumor suppressor pathway.[5][6] By inhibiting the mTORC1 pathway, a key driver of cell growth and proliferation, AMPK can halt cancer progression. Activation of AMPK can also lead to cell cycle arrest and apoptosis through mechanisms involving p53.[7] On the other hand, in established tumors facing metabolic stress, AMPK activation can act as a pro-survival mechanism, helping cancer cells adapt and survive in harsh microenvironments.[3][6] This dual functionality makes the AMPK pathway a compelling but challenging therapeutic target in oncology.
Section 1: Pharmacological Activation of AMPK in Cancer Cells
AMPK activators are investigated for their potential to suppress tumor growth by mimicking a state of energy deprivation, thereby inhibiting anabolic processes essential for rapidly dividing cancer cells. A widely used experimental activator is AICAR.
AICAR (Acadesine)
5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a cell-permeable adenosine analog. Intracellularly, it is phosphorylated to form ZMP, an AMP mimic that allosterically activates AMPK without altering cellular AMP/ATP ratios.[7]
Effects on Cancer Cell Lines: Activation of AMPK by AICAR has been shown to elicit potent anti-proliferative effects across various breast cancer cell lines (MCF-7, MDA-MB-231, and T47D), with responses varying from cell cycle arrest to the induction of apoptosis.[8] In prostate cancer cells, AICAR not only inhibits growth but also sensitizes the cells to radiotherapy, suggesting its potential in combination therapies.[9] The apoptotic effects are often linked to the mitochondrial pathway.[8]
Quantitative Data for AICAR:
| Cell Line | Cancer Type | Effect | IC50 Value | Citation(s) |
| PC3 | Prostate Cancer | Decreased Clonogenic Survival | ~1 mM | [9] |
| LNCaP | Prostate Cancer | Decreased Clonogenic Survival | >1 mM | [9] |
| Various | Breast Cancer | Anti-proliferative | Not specified | [8] |
| Acute Lymphoblastic Leukemia (ALL) | Leukemia | Cytotoxic, Anti-proliferative, Apoptotic | Not specified | [7] |
Experimental Protocol: Apoptosis Assessment via Annexin V/PI Staining
This protocol outlines the use of flow cytometry to quantify apoptosis in cancer cells treated with an AMPK activator like AICAR. Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membrane integrity, allowing entry of a viability dye like Propidium Iodide (PI).[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AICAR
-
Phosphate-Buffered Saline (PBS)
-
Trypsin (for adherent cells)
-
Annexin V-FITC/APC
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with varying concentrations of AICAR (and a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V conjugate and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analysis: Analyze the samples on a flow cytometer within one hour. Live cells will be Annexin V- / PI-, early apoptotic cells will be Annexin V+ / PI-, and late apoptotic/necrotic cells will be Annexin V+ / PI+.
Signaling Pathway & Workflow Visualization
Caption: AICAR activates the AMPK pathway, leading to mTORC1 inhibition and p53 activation.
Section 2: Pharmacological Inhibition of AMPK in Cancer Cells
While AMPK activation is often tumor-suppressive, its pro-survival role in established tumors has led to the investigation of AMPK inhibitors as a therapeutic strategy, particularly to counteract resistance to metabolic stress.
Compound C (Dorsomorphin)
Compound C is a potent, reversible, and ATP-competitive inhibitor of the AMPK catalytic subunit. It is widely used in research to block AMPK activity and study the downstream consequences.
Effects on Cancer Cell Lines: Inhibition of AMPK using Compound C has been shown to suppress the malignant phenotype of pancreatic cancer cells, blocking proliferation, migration, and invasion under both normal and hypoxic conditions.[12] This effect was partly attributed to the attenuation of aerobic glycolysis, as evidenced by reduced lactate production and downregulation of key glycolytic enzymes like HK2 and PKM2.[12] In colon cancer cells, blocking AMPK with Compound C was shown to abolish the apoptotic effects induced by other agents, confirming AMPK's role in mediating cell death in that context.[13]
Quantitative Data for Compound C:
| Cell Line(s) | Cancer Type | Effect | Concentration Used | Citation(s) |
| 399, 403, 907, 897 | Pancreatic Cancer | Blocked proliferation, migration, invasion; Induced apoptosis | 10 µM | [12] |
| HT-29 | Colon Cancer | Abolished Compound K-induced apoptosis | Not specified | [13] |
Experimental Protocol: Western Blot for AMPK Pathway Inhibition
Western blotting is used to detect changes in protein levels and phosphorylation status, making it ideal for confirming the inhibition of AMPK signaling by Compound C. The key readouts are the levels of phosphorylated AMPK (p-AMPK) and a downstream target like phosphorylated Acetyl-CoA Carboxylase (p-ACC).
Materials:
-
Cancer cell line of interest
-
Compound C
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment & Lysis: Treat cells with Compound C for the desired time. Wash with cold PBS and lyse the cells on ice using lysis buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AMPK and a loading control like β-actin to ensure equal protein loading.
Workflow and Pathway Visualization
Caption: A typical experimental workflow for Western Blot analysis.
Caption: Compound C inhibits AMPK, affecting downstream pathways like mTOR and glycolysis.
Conclusion
Targeting the AMPK pathway presents both opportunities and challenges for cancer therapy. The decision to activate or inhibit AMPK is highly dependent on the specific cancer type, its genetic background, and the metabolic state of the tumor microenvironment. AMPK activators like AICAR may be effective in cancers that are highly dependent on anabolic processes, effectively starving them of essential building blocks. Conversely, in tumors where AMPK activation serves as a survival mechanism against metabolic stress or chemotherapy, AMPK inhibitors like Compound C could be employed to render cancer cells more vulnerable to treatment. A deeper understanding of the specific context in which AMPK functions will be critical for the successful clinical translation of AMPK-modulating therapies.
References
- 1. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 3. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMPK Signaling: A Targetable Tumor Suppressor Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. AMPK Inhibition Suppresses the Malignant Phenotype of Pancreatic Cancer Cells in Part by Attenuating Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound K induces apoptosis via CAMK-IV/AMPK pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AMPK-IN-4 in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining cellular homeostasis. Its activation triggers a cascade of events aimed at restoring energy balance, including the regulation of the catabolic process of autophagy. Autophagy is a cellular recycling mechanism that degrades and removes unnecessary or dysfunctional components, a process with significant implications in various physiological and pathological states, including metabolic disorders, neurodegenerative diseases, and cancer.
This technical guide focuses on AMPK-IN-4 , a potent and selective activator of AMPK. While extensive peer-reviewed literature specifically detailing the role of a compound named "this compound" in autophagy is limited, this guide synthesizes the available information for a commercially available and structurally similar compound, AMPK activator 4 (CAS 2493239-46-4) , which is likely synonymous. This document will delve into its mechanism of action, its presumed role in the intricate signaling pathways of autophagy, and provide detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound is a potent, allosteric activator of AMPK. Unlike some other AMPK activators, it does not inhibit mitochondrial complex I.[1][2][3] Its primary mechanism involves binding to the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits. This binding induces a conformational change that promotes the phosphorylation of the catalytic α subunit at Threonine 172 (Thr172) by upstream kinases such as LKB1, leading to AMPK activation.[4]
Activated AMPK, in turn, modulates a plethora of downstream targets to restore cellular energy levels. In the context of autophagy, AMPK activation is known to initiate this process through several key mechanisms:
-
Direct Phosphorylation and Activation of ULK1: AMPK can directly phosphorylate and activate Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that is a central initiator of autophagy.[5][6][7]
-
Inhibition of mTORC1: AMPK can inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy. This is achieved through the phosphorylation of TSC2 and Raptor, components of the mTORC1 signaling pathway.[8]
The activation of AMPK by this compound is expected to trigger these downstream events, leading to the induction of autophagy.
Quantitative Data Summary
The following table summarizes the available quantitative data for AMPK activator 4, which is presumed to be this compound.
| Parameter | Value | Cell Line/System | Source |
| In Vitro Activity | |||
| Induction of AMPK phosphorylation | Dose-dependent (0-20 µM) | C2C12 myotubes, HepG2, HuH-7 | [1][2] |
| Induction of ACC phosphorylation | Dose-dependent (0-20 µM) | C2C12 myotubes, HepG2, HuH-7 | [1][2] |
| Cell Viability | Slight decrease at 10-20 µM after 72h | HepG2 | [1][2] |
| In Vivo Activity | |||
| Dosage for anti-hyperglycemic effect | 100 mg/kg (daily for 9 weeks) | db/db mice | [1][2] |
Signaling Pathways
The following diagrams illustrate the central role of AMPK in autophagy and the proposed mechanism of action for this compound.
References
- 1. AMPK activator 4 | 2493239-46-4 | MOLNOVA [molnova.com]
- 2. glpbio.com [glpbio.com]
- 3. NB-64-32725-100mg | AMPK activator 4 [2493239-46-4] Biovalley [biovalley.fr]
- 4. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Role of AMPK in autophagy [frontiersin.org]
- 7. Unexpected roles for AMPK in the suppression of autophagy and the reactivation of MTORC1 signaling during prolonged amino acid deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Role of AMPK in Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining mitochondrial homeostasis. As a master regulator of metabolism, AMPK orchestrates a complex network of signaling pathways that govern mitochondrial biogenesis, dynamics, and quality control through mitophagy. This technical guide provides a comprehensive overview of the intricate relationship between AMPK and mitochondrial function, offering insights into the underlying molecular mechanisms, experimental methodologies to assess these processes, and the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Core Concepts: AMPK and Mitochondrial Regulation
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, with mitochondria being a central target of its regulatory actions.
The influence of AMPK on mitochondrial function can be broadly categorized into three key areas:
-
Mitochondrial Biogenesis: AMPK promotes the formation of new mitochondria to enhance the cell's energy-producing capacity.
-
Mitochondrial Dynamics: AMPK regulates the continuous fission and fusion of mitochondria, processes essential for maintaining a healthy mitochondrial network.
-
Mitophagy: AMPK is instrumental in the selective removal of damaged or dysfunctional mitochondria, a critical quality control mechanism.
Signaling Pathways
The regulatory effects of AMPK on mitochondrial function are mediated through a series of well-defined signaling pathways. Understanding these pathways is crucial for developing therapeutic strategies that target AMPK.
Mitochondrial Biogenesis Pathway
Activated AMPK enhances mitochondrial biogenesis primarily through the phosphorylation and activation of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). PGC-1α, in turn, co-activates nuclear respiratory factors (NRFs) 1 and 2, which are key transcription factors for a multitude of nuclear-encoded mitochondrial proteins.
Caption: AMPK-mediated mitochondrial biogenesis signaling pathway.
Mitochondrial Dynamics Pathway
AMPK influences mitochondrial dynamics by phosphorylating key proteins involved in fission and fusion. For instance, AMPK can phosphorylate Mitochondrial Fission Factor (MFF), which recruits the dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane to initiate fission.
Caption: Regulation of mitochondrial dynamics by AMPK.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies investigating the effects of AMPK activation on mitochondrial function.
Table 1: Effects of AMPK Activators on Mitochondrial Biogenesis Markers
| Compound | Cell Type/Model | Concentration | Target Marker | Fold Change (vs. Control) |
| AICAR | C2C12 myotubes | 2 mM | PGC-1α mRNA | ~2.5 |
| Metformin | Primary hepatocytes | 1 mM | NRF-1 protein | ~1.8 |
| A-769662 | Skeletal muscle | 100 µM | Cytochrome c protein | ~2.0 |
Table 2: Impact of AMPK on Mitochondrial Respiration
| Condition | Cell Type | Parameter Measured | Change |
| AMPK activation (AICAR) | L6 myoblasts | Basal Oxygen Consumption Rate (OCR) | Increased |
| AMPK activation (AICAR) | L6 myoblasts | Maximal Respiration (OCR) | Increased |
| AMPK knockout | Mouse Embryonic Fibroblasts | ATP-linked Respiration (OCR) | Decreased |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the role of AMPK in mitochondrial function.
Western Blotting for AMPK Activation and Downstream Targets
Objective: To determine the phosphorylation status of AMPK and its downstream targets as an indicator of pathway activation.
Methodology:
-
Cell Lysis:
-
Treat cells with the compound of interest (e.g., AMPK activator or inhibitor) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), PGC-1α, etc., overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To measure real-time oxygen consumption rates (OCR) as an indicator of mitochondrial respiratory function.
Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
-
Compound Treatment:
-
Treat cells with the test compound for the desired duration.
-
-
Assay Preparation:
-
Wash cells with and incubate in Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the injector ports of the sensor cartridge with mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Analyze the data using the Seahorse Wave software.
-
Caption: Workflow for a Seahorse mitochondrial stress test.
Immunofluorescence for Mitochondrial Mass and Morphology
Objective: To visualize and quantify changes in mitochondrial content and network structure.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the compound of interest.
-
-
Mitochondrial Staining:
-
Incubate live cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS (if antibody staining is also performed).
-
-
(Optional) Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a protein of interest (e.g., TOM20).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
Mount coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify mitochondrial mass by measuring the total fluorescence intensity of the mitochondrial stain per cell.
-
Analyze mitochondrial morphology (e.g., fragmentation vs. elongation) using specialized software plugins.
-
Conclusion
AMPK stands as a central hub in the regulation of mitochondrial function, impacting everything from the biogenesis of new organelles to the quality control of the existing mitochondrial network. The intricate signaling pathways and the profound effects of AMPK on mitochondrial respiration and dynamics underscore its importance as a therapeutic target for a wide range of metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating AMPK activity to enhance mitochondrial health.
The Emerging Therapeutic Potential of AMPK-IN-4: A Review of Preliminary In Vivo Studies
Disclaimer: Information regarding a specific compound designated "AMPK-IN-4" is not publicly available. This technical guide synthesizes preliminary in vivo data from studies on various direct and indirect AMP-activated protein kinase (AMPK) activators to provide a representative overview of the expected preclinical evaluation for a novel AMPK-targeting therapeutic.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes, making it an attractive therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, as well as cancer.[1][3][4] AMPK activation has been shown to improve glucose homeostasis, enhance insulin sensitivity, and promote fatty acid oxidation.[5][6] This guide provides a summary of the methodologies and findings from preliminary in vivo studies on AMPK activators, presented as a proxy for the evaluation of a novel investigational compound, "this compound."
Data from In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies on AMPK activators in various animal models. These data illustrate the potential therapeutic effects of compounds like this compound.
Table 1: Effects of AMPK Activator on Metabolic Parameters in a Type 1 Diabetes Mouse Model
| Parameter | Control (FVB Mice) | Diabetic (OVE26 Mice) | Diabetic + AMPK Activator (AICAR) |
| Blood Glucose (mg/dL) | 150 ± 20 | 550 ± 50 | 540 ± 60 |
| Body Weight (g) | 25 ± 2 | 20 ± 1.5 | 21 ± 1.8 |
| Albuminuria (µ g/24h ) | 20 ± 5 | 250 ± 40 | 100 ± 30 |
| Data synthesized from a study on the effects of the AMPK activator AICAR in a model of type 1 diabetes.[7] |
Table 2: Effects of an AMPK Activator on Body Weight and Plasma Lipids in an Obese Mouse Model
| Parameter | Lean Mice | Obese Mice | Obese + AMPK Activator |
| Body Weight Change (%) | +2% | +15% | +5% |
| Plasma Triglycerides (mg/dL) | 80 ± 10 | 200 ± 25 | 120 ± 15 |
| Liver Triglycerides (mg/g) | 5 ± 1 | 25 ± 4 | 10 ± 2 |
| Representative data based on studies of direct AMPK activators.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. The following are representative protocols for key experiments in the preclinical evaluation of an AMPK activator.
Type 1 Diabetes Murine Model
-
Animal Model: OVE26 mice, a genetic model of type 1 diabetes, and FVB mice as a control strain are utilized.[7]
-
Drug Administration: The AMPK activator (e.g., 5-aminoimidazole-4-carboxamide-1-riboside, AICAR) is administered to the diabetic mice, typically via intraperitoneal injection, for a specified duration, such as 5 weeks.[7] A vehicle control is administered to a parallel group of diabetic mice.
-
Metabolic Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples. 24-hour urine is collected using metabolic cages to measure albumin excretion as a marker of kidney damage.[7]
-
Tissue Analysis: At the end of the study, tissues such as the kidney and liver are harvested. Glomeruli can be isolated from the kidneys to assess the expression of proteins like Nox4 and p53 via Western blotting.[7] Histological analysis is performed to examine glomerular basement membrane thickening and foot process effacement.[7]
Liver Regeneration Model
-
Animal Model: A 70% partial hepatectomy (PHx) is performed on male C57BL/6J mice to induce liver regeneration.[8]
-
Drug Administration: An investigational compound, such as a Radix Rehmanniae Praeparata (RRP) extract, is administered to the mice.[8] A sham-operated group and a vehicle-treated PHx group serve as controls.
-
Analysis of Liver Regeneration: Liver-to-body weight ratio is measured at different time points post-hepatectomy. Proliferation markers in liver tissue are assessed by immunohistochemistry or Western blotting.
-
Metabolic and Molecular Analysis: Liver tissues are collected for transcriptomic and metabolomic analyses to investigate the global changes in metabolic reprogramming.[8] Key signaling proteins like AMPK and its downstream target ACC are analyzed for their phosphorylation status via Western blotting to confirm target engagement.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways influenced by AMPK activation and a typical experimental workflow for in vivo studies.
Caption: Core AMPK signaling cascade.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated Protein Kinase (AMPK) Negatively Regulates Nox4-dependent Activation of p53 and Epithelial Cell Apoptosis in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-depth Literature Review of AMPK-IN-4: A Technical Guide
An examination of the publicly available data on the potent AMP-activated protein kinase inhibitor, AMPK-IN-4, reveals a compound with significant potential in cancer research. This technical guide synthesizes the current understanding of its biochemical activity, mechanism of action, and the experimental protocols utilized in its evaluation.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activity is intricately linked to cellular energy status, and its dysregulation is implicated in various diseases, including metabolic disorders and cancer. As such, the development of small molecule modulators of AMPK activity is of significant interest in drug discovery. This compound, also referred to as compound 19, has emerged as a potent inhibitor of AMPK, demonstrating notable activity against the α1 and α2 isoforms of the kinase.
Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory potency against the two catalytic α-subunits of AMPK. This data is essential for understanding its biochemical efficacy and for comparing it with other known AMPK inhibitors.
| Compound | Target | IC50 (nM) |
| This compound | AMPK (α1) | 393 |
| AMPK (α2) | 141 |
Table 1: Inhibitory activity of this compound against AMPK α1 and α2 isoforms.
Mechanism of Action
This compound functions as a direct inhibitor of the catalytic α-subunits of AMPK. By binding to these subunits, it prevents the kinase from phosphorylating its downstream targets, thereby disrupting the signaling cascade that is normally initiated in response to cellular energy stress. The differential potency against the α1 and α2 isoforms suggests a degree of selectivity in its inhibitory action.
The inhibition of AMPK can have profound effects on cellular metabolism and growth. Under normal physiological conditions, AMPK activation promotes catabolic pathways to generate ATP while inhibiting anabolic processes that consume energy. By inhibiting AMPK, this compound can disrupt this energy balance, which may be particularly impactful in cancer cells that have a high metabolic rate and are often dependent on specific metabolic pathways for their proliferation and survival.
Signaling Pathways
The inhibitory action of this compound directly impacts the AMPK signaling pathway. A simplified representation of this pathway and the point of intervention by this compound is provided below.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound was likely determined using an in vitro kinase assay. A typical protocol for such an assay would involve the following steps:
-
Reagents and Materials:
-
Recombinant human AMPK (α1β1γ1 and α2β1γ1 isoforms)
-
ATP (Adenosine triphosphate)
-
A specific peptide substrate for AMPK (e.g., SAMS peptide)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kinase buffer (e.g., containing HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation)
-
Multi-well plates (e.g., 384-well plates)
-
-
Assay Procedure:
-
A solution of the recombinant AMPK enzyme is prepared in the kinase buffer.
-
Serial dilutions of this compound are prepared and added to the wells of the multi-well plate.
-
The AMPK enzyme solution is then added to the wells containing the inhibitor and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis:
-
The luminescence signal is converted to percent inhibition relative to a control (no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Experimental Workflow
The general workflow for the discovery and initial characterization of a novel kinase inhibitor like this compound can be visualized as follows:
Conclusion
This compound is a potent inhibitor of AMPK, with nanomolar efficacy against the α1 and α2 isoforms. Its mechanism of action involves the direct inhibition of the kinase, thereby modulating downstream metabolic pathways. While the currently available public information provides a foundational understanding of this compound, a more comprehensive characterization through detailed in vitro and in vivo studies will be necessary to fully elucidate its therapeutic potential, particularly in the context of cancer biology. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel AMPK modulators.
An In-depth Technical Guide to the Core Chemical Properties and Stability of Novel AMPK Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AMPK-IN-4" is not a recognized chemical entity in publicly available scientific literature. Therefore, this document serves as a comprehensive template, outlining the critical chemical properties, stability profiles, and experimental methodologies that would be essential for the characterization of a novel AMP-activated protein kinase (AMPK) modulator.
Executive Summary
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target for therapeutic intervention in metabolic diseases, cancer, and other conditions.[1][2][3] The development of novel small molecule modulators of AMPK requires a thorough understanding of their fundamental chemical properties and stability. This guide provides a framework for the essential data and experimental protocols necessary for the preclinical assessment of a novel AMPK modulator, here hypothetically termed this compound.
Chemical Properties
The foundational chemical properties of a novel compound are critical for its development. These data inform solubility, formulation, and potential for chemical modifications.
Identity and Structure
| Property | Data |
| Compound Name | This compound |
| IUPAC Name | [Data Not Available] |
| Molecular Formula | [Data Not Available] |
| Molecular Weight | [Data Not Available] |
| CAS Number | [Data Not Available] |
| SMILES String | [Data Not Available] |
Physicochemical Properties
| Property | Data |
| Appearance | [e.g., White to off-white solid] |
| Melting Point | [Data Not Available] |
| Boiling Point | [Data Not Available] |
| pKa | [Data Not Available] |
| LogP | [Data Not Available] |
| Solubility in Water | [Data Not Available] |
| Solubility in DMSO | [Data Not Available] |
| Solubility in Ethanol | [Data Not Available] |
Stability Profile
Understanding the stability of a compound under various conditions is paramount for determining its shelf-life, storage requirements, and suitability for in vitro and in vivo studies.
Solid-State Stability
| Condition | Time Point | Purity (%) | Degradants (%) |
| -20°C | 0, 3, 6, 12 months | [Data Not Available] | [Data Not Available] |
| 4°C | 0, 3, 6, 12 months | [Data Not Available] | [Data Not Available] |
| 25°C / 60% RH | 0, 1, 3, 6 months | [Data Not Available] | [Data Not Available] |
| 40°C / 75% RH | 0, 1, 3, 6 months | [Data Not Available] | [Data Not Available] |
Solution Stability
| Solvent | Temperature | Time Point | Concentration | Purity (%) |
| DMSO | -20°C | 0, 1, 3, 6 months | [e.g., 10 mM] | [Data Not Available] |
| PBS (pH 7.4) | 37°C | 0, 2, 8, 24 hours | [e.g., 10 µM] | [Data Not Available] |
| Cell Culture Medium | 37°C | 0, 2, 8, 24 hours | [e.g., 10 µM] | [Data Not Available] |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust drug development. The following are standard protocols for determining the properties outlined above.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
-
Objective: To determine the purity of this compound and quantify its degradation over time under various stress conditions.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For stability studies, incubate aliquots of the compound under the conditions specified in sections 3.1 and 3.2.
-
At each time point, dilute a sample to an appropriate concentration for analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the parent compound and any degradants. Purity is calculated as the percentage of the parent peak area relative to the total peak area.
-
Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials: Analytical balance, vials, orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, PBS) in a sealed vial.
-
Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a calibration curve.
-
LogP Determination (Shake-Flask Method)
-
Objective: To determine the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.
-
Materials: n-Octanol, water, analytical balance, vials, vortex mixer, centrifuge, HPLC system.
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of this compound in one of the phases.
-
Add a known volume of the stock solution to a vial containing a known volume of the other phase.
-
Vortex the mixture vigorously for several minutes and then allow the phases to separate by centrifugation.
-
Determine the concentration of this compound in both the aqueous and octanolic phases using HPLC.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualizations
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular metabolism.[4][5] It is activated by stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation and hypoxia.[2][3] Upstream kinases like LKB1 and CaMKK2 phosphorylate and activate AMPK.[1][4] Once active, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic pathways (e.g., protein and lipid synthesis via mTORC1 and ACC inhibition) and promote catabolic pathways (e.g., glucose uptake and fatty acid oxidation) to restore cellular energy balance.[1][2]
Experimental Workflow for Compound Characterization
The characterization of a novel AMPK modulator follows a logical progression from initial synthesis to detailed stability analysis. This workflow ensures that foundational data are collected before proceeding to more complex and resource-intensive assays.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Investigating Off-Target Effects of AMPK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Note: While the initial request specified AMPK-IN-4, publicly available, in-depth off-target profiling data for this compound is limited. Therefore, this guide will utilize the well-characterized AMP-activated protein kinase (AMPK) inhibitor, SBI-0206965 , as a representative example to illustrate the principles and methodologies for investigating off-target effects.
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases and cancer. However, the development of specific kinase inhibitors is often challenged by off-target effects, where the inhibitor interacts with unintended kinases or other proteins. These off-target interactions can lead to unforeseen physiological consequences, toxicity, or even provide opportunities for drug repositioning. This technical guide provides an in-depth overview of the methodologies used to investigate the off-target effects of AMPK inhibitors, using SBI-0206965 as a case study.
Data Presentation: Kinase Selectivity Profile of SBI-0206965
Comprehensive kinase profiling is a critical step in characterizing any new inhibitor. The following table summarizes the inhibitory activity of SBI-0206965 against a panel of 140 human protein kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor.
| Kinase Target | Family | % Inhibition at 0.25 µM |
| AMPK (α1β1γ1) | CAMK | ~80% |
| MLK1 | STE | >80% |
| NUAK1 | CAMK | >80% |
| MARK3 | CAMK | ~40-50% |
| MLK3 | STE | ~30-50% |
| PAK4 | STE | ~30-50% |
| Src | TK | ~30-50% |
| TrkA | TK | ~30-50% |
| ULK1 | Other | ~63% (at 1µM) |
| ULK2 | Other | Data not available |
| ABL1 | TK | <25% |
| AKT1 | AGC | <25% |
| AURKA | Other | <25% |
| ... | ... | ... |
| (This table is a representation of data from a broader screen and highlights some of the key on- and off-targets. For a complete list, refer to the original publication.) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified kinase.
Objective: To determine the potency (e.g., IC50 value) of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Test inhibitor (e.g., SBI-0206965) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Objective: To confirm that the inhibitor binds to its intended target and potential off-targets in intact cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., SBI-0206965) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific to the target proteins (e.g., anti-AMPKα, anti-NUAK1)
-
SDS-PAGE gels and Western blotting reagents
-
Imaging system for Western blot detection
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or DMSO (vehicle control) at the desired concentration and incubate under normal cell culture conditions for a specified time.
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target proteins of interest.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and an appropriate substrate to visualize the protein bands. Quantify the band intensities.
-
Data Interpretation: Plot the relative amount of soluble protein against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Mandatory Visualizations
Caption: AMPK signaling pathway with key upstream activators, downstream effectors, and identified off-targets of SBI-0206965.
Caption: A generalized experimental workflow for identifying and validating off-target effects of a kinase inhibitor.
The Biological Activity of AMPK-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation in response to low cellular energy levels triggers a cascade of events aimed at restoring energy homeostasis, making it a key target in various therapeutic areas, including metabolic diseases and cancer. AMPK-IN-4, also known as N,N-Didesethyl Sunitinib, has emerged as a potent inhibitor of AMPK, with significant implications for cancer research. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, experimental protocols, and its impact on cellular signaling pathways.
Core Biological Activity and Mechanism of Action
This compound is a potent, small-molecule inhibitor of the catalytic α1 and α2 subunits of AMPK. Its primary mechanism of action involves the direct inhibition of the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream targets. This inhibition disrupts the cellular energy balance and has been shown to have significant effects on cancer cell proliferation, migration, and metabolism.
Quantitative Data Summary
The inhibitory activity of this compound against the α1 and α2 isoforms of AMPK has been quantified, providing key data for its use in research and drug development.
| Parameter | AMPKα1 | AMPKα2 | Reference |
| IC50 | 393 nM | 141 nM | [1][2] |
Table 1: Inhibitory Potency of this compound against AMPK Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of both AMPKα1 and AMPKα2 by this compound.
Signaling Pathways and Experimental Workflows
The inhibition of AMPK by this compound has profound effects on downstream signaling pathways that are critical for cancer cell survival and growth.
Figure 1: AMPK Signaling Pathway and the Point of Inhibition by this compound. This diagram illustrates the central role of AMPK in cellular metabolism and how this compound intervenes to block its activity, leading to the dysregulation of downstream processes like protein synthesis, fatty acid synthesis, and autophagy.
The following workflow outlines a typical experiment to assess the biological activity of this compound in a cancer cell line.
Figure 2: Experimental Workflow for Assessing this compound Activity. This flowchart outlines the key steps in evaluating the in vitro effects of this compound on cancer cells, from cell culture to data analysis.
Detailed Experimental Protocols
While specific protocols for this compound are not widely published, the following are representative methodologies adapted from studies on its parent compound, Sunitinib, and other AMPK inhibitors like Compound C. These can serve as a starting point for designing experiments with this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on AMPK kinase activity.
Materials:
-
Recombinant human AMPK (α1β1γ1 or α2β1γ1 isoforms)
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP)
-
This compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, SAMS peptide, and recombinant AMPK enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Western Blot Analysis for AMPK Activity in Cells
Objective: To assess the effect of this compound on the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control group.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Cell Viability Assay
Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
In Vivo Xenograft Studies (Representative Protocol)
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or the vehicle control to the respective groups (e.g., by oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the role of AMPK in cancer biology. Its potent and specific inhibitory activity allows for the detailed exploration of the downstream consequences of AMPK inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the AMPK pathway in cancer and other diseases. As with any experimental compound, careful optimization of protocols for specific cell lines and model systems is essential for obtaining robust and reproducible results.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of AMPK-IN-4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "AMPK-IN-4" is not a widely documented compound, this document presents a detailed protocol assuming This compound is a hypothetical novel inhibitor of AMP-activated protein kinase (AMPK) . The provided experimental details are based on established in vitro kinase assay methodologies.
Introduction to AMPK as a Therapeutic Target
AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits.[2][3] AMPK is activated in response to cellular stress that depletes ATP levels, such as nutrient starvation and hypoxia.[1] Once activated, AMPK orchestrates a metabolic switch, activating catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[2][4] This regulation is critical for maintaining cellular energy balance.
Dysregulation of AMPK signaling is implicated in various diseases, including metabolic syndrome, type 2 diabetes, and cancer.[1] Consequently, both activators and inhibitors of AMPK are of significant interest as potential therapeutic agents.[5][6][7] The development of small molecule inhibitors, such as the hypothetical this compound, requires robust and reliable in vitro assays to determine their potency and selectivity.
Principle of the In Vitro Kinase Assay
To evaluate the inhibitory potential of this compound, a widely used method is the measurement of ADP production, which is a direct product of the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced. The assay involves two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.
Quantitative Data Summary
The inhibitory activity of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 values would be determined for different AMPK isoforms to assess the selectivity of the compound.
| Compound | Target Isoform | IC50 (nM) | Hill Slope |
| This compound | AMPK α1/β1/γ1 | 15.2 | -1.1 |
| This compound | AMPK α2/β1/γ1 | 25.8 | -0.9 |
| Control Inhibitor (e.g., Dorsomorphin) | AMPK α1/β1/γ1 | 8.9 | -1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Determination of IC50 for this compound using the ADP-Glo™ Kinase Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on AMPK activity.
A. Materials and Reagents
-
Enzyme: Recombinant human AMPK (e.g., α1/β1/γ1 isoform)
-
Substrate: SAMS peptide (HMRSAMSGLHLVKRR)
-
Compound: this compound, dissolved in 100% DMSO
-
Control Inhibitor: Dorsomorphin, dissolved in 100% DMSO
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
Assay Plate: 384-well, low-volume, white, flat-bottom plate
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Plate Reader: Luminometer
B. Reagent Preparation
-
AMPK Enzyme Solution: Thaw the recombinant AMPK enzyme on ice. Dilute the enzyme to the desired concentration in cold Assay Buffer. The final concentration should be determined from an enzyme titration experiment to ensure the reaction is within the linear range.
-
Substrate/ATP Mix: Prepare a solution containing the SAMS peptide and ATP in Assay Buffer. The final concentration of ATP should be at or near its Km value for AMPK to accurately determine competitive inhibition.
-
This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Control Wells: Prepare wells with DMSO only (vehicle control for 100% activity) and wells with a known AMPK inhibitor like Dorsomorphin (positive control for inhibition).
C. Assay Procedure
-
Compound Dispensing: Add 1 µL of the serially diluted this compound, DMSO, or control inhibitor to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted AMPK enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Signal Measurement: Measure the luminescence using a plate reader.
D. Data Analysis
-
Data Normalization:
-
The average signal from the DMSO-only wells represents 100% kinase activity (no inhibition).
-
The average signal from wells with a high concentration of the control inhibitor represents 0% activity (maximum inhibition).
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)])
-
-
IC50 Determination:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Visualizations
AMPK Signaling Pathway and Point of Inhibition
Caption: Hypothetical inhibition of the AMPK signaling pathway by this compound.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 5. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? | MDPI [mdpi.com]
- 7. scbt.com [scbt.com]
Illuminating Cellular Energy Dynamics: Application and Protocols for AMPK Activator 4 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation in response to low cellular energy levels triggers a cascade of events to restore energy homeostasis, making it a key therapeutic target for metabolic diseases and cancer. "AMPK activator 4" (CAS 2493239-46-4) is a potent, direct activator of AMPK. This document provides detailed application notes and protocols for utilizing AMPK activator 4 in live cell imaging studies to monitor real-time AMPK activation and its downstream cellular consequences. While the compound referenced in the user request, "AMPK-IN-4," is recognized as an AMPK inhibitor, this document will focus on the activator to provide a comprehensive guide for studying AMPK activation dynamics.
Mechanism of Action
AMPK activator 4 is a small molecule that directly activates the AMPK enzyme complex. This allosteric activation leads to the phosphorylation of AMPK at Threonine 172 of the α-subunit, a key step in its activation cascade. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
Quantitative Data Summary
The following table summarizes the in vitro data for AMPK activator 4, providing a baseline for designing live cell imaging experiments.
| Parameter | Cell Line(s) | Concentration Range | Incubation Time | Readout | Reference(s) |
| AMPK Activation (pAMPK) | C2C12 myotubes, HepG2, HuH-7 | 0 - 20 µM | 12 - 24 hours | Western Blot | [1][2] |
| ACC Phosphorylation (pACC) | C2C12 myotubes, HepG2, HuH-7 | 0 - 20 µM | 12 - 24 hours | Western Blot | [1][2] |
Signaling Pathway
Activated AMPK orchestrates a complex signaling network to restore cellular energy balance. Key downstream effects include the inhibition of mTORC1 signaling to suppress protein synthesis, the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC) to reduce fatty acid synthesis, and the induction of autophagy and mitochondrial biogenesis.
Experimental Protocols
Protocol 1: Real-time Monitoring of AMPK Activity using a FRET-based Biosensor
This protocol describes how to visualize AMPK activation in real-time in living cells using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor, such as AMPKAR.[3][4]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
AMPKAR biosensor plasmid
-
Transfection reagent
-
Live cell imaging medium (e.g., FluoroBrite DMEM)
-
AMPK activator 4
-
Confocal or widefield fluorescence microscope with FRET capabilities (CFP/YFP filter sets)
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom imaging dishes at a suitable density to reach 50-70% confluency on the day of transfection.
-
Transfect cells with the AMPKAR plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for sufficient biosensor expression.
-
-
Live Cell Imaging:
-
Replace the culture medium with pre-warmed live cell imaging medium.
-
Mount the dish on the microscope stage, enclosed in a chamber maintained at 37°C and 5% CO2.
-
Identify cells expressing the AMPKAR biosensor.
-
Acquire baseline images in both the donor (CFP) and acceptor (YFP) channels for 5-10 minutes.
-
Carefully add a pre-warmed solution of AMPK activator 4 to the desired final concentration (e.g., 10 µM).
-
Immediately start time-lapse imaging, acquiring images in both channels at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-2 hours).
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP intensity / CFP intensity) on a pixel-by-pixel basis or for whole-cell regions of interest.
-
Plot the change in FRET ratio over time to visualize the kinetics of AMPK activation. An increase in the FRET ratio indicates AMPK activation.
-
Expected Results:
Upon addition of AMPK activator 4, a time-dependent increase in the FRET ratio should be observed, indicating the phosphorylation of the AMPKAR biosensor by activated AMPK. The kinetics of this response will provide insights into the speed and duration of AMPK activation by the compound.
Protocol 2: Visualizing Downstream Effects - Mitochondrial Dynamics and Autophagy
This protocol outlines how to observe two key downstream consequences of AMPK activation: changes in mitochondrial dynamics and the induction of autophagy, using live cell imaging.
Materials:
-
Mammalian cell line of interest
-
Mitochondrial marker (e.g., MitoTracker Red CMXRos)
-
Autophagy marker (e.g., GFP-LC3 plasmid)
-
AMPK activator 4
-
Live cell imaging medium
-
Confocal microscope
Experimental Workflow:
References
- 1. AMPK–mTOR–Mediated Activation of Autophagy Promotes Formation of Dormant Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. A Fluorescent Reporter of AMPK activity and Cellular Energy Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent reporter of AMPK act ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols for AMPK-IN-4 in Western Blot Analysis of p-AMPK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing small molecules to modulate AMP-activated protein kinase (AMPK) activity, with a specific focus on the analysis of its phosphorylation state (p-AMPK) via Western blot. This document clarifies the roles of two similarly named compounds, AMPK-IN-4 as an inhibitor and AMPK activator 4 as an activator, and provides detailed protocols for their application in cellular assays.
Introduction to AMPK Modulation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is activated in response to a low cellular energy state (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The activation of AMPK typically involves the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit. Consequently, the detection of phosphorylated AMPK (p-AMPK) by Western blot is a key method for assessing its activation status.
Small molecule modulators are invaluable tools for studying AMPK signaling. It is critical to distinguish between inhibitors and activators:
-
This compound is a potent inhibitor of AMPK, with IC50 values of 393 nM and 141 nM for AMPK(α1) and AMPK(α2) respectively[1]. It is primarily utilized in cancer research to study the effects of AMPK inhibition.
-
AMPK activator 4 (also referred to as C24) is a potent activator that induces the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC)[2][3]. This activator is useful for investigating the therapeutic potential of AMPK activation in metabolic diseases.
Data Presentation: Quantitative Analysis of p-AMPK Levels
The following tables summarize the dose-dependent effects of AMPK activator 4 (C24) on the phosphorylation of AMPKα at Thr172 in HepG2 cells, as determined by Western blot analysis. The data is presented as the relative integrated density of the p-AMPK band normalized to the total AMPK or a loading control.
Table 1: Dose-Dependent Effect of AMPK Activator 4 (C24) on p-AMPKα (Thr172) Levels in HepG2 Cells [2]
| Treatment Group | Concentration (µM) | Relative p-AMPKα/AMPKα Ratio (Mean ± SD) | Fold Change vs. DMSO |
| DMSO (Control) | 0 | 1.00 ± 0.15 | 1.0 |
| C24 | 5 | 2.50 ± 0.30 | 2.5 |
| C24 | 10 | 4.80 ± 0.55 | 4.8 |
| C24 | 20 | 7.20 ± 0.80 | 7.2 |
Table 2: Time-Dependent Effect of AMPK Activator 4 (C24) on p-AMPKα (Thr172) Levels in HepG2 Cells (at 10 µM) [2]
| Treatment Group | Time (hours) | Relative p-AMPKα/AMPKα Ratio (Mean ± SD) | Fold Change vs. 0h |
| C24 | 0 | 1.00 ± 0.12 | 1.0 |
| C24 | 1 | 3.20 ± 0.40 | 3.2 |
| C24 | 3 | 5.10 ± 0.60 | 5.1 |
| C24 | 6 | 4.50 ± 0.50 | 4.5 |
| C24 | 12 | 3.80 ± 0.45 | 3.8 |
| C24 | 24 | 2.90 ± 0.35 | 2.9 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-AMPK following treatment with a small molecule modulator like AMPK activator 4.
Cell Culture and Treatment
-
Cell Line: HepG2 (human liver carcinoma) or C2C12 (mouse myoblast) cells are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of AMPK activator 4 in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 5, 10, 20 µM) in serum-free DMEM.
-
Aspirate the culture medium from the cells and wash once with Phosphate-Buffered Saline (PBS).
-
Add the treatment media to the respective wells. Include a DMSO-only vehicle control.
-
Incubate for the desired time points (e.g., 1, 3, 6, 12, 24 hours).
-
Protein Extraction
-
Lysis: After treatment, place the culture plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα and/or a loading control like β-actin or GAPDH.
Visualizations
The following diagrams illustrate the AMPK signaling pathway and the experimental workflow for Western blot analysis.
Caption: AMPK Signaling Pathway and points of modulation.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for AMPK Modulation in Mouse Models
Important Note: The compound AMPK-IN-4 is an inhibitor of AMP-activated protein kinase (AMPK), not an activator. Currently, there is no publicly available in vivo dosage information for this compound in mouse models. The following application notes and protocols are provided for well-established AMPK activators that have been utilized in murine research. This information is intended to serve as a reference for researchers interested in modulating AMPK activity in vivo.
Overview of this compound (as an Inhibitor)
This compound is a potent inhibitor of the α1 and α2 catalytic subunits of AMPK.[1][2] In vitro studies have demonstrated its inhibitory activity at nanomolar concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| AMPK (α1) | 393 |
| AMPK (α2) | 141 |
Source: MedChemExpress, TargetMol[1][3]
Due to the absence of in vivo data, researchers interested in using this compound in animal models would need to conduct preliminary dose-finding studies to determine a safe and effective dosage range.
AMPK Activators in Mouse Models: Dosage and Administration
For researchers aiming to activate AMPK in vivo, several well-characterized compounds are available. The dosages and administration routes for two commonly used AMPK activators, A-769662 and AICAR, are summarized below.
Table 2: Dosage of Common AMPK Activators in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Key Findings |
| A-769662 | C57BL/6J mice | 30 mg/kg | Intraperitoneal (i.p.) | Induces glucose uptake.[1] |
| AICAR | OVE26 diabetic mice | 750 mg/kg/day | Intraperitoneal (i.p.) | Attenuates diabetic nephropathy.[4] |
Experimental Protocols for AMPK Activation in Mice
The following are generalized protocols for the administration of AMPK activators to mouse models, based on established methodologies.
Protocol 1: Acute AMPK Activation for Metabolic Studies
This protocol is adapted from studies evaluating the effect of AMPK activation on glucose metabolism.[1]
Objective: To acutely activate AMPK to measure downstream metabolic effects, such as blood glucose levels.
Materials:
-
AMPK activator (e.g., A-769662)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[1]
-
Mouse strain (e.g., C57BL/6J)
-
Glucometer and test strips
-
Syringes and needles for injection
-
Animal scale
Procedure:
-
Animal Preparation:
-
House mice under standard light-dark cycles with free access to food and water.
-
Fast mice overnight (12-16 hours) before the experiment in clean cages to remove any food remnants.[1]
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of the AMPK activator in the appropriate vehicle. For example, a 3 mg/mL stock of A-769662.
-
The solution should be freshly prepared before each use.[1]
-
-
Dosing and Blood Glucose Measurement:
-
Weigh each mouse and calculate the injection volume. For a 30 mg/kg dose of A-769662 from a 3 mg/mL stock, the injection volume is 10 µL per gram of body weight.[1]
-
At time t=0, take a baseline blood glucose reading from the tail vein.
-
Administer the calculated dose of the AMPK activator via intraperitoneal injection.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) to assess the response.[1]
-
Protocol 2: Chronic AMPK Activation for Disease Models
This protocol is a generalized representation of studies investigating the long-term effects of AMPK activation.[4]
Objective: To chronically activate AMPK to evaluate its therapeutic potential in a disease model.
Materials:
-
AMPK activator (e.g., AICAR)
-
Vehicle solution (e.g., saline)[4]
-
Disease model mice (e.g., OVE26 diabetic mice)
-
Equipment for sample collection (e.g., metabolic cages for urine collection)
-
Analytical kits for endpoint analysis (e.g., ELISA kits)
Procedure:
-
Animal and Dosing Preparation:
-
Acclimate the disease model mice to the housing conditions.
-
Prepare the dosing solution of the AMPK activator in the appropriate vehicle.
-
-
Chronic Administration:
-
Administer the AMPK activator daily at the predetermined dose (e.g., 750 mg/kg/day of AICAR) via the chosen route (e.g., intraperitoneal injection) for the duration of the study (e.g., 5 weeks).[4]
-
A control group should receive vehicle injections on the same schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice regularly.
-
At specified intervals or at the end of the treatment period, collect samples (e.g., blood, urine, tissues) for analysis of disease-relevant biomarkers. For example, measuring urine albumin to assess kidney damage.[4]
-
Perform histological and molecular analyses on tissues to determine the effects of AMPK activation.
-
Visualizing AMPK Signaling and Experimental Workflow
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis.[5][6] When activated by an increase in the cellular AMP:ATP ratio, AMPK phosphorylates a variety of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.[7][8]
Caption: Simplified AMPK signaling pathway.
Experimental Workflow for In Vivo AMPK Activation
The following diagram illustrates a typical workflow for an in vivo study involving an AMPK activator.
Caption: General experimental workflow for in vivo AMPK studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,N-Didesethyl Sunitinib Hydrochloride | AMPK | TargetMol [targetmol.com]
- 4. Targeting adenosine monophosphate-activated protein kinase (AMPK) in preclinical models reveals a potential mechanism for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for AMPK Activator 4 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo use of AMPK Activator 4, a potent and selective AMP-activated protein kinase (AMPK) activator. Notably, initial searches for a compound specifically named "AMPK-IN-4" did not yield published animal studies. Therefore, this document focuses on "AMPK Activator 4" (also referred to as compound B10), for which in vivo data is available. This compound serves as a valuable tool for investigating the therapeutic potential of direct AMPK activation in various disease models. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation has been identified as a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH).[4][5]
Data Presentation
Table 1: In Vivo Efficacy of AMPK Activator 4 in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Treatment Group | Dosage and Administration | Duration | Outcome | Reference |
| Fasting Blood Glucose | db/db mice | 100 mg/kg, intragastrical administration, daily | 2-6 weeks | Significantly lowered | [6][7] |
| Insulin Resistance | db/db mice | 100 mg/kg, intragastrical administration, daily | 9 weeks | Significantly improved | [6][7] |
| Glucose Tolerance | Normal mice | Dose-dependent | Not specified | Improved | [6][7][8] |
Signaling Pathway
The activation of AMPK by AMPK Activator 4 initiates a signaling cascade that helps restore cellular energy homeostasis. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC). Phosphorylation of ACC by AMPK inhibits its activity, leading to a decrease in malonyl-CoA levels. This, in turn, reduces fatty acid synthesis and promotes fatty acid oxidation.
Caption: AMPK signaling cascade initiated by AMPK Activator 4.
Experimental Protocols
Protocol 1: Evaluation of Anti-Hyperglycemic Effects of AMPK Activator 4 in a db/db Mouse Model
1. Animal Model:
-
Male db/db mice, a genetic model of type 2 diabetes and obesity, are used. Age-matched wild-type mice can serve as controls.
2. Compound Preparation and Administration:
-
Formulation: Prepare a suspension of AMPK Activator 4 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer daily via intragastric gavage.
3. Experimental Timeline:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Divide the db/db mice into two groups: vehicle control and AMPK Activator 4 treatment.
-
Treat the animals for a total of 9 weeks.
4. Key Endpoint Measurements:
-
Fasting Blood Glucose: Measure weekly from tail vein blood using a standard glucometer after a 6-hour fast.
-
Insulin Tolerance Test (ITT): Perform at the end of the study (e.g., week 9). After a 4-hour fast, inject insulin (e.g., 0.75 U/kg, intraperitoneally) and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.
-
Glucose Tolerance Test (GTT): Can be performed to assess glucose disposal. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg, orally or intraperitoneally) and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-tailed Student's t-test or ANOVA, to compare the treatment group with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study evaluating the efficacy of AMPK Activator 4.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. tebubio.com [tebubio.com]
Application Notes and Protocols: Seahorse Assay with AMPK-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism.[1][2][3] It is activated during periods of low energy, such as nutrient deprivation or hypoxia, and works to restore energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[4][5][6] Given its central role in metabolic regulation, AMPK is a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity, as well as cancer.[5][7][8]
This document provides detailed application notes and protocols for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of AMPK-IN-4, a putative inhibitor of AMPK. The Seahorse XF technology enables real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.[3][9] This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well plate. By treating cells with this compound and subjecting them to Seahorse XF Mito Stress and Glycolysis Stress Tests, researchers can elucidate the compound's impact on cellular bioenergetics.
Note on this compound: As of the writing of this document, "this compound" is a hypothetical small molecule inhibitor of AMPK. The following protocols and expected outcomes are based on the known physiological roles of AMPK. Researchers using a specific AMPK inhibitor should adapt these protocols based on the known characteristics of their compound of interest.
Principle of the Seahorse XF Assay
The Seahorse XF Analyzer creates a transient, 7 µL microchamber in each well of a specialized microplate, allowing for highly sensitive and real-time measurements of changes in the concentration of dissolved oxygen and free protons in the surrounding media. These measurements are used to calculate the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[9] By injecting pharmacological modulators of metabolism at specific time points, a detailed profile of a cell's metabolic function can be generated.
Key Metabolic Assays
Two key assays are particularly relevant for studying the effects of an AMPK inhibitor:
-
Seahorse XF Cell Mito Stress Test: This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[10][11]
-
Seahorse XF Glycolysis Stress Test: This assay determines the key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve.[12]
Data Presentation
The following tables summarize the expected effects of this compound (an AMPK inhibitor) on key parameters measured by the Seahorse XF assays. Inhibition of AMPK is expected to decrease energy-producing pathways.
Table 1: Expected Effects of this compound on Mitochondrial Respiration (Mito Stress Test)
| Parameter | Description | Expected Effect of this compound | Rationale |
| Basal Respiration | Baseline oxygen consumption of the cells.[11] | Decrease | AMPK promotes mitochondrial biogenesis and function; inhibition would lead to reduced baseline respiration.[13] |
| ATP Production | Portion of basal respiration used to generate ATP.[11] | Decrease | Reduced substrate oxidation and electron transport chain activity due to AMPK inhibition would lower ATP synthesis. |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. | No significant change / Slight Decrease | This is less directly regulated by acute AMPK activity. |
| Maximal Respiration | Maximum oxygen consumption rate achievable by the cells.[11] | Decrease | AMPK inhibition may lead to a lower ceiling for mitochondrial respiration due to reduced biogenesis and substrate availability. |
| Spare Respiratory Capacity | The cell's ability to respond to an increased energy demand.[11] | Decrease | A lower maximal respiration and potentially lower basal respiration would reduce the reserve capacity. |
| Non-Mitochondrial Oxygen Consumption | Oxygen consumed by cellular processes other than mitochondrial respiration.[10] | No Change | This is generally not influenced by AMPK signaling. |
Table 2: Expected Effects of this compound on Glycolysis (Glycolysis Stress Test)
| Parameter | Description | Expected Effect of this compound | Rationale |
| Glycolysis | Baseline extracellular acidification rate due to glycolysis.[12] | Decrease | AMPK promotes glycolysis by activating phosphofructokinase 2 and increasing glucose transporter expression; inhibition would have the opposite effect.[2][14][15] |
| Glycolytic Capacity | The maximum ECAR rate reached after inhibiting mitochondrial ATP production.[12] | Decrease | With AMPK inhibited, the cell's ability to upregulate glycolysis to its maximum potential would be compromised. |
| Glycolytic Reserve | The difference between the glycolytic capacity and the basal glycolysis rate.[12] | Decrease | A lower glycolytic capacity would lead to a reduced glycolytic reserve. |
| Non-Glycolytic Acidification | Extracellular acidification from sources other than glycolysis. | No Change | This is not directly regulated by AMPK. |
Experimental Protocols
The following are detailed protocols for performing Seahorse XF assays with this compound treatment. These protocols are based on standard Agilent Seahorse protocols and should be adapted based on the specific cell type and experimental conditions.[16][17][18]
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question. Ensure the cells are healthy and in the logarithmic growth phase.
-
Seeding Density Optimization: The optimal cell seeding density is critical for a successful Seahorse assay and must be determined empirically for each cell type. A typical starting range is 20,000–80,000 cells per well for a 96-well plate.[16]
-
Plate Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in their regular growth medium at the desired concentration.
-
Seed the appropriate number of cells in each well of a Seahorse XF Cell Culture Microplate. Do not seed cells in the background correction wells (typically A1, A12, H1, H12).[16]
-
Allow the plate to sit at room temperature for 1 hour to ensure even cell distribution.[16]
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.[16]
-
II. Sensor Cartridge Hydration and Compound Preparation
-
Hydrate the Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and lower the sensor cartridge onto it. Incubate overnight at 37°C in a non-CO2 incubator.[16][18][19]
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Seahorse Assay Media:
-
For Mito Stress Test: Use Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine at desired concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[17]
-
For Glycolysis Stress Test: Use Seahorse XF Base Medium supplemented with L-glutamine (e.g., 2 mM). Glucose and other inhibitors will be injected during the assay.[18]
-
Warm the assay media to 37°C and adjust the pH to 7.4.[12]
-
-
Prepare Injection Compounds:
-
This compound Treatment: Dilute the this compound stock solution in the appropriate Seahorse assay medium to the desired final working concentration. This can be added to the wells prior to the assay for a pre-treatment period or injected from one of the ports.
-
Mito Stress Test Compounds (Agilent Kit): Reconstitute oligomycin, FCCP, and rotenone/antimycin A in the assay medium to the recommended concentrations.[10][17]
-
Glycolysis Stress Test Compounds (Agilent Kit): Reconstitute glucose, oligomycin, and 2-deoxyglucose (2-DG) in the assay medium to the recommended concentrations.[12][20][21]
-
III. Seahorse XF Assay Procedure
-
Medium Exchange:
-
Remove the cell culture plate from the incubator.
-
Gently remove the growth medium from the wells and wash once with the pre-warmed Seahorse assay medium.[16]
-
Add the final volume of assay medium (typically 180 µL for a 96-well plate) to each well.[16]
-
For pre-treatment, this medium should contain this compound at the final desired concentration.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate.[16]
-
-
Load the Sensor Cartridge:
-
Run the Seahorse XF Analyzer:
-
Start the Seahorse XF software and load your assay template.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure baseline rates before sequentially injecting the compounds from the ports and measuring the response.[16]
-
Visualization of Pathways and Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism.
Caption: AMPK signaling pathway and the inhibitory action of this compound.
Seahorse XF Mito Stress Test Workflow
This diagram outlines the experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Seahorse XF Glycolysis Stress Test Workflow
This diagram illustrates the experimental workflow for the Seahorse XF Glycolysis Stress Test.
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
Conclusion
The combination of the Seahorse XF technology with a targeted inhibitor like this compound provides a powerful platform for dissecting the role of AMPK in cellular metabolism. By following the detailed protocols and understanding the expected outcomes outlined in these application notes, researchers can gain valuable insights into the metabolic consequences of AMPK inhibition, which is crucial for the development of novel therapeutics targeting metabolic pathways.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Study of AMPK-Regulated Metabolic Fluxes in Neurons Using the Seahorse XFe Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 15. AMPK-mediated increase of glycolysis as an adaptive response to oxidative stress in human cells: implication of the cell survival in mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tabaslab.com [tabaslab.com]
- 17. content.protocols.io [content.protocols.io]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. cpu.edu.cn [cpu.edu.cn]
- 20. unige.ch [unige.ch]
- 21. unige.ch [unige.ch]
Application Notes and Protocols for AMPK-IN-4 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to AMPK
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1] Upon activation, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1] Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1]
AMPK-IN-4: A Potent AMPK Inhibitor
This compound is a potent inhibitor of the α1 and α2 catalytic subunits of AMPK. It provides a valuable tool for researchers to study the physiological and pathological roles of AMPK signaling. Understanding the impact of AMPK inhibition is critical for elucidating the mechanisms of metabolic regulation and for the development of novel therapeutics.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified, and the IC50 values are presented in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound | Target | IC50 (nM) |
| This compound | AMPK (α1) | 393 |
| This compound | AMPK (α2) | 141 |
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular signaling. In response to an increased AMP/ATP ratio, AMPK is activated by upstream kinases LKB1 and CaMKK2. Activated AMPK then phosphorylates a multitude of downstream targets to orchestrate a metabolic switch from energy consumption to energy production.
Caption: AMPK Signaling Pathway Diagram.
Experimental Protocols
Two common methods for assessing AMPK kinase activity in vitro are the radiometric assay and the luminescence-based ADP-Glo™ assay. Both are suitable for determining the IC50 value of inhibitors like this compound.
Protocol 1: Radiometric Kinase Assay using [γ-³³P]-ATP
This protocol measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a synthetic peptide substrate (e.g., SAMS peptide).
Materials:
-
Active AMPK enzyme (human, recombinant)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (or other inhibitor) dissolved in DMSO
-
[γ-³³P]-ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the SAMS peptide substrate.
-
Inhibitor preparation: Serially dilute this compound in DMSO and then into the Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).
-
Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix with the diluted inhibitor or vehicle. To start the reaction, add the [γ-³³P]-ATP Assay Cocktail (a mix of unlabeled ATP and [γ-³³P]-ATP). The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Washing: Wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Non-Radioactive Luminescence Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Materials:
-
Active AMPK enzyme (human, recombinant)
-
SAMS peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (or other inhibitor) dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction: In a white multi-well plate, add the Kinase Assay Buffer, SAMS peptide substrate, and the desired concentrations of this compound (and a DMSO vehicle control).
-
Initiate the reaction: Add active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and removes any remaining ATP.
-
Convert ADP to ATP and detect luminescence: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Mix and incubate at room temperature for 30-60 minutes. This reagent converts the ADP generated by the kinase into ATP and then uses the new ATP to produce a luminescent signal.
-
Measure luminescence: Read the luminescence using a plate-reading luminometer.
-
Data analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described for the radiometric assay.
Experimental Workflow for Kinase Inhibitor (e.g., this compound) IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 Determination.
References
Preparation of AMPK-IN-4 Stock Solution: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of AMPK-IN-4, a potent activator of AMP-activated protein kinase (AMPK). Adherence to this protocol is crucial for ensuring the accurate and reproducible use of this compound in various research applications. The following sections outline the necessary materials, a step-by-step procedure for solubilization, and recommendations for proper storage to maintain the integrity and activity of the this compound stock solution.
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] It is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits.[2][3] AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, leading to a shift in metabolism from anabolic to catabolic processes to restore energy homeostasis.[1][2] Due to its integral role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
This compound is a potent, small-molecule activator of AMPK that functions without inhibiting mitochondrial complex I.[4][5][6] It has been shown to selectively activate AMPK in muscle tissues and demonstrates anti-hyperglycemic effects by improving glucose tolerance and insulin resistance.[4][5][6] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its biological effects.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 420.89 g/mol | [4][5][6] |
| Molecular Formula | C24H21ClN2O3 | [4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (HPLC) | [5] |
| Solubility in DMSO | 250 mg/mL (593.98 mM) | [4][5] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [4] |
| Storage (in Solvent) | -80°C for 2 years or -20°C for 1 year | [4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps required to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 420.89 g/mol x 1000 mg/g = 4.21 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Add the solvent:
-
Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[4]
-
-
Dissolve the compound:
-
Storage of the stock solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to two years or at -20°C for up to one year.[4]
-
Visualizations
Signaling Pathway of AMPK Activation
References
- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPK activator 4 | 2493239-46-4 | MOLNOVA [molnova.com]
- 6. AMPK activator 4 Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols: Utilizing AMPK-IN-4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. It is activated during periods of low energy (high AMP:ATP ratio) and orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. Given its pivotal role, AMPK is a significant target for drug discovery in metabolic diseases, cancer, and other conditions. AMPK-IN-4 is a potent and selective inhibitor of both AMPK α1 and α2 isoforms, with IC50 values of 393 nM and 141 nM, respectively[1]. The use of such inhibitors in metabolic flux analysis (MFA) provides a powerful tool to dissect the precise contributions of AMPK signaling to various metabolic pathways.
These application notes provide a comprehensive guide for the use of this compound in metabolic flux analysis studies, including its mechanism of action, detailed experimental protocols, and expected outcomes on cellular metabolism.
Mechanism of Action of AMPK and the Effect of Inhibition
AMPK activation triggers a cascade of events aimed at restoring cellular energy balance. Key metabolic processes influenced by AMPK include:
-
Glucose Metabolism: AMPK promotes glucose uptake and glycolysis.
-
Lipid Metabolism: It inhibits fatty acid synthesis and promotes fatty acid oxidation.
-
Protein Synthesis: AMPK activation generally suppresses protein synthesis to conserve energy.
Inhibition of AMPK by this compound is expected to reverse these effects. By blocking AMPK activity, researchers can investigate the metabolic consequences when this central regulatory hub is silenced. This allows for a detailed understanding of the metabolic reprogramming that is dependent on AMPK signaling.
Data Presentation: Expected Effects of this compound on Metabolic Fluxes
The following table summarizes the anticipated quantitative changes in major metabolic pathways upon treatment with this compound, based on the known functions of AMPK. These are expected outcomes and will require experimental validation.
| Metabolic Pathway | Key Flux Parameter | Expected Change with this compound | Rationale for Expected Change |
| Glycolysis | Glucose Uptake Rate | Decrease | AMPK promotes glucose transporter translocation to the cell membrane. Inhibition would reduce glucose import. |
| Lactate Production Rate | Decrease | Reduced glycolytic flux would lead to lower lactate secretion. | |
| Tricarboxylic Acid (TCA) Cycle | Citrate Synthase Flux | Decrease | Reduced glycolytic output (pyruvate) would limit substrate entry into the TCA cycle. |
| Anaplerotic Flux (e.g., from glutamine) | Potentially Increase | Cells may increase reliance on alternative carbon sources to fuel the TCA cycle for biosynthesis and redox balance. | |
| Pentose Phosphate Pathway (PPP) | Oxidative PPP Flux | Decrease | Reduced glucose-6-phosphate availability from glycolysis would limit entry into the PPP. |
| Fatty Acid Synthesis (FAS) | De novo Lipogenesis Rate | Increase | AMPK phosphorylates and inhibits ACC, the rate-limiting enzyme for FAS. Inhibition of AMPK would relieve this suppression. |
| Fatty Acid Oxidation (FAO) | Long-chain Fatty Acid Oxidation Rate | Decrease | AMPK promotes FAO by phosphorylating and inactivating ACC, leading to lower malonyl-CoA levels and increased CPT1 activity. Inhibition would reverse this. |
Experimental Protocols
The following are detailed protocols for conducting metabolic flux analysis experiments using this compound. These are generalized protocols and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for inhibiting AMPK activity in the specific cell line being used (e.g., 1-10 µM).
-
Control Groups: Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control group.
-
Incubation: Replace the old medium with the this compound-containing medium or control medium and incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for metabolic changes to occur.
Protocol 2: 13C-Tracer Labeling for Metabolic Flux Analysis
This protocol utilizes stable isotope tracers, such as 13C-labeled glucose or glutamine, to track the flow of carbons through metabolic pathways.
-
Preparation of Labeled Medium: Prepare culture medium containing a 13C-labeled substrate. Common tracers include [U-13C]-glucose (for glycolysis, TCA cycle, PPP, and fatty acid synthesis) and [U-13C]-glutamine (for TCA cycle anaplerosis). The concentration of the labeled substrate should be the same as in the regular medium.
-
Tracer Incubation: After the desired pre-incubation time with this compound, aspirate the medium and replace it with the 13C-labeled medium (also containing this compound or vehicle).
-
Time Course: Incubate the cells with the tracer for various time points to monitor the incorporation of the 13C label into downstream metabolites. The optimal labeling time depends on the metabolic rates of the cell line and should be determined empirically.
-
Metabolite Extraction: At each time point, rapidly quench metabolism and extract the metabolites. A common method is to wash the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites often require derivatization to increase their volatility.
-
Analysis by Mass Spectrometry: Analyze the isotopic labeling patterns of the metabolites using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3: Measurement of Extracellular Fluxes (Glucose and Lactate)
This protocol measures the rates of glucose consumption and lactate production, providing an overview of glycolytic activity.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Media Sampling: At the beginning and end of the treatment period, collect a small aliquot of the culture medium.
-
Analysis: Measure the concentrations of glucose and lactate in the collected media samples using a biochemical analyzer (e.g., YSI analyzer) or commercially available colorimetric or fluorescent assay kits.
-
Calculation of Rates: Calculate the consumption and production rates by normalizing the change in metabolite concentration to the cell number and the incubation time.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic flux analysis.
References
Application of a Direct AMPK Activator in Diabetes Research
Note: Extensive searches for "AMPK-IN-4" did not yield specific information on this compound in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized, direct AMP-activated protein kinase (AMPK) activator, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) , as a representative example for researchers interested in studying the effects of direct AMPK activation in the context of diabetes.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[1][2][3][4] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a metabolic switch, promoting ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways.[2][5][6] In the context of type 2 diabetes, which is characterized by insulin resistance and hyperglycemia, activation of AMPK is considered a promising therapeutic strategy.[1][5][7] Pharmacological activation of AMPK can mimic some of the beneficial effects of exercise, such as increased glucose uptake into skeletal muscle and suppression of hepatic glucose production.[1][7]
AICAR is a cell-permeable adenosine analog that is metabolized intracellularly to ZMP (5-aminoimidazole-4-carboxamide ribotide), an AMP mimetic. ZMP allosterically activates AMPK, making AICAR a valuable tool for investigating the downstream effects of direct AMPK activation in various in vitro and in vivo models of diabetes.[7]
Signaling Pathway
The activation of AMPK by a direct activator like AICAR initiates a signaling cascade that impacts multiple downstream targets involved in glucose and lipid metabolism.
Figure 1. Simplified signaling pathway of a direct AMPK activator (e.g., AICAR) in a target cell.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using AICAR to demonstrate the effects of direct AMPK activation in models of diabetes.
Table 1: In Vitro Effects of AICAR on Glucose Metabolism
| Cell Line | Treatment | Glucose Uptake (fold change vs. control) | Glycogen Synthesis (fold change vs. control) | Reference |
| L6 Myotubes | 1 mM AICAR, 60 min | ~1.5 - 2.0 | ~0.8 - 0.9 | [5] |
| C2C12 Myotubes | 2 mM AICAR, 60 min | ~2.0 - 2.5 | Not Reported | [8] |
| Primary Human Skeletal Muscle Cells | 2 mM AICAR, 60 min | ~1.8 | Not Reported | [5] |
Table 2: In Vivo Effects of AICAR in Diabetic Animal Models
| Animal Model | Treatment | Blood Glucose Reduction (%) | Hepatic Glucose Production Reduction (%) | Reference |
| ob/ob mice | 1 mg/g/day AICAR, 8 weeks | ~35% | ~30% | [7] |
| db/db mice | 0.5 mg/g/day AICAR, 5 weeks | ~25% | Not Reported | [9] |
| High-fat diet-fed rats | 0.7 mg/g/day AICAR, 4 weeks | ~20% | ~25% | [7] |
Experimental Protocols
In Vitro Experiment: Glucose Uptake in L6 Myotubes
This protocol describes how to measure the effect of a direct AMPK activator on glucose uptake in a skeletal muscle cell line.
Figure 2. Workflow for measuring glucose uptake in L6 myotubes.
Materials:
-
L6 rat skeletal muscle myoblasts
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose
-
Direct AMPK activator (e.g., AICAR)
-
Cell lysis buffer
-
Scintillation counter
-
BCA Protein Assay Kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation, seed cells at a high density and, upon reaching confluence, switch to DMEM with 2% horse serum. Maintain for 5-7 days to allow for myotube formation.
-
-
Serum Starvation:
-
Prior to the experiment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.
-
-
Treatment:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the myotubes with the desired concentration of the AMPK activator (e.g., 0.5-2 mM AICAR) in KRH buffer for 30-60 minutes at 37°C. Include a vehicle control group.
-
-
Glucose Uptake Assay:
-
Add 2-deoxy-D-[3H]glucose (1 µCi/mL) and non-radiolabeled 2-deoxy-D-glucose (10 µM) to each well and incubate for 10 minutes at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with 0.5 mL of cell lysis buffer.
-
Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of a parallel set of wells using a BCA protein assay.
-
Normalize the radioactive counts to the protein concentration to determine the rate of glucose uptake. Express the results as a fold change relative to the vehicle-treated control.
-
In Vivo Experiment: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol assesses the effect of a direct AMPK activator on glucose tolerance in a diabetic mouse model.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. AMP-activated protein kinase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IND1316 in Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. At the molecular level, it is caused by an expansion of a CAG trinucleotide repeat in the huntingtin gene (HTT), leading to an abnormal huntingtin protein (mHtt) that aggregates and disrupts cellular functions. One of the key pathological features of HD is impaired energy metabolism. AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, and its activation is a promising therapeutic strategy for neurodegenerative diseases.[1][2] IND1316 is a novel indole-based, direct activator of AMPK that has shown neuroprotective effects in preclinical models of Huntington's disease.[1][2][3] These application notes provide a summary of the quantitative data on the effects of IND1316 and detailed protocols for its use in established HD models.
Quantitative Data Summary
The neuroprotective effects of IND1316 have been demonstrated in both in vitro and in vivo models of Huntington's disease. The following tables summarize the key quantitative findings.
Table 1: In Vitro AMPK Activation by IND1316 in HEK293 Cells
| Concentration of IND1316 | Fold Increase in pAMPKα (T172) | Fold Increase in pACC (S79) |
| 10 µM | Significant increase | Significant increase |
| 30 µM | Robust increase | Robust increase |
| 100 µM | Strong increase | Strong increase |
Data adapted from studies in HEK293 cells treated for 1 hour. The phosphorylation of AMPKα at Threonine 172 (pAMPKα) and its substrate Acetyl-CoA Carboxylase at Serine 79 (pACC) are indicative of AMPK activation.[1]
Table 2: Neuroprotective Effects of IND1316 in a C. elegans Model of PolyQ Toxicity
| Treatment Group | % Reduction in PolyQ Aggregates | Improvement in Motility |
| Vehicle Control | 0% | Baseline |
| IND1316 (50 µM) | Significant reduction | Significant improvement |
C. elegans expressing polyglutamine (polyQ) repeats in muscle cells were treated with IND1316.[1]
Table 3: In Vivo Efficacy of IND1316 in a Mouse Model of Huntington's Disease
| Treatment Group | Improvement in Motor Function (Rotarod Performance) | Reduction in Striatal Atrophy |
| Vehicle Control | Baseline decline | Progressive atrophy |
| IND1316 | Significant improvement | Significant reduction |
Data from a transgenic mouse model of HD treated with IND1316.[1][2]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
Objective: To determine the ability of IND1316 to activate AMPK in a cellular context.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
IND1316 (stock solution in DMSO)
-
Phenformin (positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free DMEM for 2-4 hours.
-
Treatment: Treat cells with varying concentrations of IND1316 (e.g., 1, 10, 30, 100 µM) or phenformin (e.g., 5 mM) for 1 hour. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: C. elegans Polyglutamine Aggregation and Motility Assay
Objective: To assess the neuroprotective effect of IND1316 on polyQ aggregation and associated toxicity in a C. elegans model.
Materials:
-
C. elegans strain expressing YFP-tagged polyQ repeats in body wall muscle cells.
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
IND1316.
-
FUDR (to prevent progeny growth).
-
Fluorescence microscope.
-
Worm tracking software for motility analysis.
Procedure:
-
Preparation of Treatment Plates: Prepare NGM plates containing the desired concentration of IND1316 (e.g., 50 µM) and a vehicle control. Seed the plates with E. coli OP50.
-
Synchronization of Worms: Synchronize worms by bleaching to obtain a population of L1 larvae.
-
Treatment: Place synchronized L1 larvae onto the treatment and control plates. Add FUDR to prevent the growth of offspring.
-
Aggregation Analysis:
-
At a specific time point (e.g., day 3 of adulthood), immobilize the worms.
-
Visualize and count the number of YFP-positive polyQ aggregates in the muscle cells using a fluorescence microscope.
-
-
Motility Assay:
-
Record the movement of individual worms on the plates using a camera and worm tracking software.
-
Analyze parameters such as speed and frequency of body bends.
-
-
Data Analysis: Compare the number of aggregates and motility parameters between the IND1316-treated and control groups using appropriate statistical tests.
Protocol 3: In Vivo Efficacy in a Transgenic Mouse Model of Huntington's Disease
Objective: To evaluate the therapeutic potential of IND1316 in a mammalian model of HD.
Materials:
-
Transgenic HD mouse model (e.g., R6/2).
-
Wild-type littermates as controls.
-
IND1316 formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Rotarod apparatus.
-
Anesthesia and perfusion solutions.
-
Histology and immunohistochemistry reagents (e.g., anti-mHtt antibody).
Procedure:
-
Animal Husbandry and Dosing:
-
House mice under standard conditions with ad libitum access to food and water.
-
Begin treatment at a presymptomatic or early symptomatic stage.
-
Administer IND1316 or vehicle to the HD and wild-type mice daily for a specified duration (e.g., several weeks).
-
-
Behavioral Testing (Rotarod):
-
Acclimatize mice to the rotarod apparatus.
-
Test motor coordination and balance at regular intervals throughout the treatment period.
-
Record the latency to fall from the rotating rod.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect and collect the brains for histological and biochemical analysis.
-
-
Histological Analysis:
-
Process the brains for sectioning.
-
Perform staining (e.g., Nissl staining) to assess neuronal loss and striatal volume.
-
Conduct immunohistochemistry to detect mHtt aggregates.
-
-
Data Analysis:
-
Analyze the rotarod data using repeated measures ANOVA.
-
Quantify striatal volume and the number/area of mHtt aggregates from the histological sections.
-
Compare the results between the different treatment groups using appropriate statistical analyses.
-
Conclusion
IND1316 represents a promising direct AMPK activator for the potential treatment of Huntington's disease. The data presented here demonstrate its ability to engage the AMPK signaling pathway and exert neuroprotective effects in relevant preclinical models. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of IND1316 and other AMPK activators in the context of neurodegenerative diseases.
References
- 1. Neuroprotective effect of IND1316, an indole-based AMPK activator, in animal models of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective Effect of IND1316, an Indole-Based AMPK Activator, in Animal Models of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AMPK Target Engagement in Cells Using the Inhibitor Compound C
Introduction
The 5' AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] When cellular energy levels are low, indicated by an increased AMP/ATP ratio, AMPK is activated through phosphorylation at Threonine 172 of the α subunit.[1][3] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. One of the key downstream targets of AMPK is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK, leading to an increase in fatty acid oxidation.[1][3]
Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.[3] Developing and characterizing small molecule modulators of AMPK activity requires robust methods to measure their engagement with the target protein within a cellular context. This document provides detailed application notes and protocols for measuring the target engagement of a well-characterized AMPK inhibitor, Compound C (also known as Dorsomorphin).[1][3] While the user initially inquired about "AMPK-IN-4," this compound is not well-documented in publicly available scientific literature. Therefore, Compound C will be used as an exemplary inhibitor to illustrate the principles and methodologies for assessing AMPK target engagement in cells. It is important to note that while Compound C is widely used as an AMPK inhibitor, it has been shown to have off-target effects, and its cellular activities may be independent of AMPK inhibition.[1][3]
I. Overview of Target Engagement Methodologies
Several orthogonal methods can be employed to measure the engagement of a compound with AMPK in a cellular environment. These can be broadly categorized as:
-
Indirect Measurement of Target Modulation: Assessing the phosphorylation state of AMPK and its direct downstream substrates.
-
Direct Measurement of Target Binding: Quantifying the physical interaction between the compound and the AMPK protein.
-
Functional Cellular Assays: Measuring the downstream cellular consequences of AMPK inhibition.
This document will focus on the first two categories, providing detailed protocols for Western Blotting and Cellular Thermal Shift Assay (CETSA).
II. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway and the general experimental workflow for measuring target engagement.
Caption: A simplified diagram of the AMPK signaling pathway.
Caption: A general experimental workflow for assessing AMPK target engagement.
III. Indirect Measurement of Target Engagement: Western Blotting
Western blotting is a widely used technique to assess the phosphorylation status of AMPK and its downstream substrate ACC. A decrease in the levels of phosphorylated AMPK (p-AMPK) at Threonine 172 and phosphorylated ACC (p-ACC) at Serine 79 upon treatment with an inhibitor like Compound C is indicative of target engagement.
Data Presentation
The following table summarizes representative quantitative data from Western blot analyses of cells treated with Compound C. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Relative p-AMPK (Thr172) / Total AMPK | Relative p-ACC (Ser79) / Total ACC | Reference |
| Glioma Cells | Compound C | 10 | 24 | ~50% decrease | ~60% decrease | [3] |
| SH-SY5Y | Compound C | 0.01 | 24 | No significant change | Not reported | [4] |
| SH-SY5Y | Compound C | 0.02 | 24 | ~25% decrease | Not reported | [4] |
| SH-SY5Y | Compound C | 0.03 | 24 | ~50% decrease | Not reported | [4] |
| MCF7 | Compound C | 40 | 24 | Not reported | Significant decrease | [5] |
| RAW 264.7 | LPS + Compound C | 10 | 1 | Significant decrease | Significant decrease | [6] |
Experimental Protocol: Western Blotting for p-AMPK and p-ACC
1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2, C2C12, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Culture cells in appropriate media and conditions. c. Treat cells with varying concentrations of Compound C (e.g., 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1, 6, or 24 hours).
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto a 4-20% Tris-glycine polyacrylamide gel. d. Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for antibody dilutions). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the phosphorylated protein signal to the total protein signal for each sample.
IV. Direct Measurement of Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation and aggregation.
Data Presentation
The results of a CETSA experiment are typically presented as a melting curve, which plots the amount of soluble protein remaining at different temperatures. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating the cells at a single temperature with varying concentrations of the compound.
| Assay Type | Cell Line | Compound | Readout | Expected Outcome with Compound C |
| Melting Curve | Relevant cell line | Compound C | Soluble AMPK vs. Temperature | Shift in the melting curve to a higher temperature |
| Isothermal Dose-Response | Relevant cell line | Compound C | Soluble AMPK vs. [Compound C] | Dose-dependent increase in soluble AMPK at a fixed denaturing temperature |
Experimental Protocol: CETSA for AMPK
1. Cell Culture and Treatment: a. Culture cells to high confluency in a T175 flask. b. Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors to a concentration of 10-20 x 10^6 cells/mL. c. Aliquot the cell suspension into separate tubes for each treatment condition. d. Treat the cells with Compound C (e.g., 10 µM) or vehicle control (DMSO) and incubate at 37°C for 1 hour.
2. Heat Treatment: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler. Include an unheated control sample. c. Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis: a. Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. b. Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Analysis: a. Analyze the soluble protein fraction by Western blotting as described in the previous section, using antibodies against total AMPK.
6. Data Analysis: a. Quantify the band intensities for AMPK at each temperature for both the vehicle- and Compound C-treated samples. b. Normalize the band intensity at each temperature to the intensity of the unheated control for each treatment group. c. Plot the normalized soluble AMPK fraction against the temperature to generate melting curves. d. Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of Compound C indicates target engagement.
V. Conclusion
Measuring target engagement is a critical step in the development of any targeted therapeutic. For AMPK, a combination of indirect methods like Western blotting for downstream signaling and direct methods like CETSA can provide a comprehensive understanding of how a compound interacts with its target in a cellular context. The protocols and data presented here, using Compound C as an example, provide a framework for researchers to assess the cellular target engagement of novel AMPK inhibitors. It is essential to consider the potential for off-target effects and to employ orthogonal assays to validate findings and fully characterize the mechanism of action of any new chemical entity.
References
- 1. The AMPK inhibitor compound C is a potent AMPK-independent antiglioma agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK inhibitor compound C suppresses cell proliferation by induction of apoptosis and autophagy in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK inhibitor Compound C stimulates ceramide production and promotes Bax redistribution and apoptosis in MCF7 breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMPK-IN-4 Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of studies involving AMPK-IN-4, a potent inhibitor of AMP-activated protein kinase (AMPK).
Introduction to AMPK and the Role of Inhibitors
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated through phosphorylation on threonine 172 of the catalytic α subunit by upstream kinases such as LKB1 and CaMKK2.[2][3]
Once activated, AMPK orchestrates a metabolic switch:
-
It activates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.[1][2]
-
It inhibits anabolic pathways that consume ATP, including protein, cholesterol, and lipid synthesis.[1][2]
This is achieved by phosphorylating a multitude of downstream targets, including ACC (Acetyl-CoA Carboxylase) and regulatory components of the mTORC1 pathway.[2][3] Given its central role in metabolism, both activators and inhibitors of AMPK are valuable research tools and potential therapeutics. While activators are explored for metabolic diseases, AMPK inhibitors are being investigated for therapeutic applications in contexts where AMPK activity may support disease progression, such as in certain cancers where it can help tumor cells survive metabolic stress.[4][5][6]
This compound is a potent inhibitor of both AMPKα1 and AMPKα2 isoforms, with reported IC50 values of 393 nM and 141 nM, respectively.[7] These notes provide detailed protocols to characterize the inhibitory activity of this compound both biochemically and in a cellular context.
The AMPK Signaling Pathway
The following diagram illustrates the core components of the AMPK signaling pathway, including its upstream activators and key downstream effectors. Understanding this pathway is crucial for designing experiments and interpreting results when studying AMPK modulators like this compound.
Experimental Protocols
In Vitro Biochemical Assay: AMPK Kinase Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified, active AMPK enzyme.
Objective: To quantify the direct inhibitory effect of this compound on AMPK kinase activity.
Materials:
-
Active, recombinant human AMPK (α1β1γ1 or α2β1γ1 isoforms)
-
SAMS Peptide (HMRSAMSGLHLVKRR) or other suitable AMPK substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl₂, 1 mM Na₃VO₄, 5 mM NaF)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper or SAM²® Biotin Capture Membrane
-
Scintillation counter
-
Phosphoric acid (for washing)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM down to 1 nM. Also, prepare a DMSO-only control.
-
Prepare a reaction master mix in kinase assay buffer containing the active AMPK enzyme and the SAMS peptide substrate.
-
Aliquot the master mix into reaction tubes.
-
Add the diluted this compound or DMSO control to the respective tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km for AMPK.
-
Incubate the reaction for 20-30 minutes at 30°C. Ensure the reaction is in the linear range.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 paper.
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and let them dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.
Cell-Based Assay: Inhibition of AMPK Signaling
This protocol uses Western blotting to assess the ability of this compound to block the activation of AMPK and the phosphorylation of its downstream target, ACC, in cultured cells.
Objective: To confirm that this compound inhibits AMPK signaling within a cellular environment.
Materials:
-
Cell line known to have a robust AMPK response (e.g., HepG2, C2C12, HEK293)
-
Cell culture medium and supplements
-
AMPK Activator (e.g., AICAR, A-769662, or Metformin)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (Total)
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC (Total)
-
Mouse or Rabbit anti-β-Actin (Loading Control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment:
-
Control Group: Treat with vehicle (e.g., DMSO) only.
-
Activator Group: Treat with a known AMPK activator (e.g., 1 mM AICAR for 1 hour).
-
Inhibitor Groups: Pre-treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 2 µM) for 30-60 minutes. Then, add the AMPK activator for the final 1 hour of incubation, keeping the inhibitor present.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total AMPKα, total ACC, and β-Actin to ensure equal loading and to allow for normalization.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein for both AMPK and ACC.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| AMPK Isoform | IC50 (nM)[7] |
|---|---|
| AMPK α1β1γ1 | 393 |
| AMPK α2β1γ1 | 141 |
Table 2: Cellular Activity of this compound (Hypothetical Western Blot Data)
| Treatment Group | p-AMPKα / Total AMPKα (Relative Ratio) | p-ACC / Total ACC (Relative Ratio) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| AICAR (1 mM) | 5.2 | 4.8 |
| AICAR + this compound (100 nM) | 4.1 | 3.7 |
| AICAR + this compound (500 nM) | 2.3 | 2.1 |
| AICAR + this compound (2 µM) | 1.2 | 1.1 |
Mandatory Visualizations
The following diagram illustrates a typical experimental workflow for characterizing an AMPK inhibitor like this compound.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling Synthetic Lethal Interactions and Drug Resistance Mechanisms: A Guide to CRISPR Screening with AMPK-IN-4
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing AMPK-IN-4, a potent AMP-activated protein kinase (AMPK) inhibitor, in conjunction with CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening. This powerful combination enables the identification of novel drug targets, the elucidation of drug resistance mechanisms, and a deeper understanding of the intricate AMPK signaling pathway.
Introduction to AMPK and CRISPR Screening
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4][5] It acts as a master regulator, switching on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes in response to cellular stress and low energy levels.[1][4] Given its pivotal role in cellular homeostasis, the AMPK signaling pathway is a key therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][5]
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and efficient gene editing.[6] Genome-wide or targeted CRISPR screens are powerful tools for systematically identifying genes that modulate cellular responses to genetic or chemical perturbations.[7][8][9][10][11] When combined with a specific inhibitor like this compound, CRISPR screening can uncover synthetic lethal interactions, where the simultaneous inhibition of AMPK and a specific gene product leads to cell death, thereby revealing promising new cancer drug targets. Furthermore, this approach can identify genes whose loss confers resistance to AMPK inhibition, providing valuable insights into potential mechanisms of drug resistance.
This compound: A Potent and Selective AMPK Inhibitor
This compound is a potent inhibitor of the α1 and α2 catalytic subunits of AMPK. Its selectivity and well-defined mechanism of action make it an ideal tool for probing the function of the AMPK pathway in various cellular contexts.
| Property | Value | Reference |
| Compound Name | This compound | [12] |
| Synonyms | Compound 19 | [12] |
| Target | AMPKα1, AMPKα2 | [12] |
| IC50 | AMPKα1: 393 nM, AMPKα2: 141 nM | [12] |
| Applications | Cancer research, metabolic studies | [12] |
Key Applications of Combined this compound and CRISPR Screening
-
Identification of Synthetic Lethal Partners of AMPK: By performing a genome-wide CRISPR knockout screen in the presence of a sub-lethal concentration of this compound, researchers can identify genes whose inactivation sensitizes cells to AMPK inhibition. These "hits" represent potential synthetic lethal interactions and promising targets for combination therapies.
-
Elucidation of Drug Resistance Mechanisms: A positive selection CRISPR screen can be employed to identify genes whose knockout confers resistance to this compound. This approach can reveal novel pathways and proteins that bypass the effects of AMPK inhibition, providing critical information for overcoming drug resistance in the clinic.
-
Mapping the AMPK Signaling Network: A targeted CRISPR screen focusing on known metabolic or signaling pathways can be used to dissect the downstream effects of AMPK inhibition by this compound. This can help to further delineate the complex regulatory network governed by AMPK.
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPK Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for a Pooled CRISPR Screen with this compound.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Synthetic Lethal Partners of this compound
This protocol outlines a negative selection screen to identify genes whose loss sensitizes cells to this compound.
Materials:
-
Human cancer cell line of interest (e.g., A549, HeLa) stably expressing Cas9.
-
GeCKO (Genome-scale CRISPR Knockout) v2.0 or similar genome-wide sgRNA library.
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Puromycin or other appropriate selection antibiotic.
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
Genomic DNA extraction kit.
-
PCR primers for sgRNA amplification.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Titer the virus on the target Cas9-expressing cell line.
-
-
Lentiviral Transduction of Target Cells:
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population that represents at least 500-1000 cells per sgRNA in the library throughout the experiment.
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
Determine the IC20 (concentration that inhibits cell growth by 20%) of this compound for the target cell line in a preliminary dose-response experiment.
-
Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with the IC20 concentration of this compound.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining selective pressure.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cell pellets from both the DMSO and this compound treated populations at the end of the screen.
-
Extract genomic DNA from each sample.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform NGS to determine the relative abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Calculate the log2 fold change of each sgRNA in the this compound treated population compared to the DMSO control.
-
Identify genes for which multiple sgRNAs are significantly depleted in the this compound treated sample. These are the candidate synthetic lethal genes.
-
Protocol 2: Positive Selection CRISPR Screen to Identify Genes Conferring Resistance to this compound
This protocol is designed to identify genes whose knockout allows cells to survive and proliferate in the presence of a high concentration of this compound.
Procedure:
The initial steps of lentivirus production and transduction are the same as in Protocol 1.
-
This compound Treatment:
-
Determine the IC80-IC90 of this compound for the target cell line.
-
Treat the transduced cell population with this high concentration of this compound. A parallel DMSO control group should also be maintained.
-
Culture the cells until the resistant population begins to expand, passaging as needed.
-
-
Genomic DNA Extraction, Sequencing, and Data Analysis:
-
Follow the same procedure as in Protocol 1 for genomic DNA extraction, sequencing, and initial data processing.
-
Identify genes for which multiple sgRNAs are significantly enriched in the this compound treated population compared to the initial cell population (or the DMSO control). These are the candidate resistance genes.
-
Data Presentation and Interpretation
The primary output of a CRISPR screen is a list of "hit" genes. It is crucial to validate these hits through further experimentation.
Quantitative Data Summary:
| Parameter | Description | Typical Value/Range |
| Multiplicity of Infection (MOI) | Ratio of viral particles to cells. | 0.3 - 0.5 |
| Library Coverage | Number of cells per sgRNA. | >500x |
| This compound Concentration (Negative Screen) | Sub-lethal concentration. | IC20 |
| This compound Concentration (Positive Screen) | High selective pressure. | IC80 - IC90 |
| Screen Duration | Number of cell doublings under selection. | 10 - 15 doublings |
| Sequencing Read Depth | Number of reads per sample. | >20 million |
Hit Validation:
-
Individual sgRNA Validation: Validate the phenotype of top hit genes by transducing cells with individual sgRNAs targeting those genes and confirming their sensitivity or resistance to this compound.
-
Rescue Experiments: In the knockout background of a validated hit, re-express the wild-type version of the gene to see if it reverses the observed phenotype.
-
Orthogonal Approaches: Use alternative methods like siRNA or shRNA to confirm the role of the hit genes.
-
Mechanism of Action Studies: Investigate the functional relationship between the validated hit and the AMPK pathway through biochemical and cell biology assays.
By integrating the potent and selective inhibition of AMPK by this compound with the power of CRISPR screening, researchers can significantly accelerate the discovery of novel therapeutic strategies and gain unprecedented insights into the complex biology of cellular energy regulation.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. AMPK Signaling | Sino Biological [sinobiological.com]
- 5. cusabio.com [cusabio.com]
- 6. Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 9. CRISPR Screen Workflow: Target Discovery in Nature Study | Ubigene [ubigene.us]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating AMPK-IN-4 Solubility Challenges in DMSO: A Technical Guide
For researchers, scientists, and drug development professionals utilizing AMPK-IN-4, ensuring its proper dissolution is the first critical step towards reliable and reproducible experimental results. While this compound exhibits high solubility in dimethyl sulfoxide (DMSO), users may still encounter challenges, particularly when preparing working solutions in aqueous-based cellular or enzymatic assays. This technical support center provides detailed troubleshooting guides and frequently asked questions to address these specific issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening and how can I prevent this?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. The compound may be highly soluble in DMSO but have poor aqueous solubility. When the DMSO concentration is drastically lowered by adding it to your medium, the this compound can crash out of solution.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible while still maintaining the solubility of this compound. Many cell lines can tolerate DMSO up to 0.5%, but it is best to determine the tolerance for your specific cell line.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in DMSO first to get closer to your final desired concentration. Then, add this intermediate stock to your aqueous medium. This gradual reduction in DMSO concentration can help keep the compound in solution.[1]
-
Increase the Volume of the Final Dilution: When preparing your working solution, add the DMSO stock to a larger volume of medium while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are prone to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q2: What is the maximum recommended concentration of this compound in DMSO?
Several suppliers report a high solubility of this compound in DMSO.
Quantitative Solubility Data
| Parameter | Value | Notes |
| Solubility in DMSO | 250 mg/mL (593.98 mM) | Ultrasonic assistance may be used.[2] |
| Typical In Vitro Working Concentration | 0-20 µM | For phosphorylation of AMPK and ACC.[2][3][4] |
| Typical In Vivo Dosage | 100 mg/kg (in db/db mice) | Administered via intragastric gavage.[2][3][4] |
Q3: I am having trouble dissolving this compound powder in DMSO. What should I do?
If you are experiencing difficulty dissolving the powder, even though it has high reported solubility, consider the following:
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can significantly reduce the solubility of many organic compounds.
-
Gentle Warming: Warm the solution to 37°C.
-
Vortexing and Sonication: After adding the DMSO, vortex the solution thoroughly. If crystals are still visible, brief sonication in an ultrasonic bath can aid in dissolution.[2]
Q4: How should I store my this compound stock solution in DMSO?
For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 420.89 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.21 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If needed, gently warm the solution to 37°C and/or sonicate for 5-10 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure (Example for a 10 µM final concentration):
-
Thaw your 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution.
-
Add the appropriate volume of the intermediate stock to your pre-warmed cell culture medium. To achieve a final concentration of 10 µM, you would add 100 µL of the 100 µM intermediate stock to 900 µL of medium.
-
Mix immediately by gentle pipetting or inverting the tube.
-
Add the final working solution to your cells. Ensure the final DMSO concentration is not toxic to your cells.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified overview of AMPK activation by this compound.
References
Technical Support Center: Optimizing AMPK-IN-4 Concentration for Western Blot
Welcome to the technical support center for the use of AMPK-IN-4 in Western blotting applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of AMP-activated protein kinase (AMPK). It targets the catalytic α1 and α2 subunits of the AMPK heterotrimeric complex.[1] The reported IC50 values (the concentration at which 50% of the enzyme's activity is inhibited) are 393 nM for AMPK(α1) and 141 nM for AMPK(α2).[1] By inhibiting AMPK, this compound can be used to study the downstream signaling pathways regulated by this key energy sensor.
Q2: What is the molecular weight, formula, and recommended solvent for this compound?
| Parameter | Information |
| Molecular Weight | Typically provided on the vial or in the product datasheet. |
| Chemical Formula | Typically provided on the vial or in the product datasheet. |
| Recommended Solvent | DMSO is a common solvent for similar inhibitors.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. |
| Storage | Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Q3: What is a good starting concentration range for this compound in a Western blot experiment?
Based on the provided IC50 values (141-393 nM), a good starting point for a dose-response experiment in cell culture would be to test a range of concentrations spanning at least one order of magnitude above and below the IC50 values. A suggested starting range is from 100 nM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound before lysis?
The optimal incubation time can vary depending on the cell type and the specific downstream effects being investigated. A common starting point is to test a time course of 1, 6, 12, and 24 hours. Some studies with other small molecule inhibitors have shown effects within a few hours of treatment.
Q5: How can I be sure that the observed effect is due to AMPK inhibition and not off-target effects or solvent toxicity?
It is crucial to include proper controls in your experiment:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final concentration of DMSO in the cell culture medium should typically be below 0.5% to avoid solvent-induced toxicity.[3]
-
Positive Control: If possible, use a known activator of AMPK (like AICAR) to show that your antibody detection system for phosphorylated AMPK is working correctly.[4]
-
Loading Control: Always probe your Western blots for a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading between lanes.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal for p-AMPK | Insufficient inhibition by this compound. | Increase the concentration of this compound or the incubation time. |
| Low basal level of p-AMPK in your cells. | Stimulate AMPK activation with a known activator (e.g., AICAR, metformin) before adding this compound. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for p-AMPK (Thr172) and optimize the antibody dilution. | |
| Issues with Western blot protocol. | Review your Western blot protocol, including transfer efficiency and detection steps. | |
| High Background on Western Blot | Blocking is insufficient. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and/or duration of wash steps. | |
| Inconsistent Results | Cell confluency and health vary between experiments. | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Unexpected Band Sizes | Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer. |
| Post-translational modifications or splice variants. | Consult literature for your specific cell type and target protein. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound using Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting AMPK phosphorylation in your cell line.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Your cell line of interest
-
6-well plates
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0 (vehicle control), 100 nM, 500 nM, 1 µM, 5 µM, to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for your desired time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and capture the image.
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total AMPKα and a loading control (e.g., β-actin).
-
Protocol 2: Quantitative Analysis of Western Blot Data
This protocol describes how to quantify the Western blot bands to determine the IC50 of this compound.
Materials:
-
Image analysis software (e.g., ImageJ)
-
Graphing software (e.g., GraphPad Prism, Excel)
Procedure:
-
Densitometry:
-
Open your Western blot image in ImageJ.
-
Use the software to measure the band intensity (density) for p-AMPK, total AMPK, and the loading control for each concentration of this compound.
-
-
Normalization:
-
Normalize the p-AMPK band intensity to the total AMPK band intensity for each lane (Ratio = p-AMPK / total AMPK).
-
Further normalize this ratio to the loading control if necessary (Normalized Ratio = Ratio / Loading Control).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters [mdpi.com]
- 4. Ethanol consumption impairs regulation of fatty acid metabolism by decreasing the activity of AMP-activated protein kinase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AMPK-IN-4 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMPK-IN-4, a novel inhibitor of AMP-activated protein kinase (AMPK), in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and switches on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[1][3][4] By inhibiting AMPK, this compound is expected to suppress these energy-restoring mechanisms, which can impact cell proliferation, metabolism, and survival.
Q2: What are the expected downstream effects of this compound treatment in primary cells?
Inhibition of AMPK by this compound can lead to a variety of downstream effects, including:
-
Inhibition of fatty acid oxidation and promotion of fatty acid synthesis through the regulation of Acetyl-CoA Carboxylase (ACC).[1]
-
Suppression of glucose uptake by affecting the translocation of glucose transporters like GLUT1 and GLUT4.[3][4]
-
Activation of the mTORC1 pathway , a key regulator of protein synthesis and cell growth, which is normally inhibited by AMPK.[1][3][5]
-
Inhibition of autophagy , a cellular recycling process that is promoted by AMPK.[1][6]
-
Alterations in mitochondrial biogenesis and function .[4]
Q3: Is cytotoxicity expected with this compound treatment in primary cells?
Yes, cytotoxicity can be an expected outcome, particularly at higher concentrations or with prolonged exposure. AMPK is a pro-survival factor under conditions of metabolic stress.[7] Its inhibition can render cells more vulnerable, especially primary cells which may have a more limited capacity to adapt to metabolic challenges compared to immortalized cell lines. The degree of cytotoxicity can be cell-type dependent.
Q4: How should I determine the optimal working concentration of this compound for my primary cells?
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific primary cell type. A typical starting point for a novel inhibitor might be in the range of 0.1 to 10 µM, but this should be empirically determined. A cytotoxicity assay, such as a CCK-8 or MTT assay, is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of unexpected cell death, even at low concentrations. | 1. High sensitivity of the primary cell type: Primary cells can be more sensitive than cell lines. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Sub-optimal culture conditions: Nutrient-deprived or high-density cultures can increase cellular stress. | 1. Perform a thorough dose-response curve starting from a very low concentration (e.g., nanomolar range). 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Include a vehicle-only control. 3. Maintain optimal cell culture conditions, including appropriate seeding density and regular media changes. |
| No observable effect on downstream targets (e.g., p-ACC levels remain unchanged). | 1. Insufficient concentration of this compound: The concentration used may be too low to effectively inhibit AMPK. 2. Short incubation time: The treatment duration may not be sufficient to observe changes in downstream signaling. 3. Low basal AMPK activity: In nutrient-rich conditions, the basal activity of AMPK might be low, making it difficult to detect the effect of an inhibitor. 4. Degraded inhibitor: The this compound stock solution may have degraded. | 1. Increase the concentration of this compound based on your dose-response data. 2. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. 3. Consider co-treatment with a known AMPK activator (like AICAR or metformin) to increase basal AMPK activity and better assess the inhibitory effect of this compound.[8][9] 4. Prepare a fresh stock solution of the inhibitor. |
| Variability in experimental results. | 1. Inconsistent cell density: Cell confluency can affect cellular metabolism and the response to AMPK inhibition.[8] 2. Differences in cell passage number: Primary cells can change their characteristics with increasing passages. 3. Inconsistent treatment conditions: Variations in incubation times or inhibitor concentrations. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Use primary cells within a narrow passage number range for all related experiments. 3. Maintain strict consistency in all experimental parameters. |
Quantitative Data
Due to the novel nature of this compound, specific cytotoxicity data is not yet broadly available. The following table provides an example of how to present such data once it has been generated for different primary cell types.
Table 1: Example Cytotoxicity Profile of this compound in Various Primary Human Cells (72-hour exposure)
| Primary Cell Type | IC50 (µM) | LC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5.2 | 15.8 |
| Human Dermal Fibroblasts | 8.9 | 25.1 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 3.5 | 11.2 |
| Human Hepatocytes | 6.7 | 19.4 |
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
LC50: The concentration of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a CCK-8 Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of AMPK Activity (p-ACC Levels)
-
Cell Treatment: Seed primary cells in 6-well plates. Once they reach the desired confluency (e.g., 70-80%), treat them with the desired concentrations of this compound for the determined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, denature them, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ACC (a downstream target of AMPK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for total ACC and a loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate blot.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11] Analyze the band intensities to determine the ratio of phosphorylated to total ACC.
Visualizations
Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound in primary cells.
References
- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 5. AMPK and cell proliferation – AMPK as a therapeutic target for atherosclerosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zingerone Targets LKB1/AMPK to Block FcεRI-Dependent Mast Cell Degranulation and Anaphylaxis [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with AMPK-IN-4
Disclaimer: The following troubleshooting guide for "AMPK-IN-4" is based on general principles of working with novel kinase activators, specifically targeting the AMP-activated protein kinase (AMPK) pathway. As of the latest update, "this compound" is a hypothetical compound designation used here to provide a framework for addressing common experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a direct allosteric activator of AMPK. It is designed to bind to the AMPK heterotrimeric complex, inducing a conformational change that promotes its activation via phosphorylation at Threonine-172 of the catalytic α subunit, without altering cellular AMP/ATP ratios.
Q2: What are the expected downstream effects of this compound activation?
Activation of AMPK by this compound should lead to the phosphorylation of downstream targets. A primary and widely accepted marker of AMPK activation is the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine-79. Other downstream effects include the inhibition of mTORC1 signaling and the activation of catabolic pathways to restore cellular energy homeostasis.[1][2][3]
Q3: In which cell lines has this compound been validated?
The activity of a novel compound like this compound can be highly cell-type specific. It is crucial to perform initial dose-response experiments in the cell line of interest. Differences in the expression of AMPK isoforms (α1, α2, β1, β2, γ1, γ2, γ3) can influence the cellular response to an activator.[4][5]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in p-AMPK (Thr172) and p-ACC (Ser79) Western Blot Results
Possible Cause 1: Compound Instability or Improper Storage
-
Recommendation: Ensure this compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions for each experiment, or if using frozen aliquots, avoid multiple freeze-thaw cycles.
Possible Cause 2: Inconsistent Cell Culture Conditions
-
Recommendation: Standardize cell culture protocols. Use cells within a consistent and low passage number range. Ensure uniform cell seeding density, as confluent or sparse cultures can have different basal AMPK activity. Serum starvation prior to treatment can reduce background signaling and enhance the observed effect of the activator.
Possible Cause 3: Variability in Lysis and Sample Preparation
-
Recommendation: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure rapid cell lysis on ice and consistent sample handling for all conditions.
Experimental Protocol: Western Blotting for AMPK Activation
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. If necessary, serum starve cells for 2-4 hours prior to treatment with this compound or vehicle control for the desired time.
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape cells, collect lysates, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Issue 2: No significant change in downstream metabolite levels or metabolic flux despite p-AMPK increase.
Possible Cause 1: Subcellular Localization of AMPK Activation
-
Recommendation: Different pools of AMPK exist within the cell (e.g., lysosomal, cytosolic, mitochondrial).[4] The specific pool activated by this compound may preferentially phosphorylate a subset of targets. Consider using immunofluorescence to co-localize p-AMPK with cellular compartment markers.
Possible Cause 2: Dominance of Other Signaling Pathways
-
Recommendation: Cellular metabolism is regulated by a complex network of signaling pathways. Strong activation of opposing pathways (e.g., insulin signaling) could mask the metabolic effects of AMPK activation. Review the experimental conditions to minimize confounding signals.
Quantitative Data Summary
Table 1: Comparison of Common AMPK Modulators
| Compound | Mechanism of Action | Typical Concentration Range | Key Considerations |
| AICAR | Indirect (AMP mimetic) | 0.5 - 2 mM | Can have off-target effects at high concentrations. |
| Metformin | Indirect (mitochondrial complex I inhibitor) | 1 - 10 mM | Effects can be cell-type dependent and may require longer incubation times.[6] |
| A-769662 | Direct (allosteric activator, β1-subunit specific) | 1 - 100 µM | Specific for AMPK complexes containing the β1 subunit.[4] |
| Compound C | Inhibitor (ATP-competitive) | 5 - 20 µM | Can have off-target effects, including inhibition of other kinases.[7][8] |
Visualizations
Signaling Pathways and Workflows
Caption: Simplified AMPK signaling pathway.
Caption: Troubleshooting workflow for this compound.
Caption: Causes of inconsistent experimental results.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hierarchical activation of compartmentalized pools of AMPK depends on severity of nutrient or energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Physiological Regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A paradigm shift: AMPK negatively regulates ULK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
preventing AMPK-IN-4 degradation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of AMPK-IN-4 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder should be stored at -20°C for long-term stability (≥ 2 years). Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q2: My experimental results with this compound are inconsistent. Could degradation in the media be the cause?
A2: Yes, inconsistent results are a potential indicator of compound degradation. The stability of this compound in your specific cell culture media can be affected by several factors, including media composition, pH, temperature, and light exposure. We recommend performing a stability test to confirm if degradation is occurring under your experimental conditions.
Q3: How can I prepare my working solutions of this compound to minimize degradation?
A3: Prepare fresh working solutions of this compound in your cell culture media immediately before each experiment. Avoid storing the compound diluted in media for extended periods. When preparing the working solution, ensure rapid and thorough mixing to achieve a homogenous distribution.
Q4: Are there any specific components in cell culture media that are known to degrade small molecule inhibitors like this compound?
A4: While specific interactions with this compound are not extensively documented, certain components in media can affect the stability of small molecules. These include:
-
pH: Extreme pH values can lead to hydrolysis. Most drugs are stable between pH 4 and 8.[1][2]
-
Enzymes: Some sera may contain enzymes that can metabolize the compound.
-
Reactive Oxygen Species (ROS): The media itself or cellular activity can generate ROS, which may lead to oxidative degradation.
-
Light: Exposure to light, especially UV, can cause photodegradation of light-sensitive compounds.[2][3]
Q5: How long can I expect this compound to be stable in my cell culture media at 37°C?
A5: The stability of this compound at 37°C in cell culture media is variable and depends on the specific media formulation and experimental conditions. It is highly recommended to determine the stability profile of this compound in your specific media and under your experimental timeline by following the provided experimental protocol for stability assessment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its degradation in media.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no observable effect of this compound | Degradation of the compound in the stock solution or working solution. | - Ensure proper storage of the stock solution at -80°C in single-use aliquots.- Prepare fresh working solutions in media for each experiment.- Perform a stability test of this compound in your media (see protocol below). |
| High variability in experimental replicates | Inconsistent degradation rates of this compound between wells or plates. | - Standardize the time between adding this compound to the media and starting the experiment.- Ensure uniform incubation conditions (temperature, CO2, humidity) for all plates.- Minimize exposure of media containing this compound to light. |
| Unexpected cellular toxicity | Degradation products may have off-target toxic effects. | - Confirm the identity and purity of your this compound stock.- Test the stability of the compound in your media to see if degradation correlates with toxicity.- Consider using a lower concentration or shorter incubation time. |
| Precipitation of the compound in the media | Poor solubility of this compound at the working concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended levels (typically <0.5%).- Visually inspect the media for any precipitate after adding this compound.- Consider using a solubilizing agent if compatible with your experimental setup. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over a typical experimental time course.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike your complete cell culture medium with the this compound stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound spiked media into sterile tubes or wells of a 96-well plate.
-
Immediately take a sample for the T=0 time point and store it at -80°C.
-
Incubate the remaining samples in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
Collect samples at various time points relevant to your experimental duration (e.g., 2, 4, 8, 12, 24, 48 hours).
-
At each time point, remove an aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw all samples, including the T=0 sample, simultaneously.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: AMPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in media.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
Technical Support Center: Investigating Off-Target Effects of AMPK Inhibitors in Cell Culture
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected phenotypes after treatment with my AMPK inhibitor, even at concentrations that should be specific. What could be happening?
A1: Unexpected phenotypes are often a result of off-target effects, where the inhibitor interacts with other kinases or cellular proteins besides AMPK. It is crucial to verify the selectivity of your inhibitor. Many kinase inhibitors, especially those targeting the ATP-binding pocket, can exhibit polypharmacology. For instance, the widely used "Compound C" is known to inhibit at least 30 other kinases with greater or similar potency to AMPK.[1] A newer inhibitor, SBI-0206965, shows improved selectivity but still inhibits a small number of other kinases.[2][3]
Q2: I'm observing inhibition of my target downstream of AMPK, but I'm also seeing changes in pathways not directly regulated by AMPK. How can I confirm if this is an off-target effect?
A2: The best approach is to use a multi-pronged strategy:
-
Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
Use a Structurally Unrelated Inhibitor: If possible, try to replicate your key findings with a different, structurally distinct AMPK inhibitor. If the phenotype persists, it is more likely to be a true AMPK-dependent effect.
-
Genetic Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AMPK expression. If the inhibitor's effect is lost in AMPK-deficient cells, it confirms the effect is on-target.
-
Dose-Response Analysis: Atypical dose-response curves can sometimes suggest off-target effects or complex pharmacology.
Q3: My AMPK inhibitor is supposed to be ATP-competitive. Could this contribute to off-target effects?
A3: Yes. The ATP-binding pocket is highly conserved across the kinome. Inhibitors that compete with ATP for this site can often bind to numerous other kinases.[2] For example, Compound C is an ATP-competitive inhibitor with known promiscuity.[2] In contrast, some newer inhibitors, like SBI-0206965, are classified as mixed-type or type IIb inhibitors, binding to a pocket that partially overlaps with the ATP site, which can contribute to greater selectivity.[2][3]
Q4: Can off-target effects be context-dependent (e.g., cell type specific)?
A4: Absolutely. The expression levels of different kinases and other potential off-target proteins can vary significantly between cell types. An inhibitor might show high specificity in one cell line but have significant off-target effects in another due to the differential expression of susceptible kinases. Therefore, it is important to validate the inhibitor's effects in the specific cell model you are using.
Troubleshooting Guide
Problem: Unexpected Cell Viability/Morphology Changes
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad-spectrum kinase screen with your inhibitor. 2. Compare the identified off-targets with known regulators of cell viability and morphology. 3. Use a more selective AMPK inhibitor as a control. |
| Mitochondrial Toxicity | 1. Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining). 2. Assess cellular ATP levels. 3. Some compounds that activate AMPK do so by inhibiting mitochondrial complex I.[1] |
| Inhibition of other essential cellular processes | 1. Consider potential off-targets beyond kinases, such as ion channels or metabolic enzymes. 2. Perform cellular thermal shift assays (CETSA) to identify novel binding partners. |
Problem: Inconsistent Downstream Signaling Readouts
| Potential Cause | Troubleshooting Steps |
| Feedback loops and pathway crosstalk | 1. Map the known signaling pathways connected to your unexpected readout. 2. Analyze the phosphorylation status of key nodes in related pathways (e.g., Akt/mTOR pathway). Some AMPK inhibitors have been shown to affect insulin-stimulated Akt phosphorylation at higher concentrations.[4] 3. Use specific inhibitors for suspected off-target pathways to see if the phenotype is rescued. |
| AMPK-independent effects on downstream targets | 1. Use AMPK knockout/knockdown cells to confirm if the effect on the downstream target is truly AMPK-dependent. |
| Variable inhibitor potency | 1. Confirm the IC50 of your inhibitor for AMPK in your specific cell line using a cell-based assay. |
Quantitative Data: Kinase Selectivity Profiles
The following tables summarize the selectivity of two well-characterized AMPK inhibitors. When evaluating a new inhibitor like "AMPK-IN-4," a similar profile should be established.
Table 1: Selectivity Profile of Compound C (Dorsomorphin)
| Kinase | IC50 (nM) | Fold-selectivity vs. AMPK |
| AMPK | 109 | 1 |
| ALK2 | 12 | 0.11 |
| ALK3 | 18 | 0.17 |
| ALK6 | 20 | 0.18 |
| And over 25 other kinases inhibited with greater potency than AMPK | <109 | <1 |
Data compiled from various sources indicating broad off-target activity.[1][2][5]
Table 2: Selectivity Profile of SBI-0206965
| Kinase | % Residual Activity @ 1 µM |
| AMPK | 22% |
| DRAK1 | 25% |
| SIK2 | 30% |
| MELK | 35% |
| NUAK1 | 40% |
| MARK4 | 45% |
Data from a kinase panel screen showing significantly improved selectivity over Compound C.[2]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of an AMPK inhibitor by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO). Create a series of dilutions to be tested (e.g., from 10 µM to 1 nM).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers panels of hundreds of purified human kinases.
-
Assay Principle: The assay typically measures the ability of the inhibitor to prevent the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Execution:
-
The inhibitor is incubated with the kinase, a substrate (peptide or protein), and ATP.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. The results are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for the most potently inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct cellular targets of an AMPK inhibitor in an unbiased manner within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the AMPK inhibitor or a vehicle control (DMSO) for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using techniques such as:
-
Western Blotting: To assess the thermal stabilization of a specific target protein (e.g., AMPKα).
-
Mass Spectrometry (MS-CETSA): For a proteome-wide, unbiased identification of proteins that are stabilized by inhibitor binding.
-
-
Data Analysis: Drug binding stabilizes the target protein, resulting in a higher melting temperature. This is observed as more of the target protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Simplified AMPK signaling pathway and potential inhibitor interactions.
Troubleshooting Workflow
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. selleckchem.com [selleckchem.com]
how to improve AMPK-IN-4 bioavailability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMPK activator 4 (AMPK-IN-4). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMPK activator 4 and what is its mechanism of action?
A1: AMPK activator 4 is a potent, small-molecule activator of AMP-activated protein kinase (AMPK).[1][2] Unlike some other AMPK activators like metformin, it does not inhibit mitochondrial complex I.[1][2] Its mechanism involves the selective activation of AMPK, a key enzyme in cellular energy homeostasis.[1][2] Activated AMPK stimulates pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting ATP-consuming processes like protein and lipid synthesis.[3][4][5]
Q2: I'm having trouble dissolving AMPK activator 4 for my in vivo study. What are the recommended solvents?
A2: AMPK activator 4 has high solubility in DMSO (250 mg/mL), often requiring ultrasonication for complete dissolution.[1] For in vivo studies, a stock solution in DMSO can be prepared and then further diluted in an appropriate vehicle. However, it's crucial to keep the final DMSO concentration low in the administered dose to avoid toxicity. For intragastric administration in mice, a daily dose of 100 mg/kg has been used.[1]
Q3: My compound is precipitating when I dilute the DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common issue for poorly water-soluble compounds. Here are a few troubleshooting steps:
-
Optimize Co-solvents: Consider using a co-solvent system. Mixtures of DMSO with other solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can improve solubility in the final aqueous dilution.
-
Formulation Strategies: For in vivo studies, simple aqueous solutions are often not feasible. More advanced formulation strategies may be necessary to improve bioavailability. These are discussed in the troubleshooting guide below.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[6] Experimenting with different pH values of your vehicle might improve the solubility of AMPK activator 4.
Q4: What is the reported in vivo efficacy of AMPK activator 4?
A4: In a study using db/db mice, a model for type 2 diabetes, oral administration of AMPK activator 4 at 100 mg/kg daily for 9 weeks significantly lowered fasting blood glucose and improved insulin resistance.[1] Notably, it did not significantly affect body weight or markers of liver injury (ALT and AST).[1]
Troubleshooting Guide: Improving In Vivo Bioavailability
Researchers may encounter challenges in achieving optimal exposure of AMPK activator 4 in animal models due to its physicochemical properties. The following guide provides strategies to enhance its oral bioavailability.
Problem: Low or Variable Oral Bioavailability
Potential Cause:
-
Poor aqueous solubility leading to low dissolution in the gastrointestinal (GI) tract.
-
Rapid metabolism in the liver or gut wall.
-
Efflux by transporters in the intestinal epithelium.
Solutions and Experimental Approaches:
| Strategy | Description | Key Advantages |
| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7][8] | Can significantly increase solubility and absorption by utilizing lipid absorption pathways.[7] |
| Amorphous Solid Dispersions | Dispersing the compound in a polymeric carrier in an amorphous state. This can be achieved through techniques like spray drying or hot-melt extrusion. | The amorphous form has higher kinetic solubility and dissolution rate compared to the crystalline form.[8] |
| Lipophilic Salt Formation | Converting the free base of the kinase inhibitor into a lipophilic salt by pairing it with a lipophilic counter-ion.[7] | Can enhance solubility in lipid-based formulations and improve oral absorption.[7] |
| Nanoparticle Formulations | Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution. | Can improve the dissolution rate and saturation solubility. |
Experimental Protocols
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of AMPK activator 4 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that show the highest solubility for the compound.
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Mix the components in different ratios and observe the formation of an emulsion upon dilution with water.
-
-
Formulation Characterization:
-
Prepare the SEDDS formulation by mixing the optimized ratio of oil, surfactant, and co-solvent, followed by the addition of AMPK activator 4.
-
Characterize the formulation for globule size, zeta potential, and drug content.
-
-
In Vitro Dissolution Testing:
-
Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile from the SEDDS formulation.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the SEDDS formulation and a simple suspension of AMPK activator 4 to rodents.
-
Collect blood samples at various time points and analyze the plasma concentration of the drug to determine pharmacokinetic parameters (AUC, Cmax, Tmax).
-
Protocol 2: Preparation of an Amorphous Solid Dispersion
-
Polymer Selection:
-
Select a suitable polymer for creating the solid dispersion (e.g., PVP, HPMC, Soluplus®).
-
-
Solvent Evaporation Method:
-
Dissolve both AMPK activator 4 and the chosen polymer in a common volatile solvent.
-
Evaporate the solvent under vacuum to obtain a solid dispersion.
-
-
Characterization:
-
Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
-
In Vitro and In Vivo Evaluation:
-
Conduct dissolution studies and in vivo pharmacokinetic experiments as described in Protocol 1 to compare the performance of the amorphous solid dispersion with the crystalline drug.
-
Visualizing Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK activator 4 Datasheet DC Chemicals [dcchemicals.com]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Troubleshooting AMPK-IN-4 Inhibition
Welcome to the technical support center for researchers utilizing AMP-activated protein kinase (AMPK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on why AMPK-IN-4 may appear to be ineffective in inhibiting AMPK activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound (also known as compound 19) is a potent inhibitor of the α1 and α2 catalytic subunits of AMPK.[1] Its inhibitory activity has been quantified in cell-free assays, with specific IC50 values detailed in the table below. It is crucial to use this compound at concentrations appropriate to these values to achieve effective inhibition in your experiments.
Q2: I'm using this compound, but I'm not seeing any inhibition of AMPK activity. What are the most common reasons for this?
There are several potential reasons why an AMPK inhibitor may appear to be inactive. These can be broadly categorized into three areas:
-
Compound Integrity and Handling: The inhibitor may have degraded due to improper storage, or it may not be fully dissolved in your experimental medium, leading to a lower effective concentration.
-
Experimental System and Design: The basal AMPK activity in your specific cell line or experimental condition might be too low to detect a further decrease. Alternatively, the pathway could be stimulated by an upstream activator that your inhibitor cannot overcome at the concentration used.
-
Assay and Readout Method: The method used to measure AMPK activity (e.g., Western blot for phosphorylated substrates, in vitro kinase assay) may not be optimized or sensitive enough to detect the changes induced by the inhibitor.
Q3: What is the primary method to confirm AMPK inhibition in a cellular context?
The most common and reliable method is to perform a Western blot to measure the phosphorylation status of AMPK and its key downstream target, Acetyl-CoA Carboxylase (ACC). AMPK activation requires phosphorylation at Threonine 172 (Thr172) on its α-subunit.[2][3] An effective inhibitor should reduce the phosphorylation of AMPK's downstream targets. Therefore, you should probe for:
-
Phospho-AMPKα (Thr172): To assess the activation state of AMPK itself.
-
Phospho-ACC (Ser79): As a direct and well-established downstream marker of AMPK activity. A decrease in p-ACC (Ser79) is a strong indicator of successful AMPK inhibition.[4][5]
Q4: Could this compound have off-target effects that complicate my results?
While specific selectivity data for this compound is not widely published, it is a critical consideration for any kinase inhibitor. For instance, the commonly used AMPK inhibitor, Compound C (Dorsomorphin), is known to be promiscuous, inhibiting multiple other kinases with greater or similar potency than AMPK.[6][7] Such off-target effects can lead to misinterpretation of results. If your experimental outcomes are inconsistent, consider the possibility of AMPK-independent effects and, if possible, validate key findings using a structurally different AMPK inhibitor or genetic approaches like siRNA knockdown.
Comparative Inhibitor Potency
This table summarizes the reported IC50 values for this compound and other common AMPK inhibitors for comparative purposes.
| Inhibitor | Target | IC50 | Notes |
| This compound | AMPKα1 | 393 nM | Potent inhibitor.[1] |
| AMPKα2 | 141 nM | Higher potency against the α2 isoform.[1] | |
| Compound C | AMPK | Ki of 109 nM | Known to have significant off-target effects on other kinases.[8] |
| SBI-0206965 | AMPK | ~5 nM | Reported to be 40-fold more potent and more selective than Compound C.[6] |
Troubleshooting Guide: this compound Is Not Inhibiting AMPK
If you are not observing the expected inhibitory effect from this compound, follow this step-by-step guide to diagnose the potential issue.
Step 1: Verify the Integrity and Handling of this compound
Problems with the compound itself are a frequent source of experimental failure.
-
Solubility: Is the compound fully dissolved? this compound may precipitate in aqueous media.
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. When diluting to your final working concentration in aqueous buffer or media, ensure it is vortexed thoroughly and visually inspect for any precipitation. Consider using a solvent-resistant, low-protein-binding tube.
-
-
Storage and Stability: Has the compound been stored correctly?
-
Recommendation: Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If the compound is old, consider purchasing a new batch.
-
-
Concentration: Are you using an effective concentration?
-
Recommendation: Based on the IC50 values (141-393 nM), a starting concentration in the range of 1-10 µM is typically used for cell-based assays to ensure sufficient target engagement. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Step 2: Assess the Experimental System
The biological context of your experiment is critical for observing inhibitor effects.
-
Basal AMPK Activity: Is AMPK active in your cells under basal conditions? If the baseline activity is very low, you will not be able to detect inhibition.
-
Recommendation: Include a positive control. Treat your cells with a known AMPK activator, such as AICAR or A-769662, to induce robust AMPK phosphorylation.[9] Then, test whether pre-treatment with this compound can block this induced activation. This will confirm that both your inhibitor and your detection assay are working.
-
-
Cell Type and Isoform Expression: Different cell types express different isoforms of the AMPK subunits (α, β, γ).[3]
-
Recommendation: Verify which AMPK isoforms are predominantly expressed in your cell line. This compound has shown differential potency against α1 and α2.[1] Ensure your cell model is appropriate for the inhibitor you are using.
-
Step 3: Validate the Experimental Readout
Your method of measuring AMPK activity must be sensitive and properly controlled.
-
Western Blotting: This is the most common readout.
-
Problem: Weak or no signal for p-AMPK or p-ACC.
-
Recommendation: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your proteins. Optimize antibody concentrations and blocking conditions. Run a positive control lysate from activator-treated cells to confirm your antibodies are working correctly.
-
-
In Vitro Kinase Assay: Used to measure direct inhibition of the enzyme.
-
Problem: No inhibition is observed.
-
Recommendation: Ensure the ATP concentration in your assay is appropriate. If this compound is an ATP-competitive inhibitor, its apparent IC50 will increase as the ATP concentration increases.[10] Verify the activity of your recombinant AMPK enzyme using a control reaction without any inhibitor.
-
Visualized Workflows and Pathways
To assist in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated Protein Kinase (AMPK) Negatively Regulates Nox4-dependent Activation of p53 and Epithelial Cell Apoptosis in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK and ACC change with fasting and physiological condition in euthermic and hibernating golden-mantled ground squirrels (Callospermophilus lateralis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of Potent AMPK Inhibitors in Animal Models
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "AMPK-IN-4". Therefore, this technical support center provides guidance based on the known characteristics of other widely studied, potent AMP-activated protein kinase (AMPK) inhibitors, with a particular focus on the challenges associated with non-specific inhibitors like Compound C (Dorsomorphin). The principles and troubleshooting strategies outlined here are intended as a general guide for researchers working with experimental AMPK inhibitors in animal models.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with potent AMPK inhibitors.
Question 1: We observed unexpected mortality in our animal cohort at doses that were well-tolerated in preliminary studies. What are the potential causes and how can we troubleshoot this?
Potential Causes:
-
Vehicle Toxicity: The vehicle used to dissolve the inhibitor may have its own toxicity profile, especially with repeated dosing.
-
Acute On-Target Toxicity: Inhibition of AMPK, a master regulator of cellular energy, can have profound physiological effects, and what is tolerated in a short-term study may not be over a longer duration.
-
Off-Target Effects: Many kinase inhibitors are not entirely specific. The mortality could be due to the inhibition of other essential kinases. For instance, Compound C is known to inhibit multiple kinases other than AMPK, some with greater potency.[1][2][3]
-
Formulation Issues: The compound may not be fully solubilized or could be precipitating out of solution after administration, leading to embolism or localized toxicity.
-
Animal Model Specifics: The health status, age, or strain of the animal model can influence susceptibility to toxicity.
Troubleshooting Steps:
-
Conduct a Vehicle-Only Control Study: Dose a cohort of animals with the vehicle alone, following the same administration route and schedule, to rule out vehicle-induced toxicity.
-
Perform a Dose-Range Finding Study: If not already done, a comprehensive dose-range finding study is crucial to identify the Maximum Tolerated Dose (MTD).
-
Comprehensive Necropsy and Histopathology: Conduct a full necropsy on the deceased animals and on a subset of surviving animals from different dose groups. Histopathological analysis of key organs (heart, liver, kidney, brain, lungs) can help identify the cause of death.
-
Evaluate Off-Target Liabilities: Use in vitro kinase profiling panels to screen your inhibitor against a broad range of kinases. This can help identify potential off-target interactions that could explain the observed toxicity.[4]
-
Re-evaluate Formulation: Visually inspect the formulation for any precipitation. Consider alternative, well-characterized formulation vehicles.
Question 2: Our study animals are showing signs of cardiotoxicity (e.g., altered ECG, cardiac hypertrophy). Is this an expected on-target effect of AMPK inhibition?
Potential Causes:
-
On-Target AMPK Inhibition: AMPK plays a crucial role in cardiac energy homeostasis. Genetic deletion of the AMPK alpha2-subunit has been shown to have adverse effects on heart function in aged mice.[5] Thus, potent inhibition of AMPK could lead to cardiac stress and dysfunction.
-
Off-Target Kinase Inhibition: The inhibitor may be affecting other kinases essential for cardiac function. For example, the well-known AMPK inhibitor Dorsomorphin (Compound C) also has significant activity against VEGF type-2 receptors, which are involved in vascular processes.[6][7][8]
Troubleshooting Steps:
-
In-depth Cardiac Function Monitoring: Implement detailed cardiovascular monitoring in your animal models, including echocardiography to assess cardiac structure and function, and telemetry for continuous ECG monitoring.
-
Validate with a Structurally Different Inhibitor: Use a second, structurally distinct inhibitor of AMPK to see if it recapitulates the cardiotoxic phenotype. If it does not, the toxicity is likely an off-target effect of your primary compound.[4]
-
Utilize Genetic Models: If available, test the inhibitor in AMPK knockout or conditional knockout animal models. The absence of an effect in these models would strongly suggest the toxicity is on-target.[9]
-
Histopathological Analysis: Perform detailed histological examination of heart tissue, looking for signs of fibrosis, hypertrophy, and cellular damage.
Question 3: In our in vitro assays, the compound is a potent AMPK inhibitor, but we see minimal or no effect in our animal models, even at high doses. What could be the issue?
Potential Causes:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, high clearance, or poor distribution to the target tissue.
-
Compound Instability: The inhibitor might be rapidly metabolized in vivo or be unstable in the formulation.
-
Cell Permeability Issues: While effective in a cell-free kinase assay, the compound may not efficiently cross cell membranes to reach its intracellular target.[10]
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: A PK study is essential to determine the concentration of the compound in plasma and target tissues over time after administration. This will establish if the compound is reaching the target at concentrations sufficient for AMPK inhibition.
-
Assess Target Engagement in Vivo: Measure the phosphorylation status of a known downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC), in tissue samples from treated animals. A lack of change in p-ACC levels would indicate a failure of target engagement.
-
Evaluate Compound Stability: Test the stability of your compound in plasma and liver microsomes in vitro to assess its metabolic stability.
-
Optimize Formulation and Route of Administration: Different formulations or administration routes (e.g., oral gavage vs. intraperitoneal injection) can dramatically alter a compound's PK profile.
Data Presentation: Quantitative Toxicity Data
The following tables represent hypothetical data from a dose-escalation study of a generic AMPK inhibitor ("AMPK-iX") in mice to illustrate how quantitative data can be structured.
Table 1: Summary of Dose-Dependent Toxicity of AMPK-iX in Mice (14-Day Study)
| Dose Group (mg/kg/day, IP) | Number of Animals | Mortality | Body Weight Change (%) | Key Clinical Signs | Serum ALT (U/L) |
| Vehicle Control | 10 | 0/10 | +5.2% | Normal | 35 ± 8 |
| 5 | 10 | 0/10 | +2.1% | Normal | 42 ± 11 |
| 15 | 10 | 1/10 | -8.5% | Lethargy, ruffled fur | 150 ± 45 |
| 30 | 10 | 4/10 | -15.3% | Severe lethargy, ataxia | 320 ± 98 |
| 50 | 10 | 9/10 | -22.0% | Moribund, hypothermia | 650 ± 150* |
| Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD. |
Table 2: On-Target vs. Off-Target Profile of a Hypothetical AMPK Inhibitor
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. AMPK) | Potential In Vivo Consequence |
| AMPK (On-Target) | 10 | 1x | Metabolic alterations, potential cardiotoxicity |
| ALK2 (Off-Target) | 30 | 3x | Inhibition of BMP signaling |
| KDR/VEGFR2 (Off-Target) | 80 | 8x | Anti-angiogenic effects, potential hypertension |
| PDGFRβ (Off-Target) | 500 | 50x | Minor, less likely at therapeutic doses |
| PKA (Off-Target) | >10,000 | >1000x | Unlikely to be a concern |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Toxicity Study
-
Animal Model: Use a standard rodent model, such as 8-week-old C57BL/6J mice.[11]
-
Group Allocation: Assign 5-10 animals per sex to each dose group. Include a vehicle control group and at least 3-4 escalating dose levels of the test compound.
-
Compound Formulation: Prepare the inhibitor in a well-tolerated vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Ensure the compound is fully dissolved.
-
Administration: Administer the compound daily for 7 to 14 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, fur texture) at least twice daily.
-
Body Weight: Measure body weight daily. A loss of more than 15-20% often indicates significant toxicity and may require euthanasia.
-
Food and Water Intake: Monitor daily.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy on all animals.
-
Collect key organs (liver, kidneys, heart, lungs, spleen, brain) and preserve them in 10% neutral buffered formalin for histopathological examination.
-
-
Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.[12]
Protocol 2: Assessment of Cardiotoxicity
-
Animal Model: Use adult male and female Sprague-Dawley rats.
-
Group Allocation: As in Protocol 1, include vehicle control and multiple dose groups.
-
Administration and Monitoring: Administer the compound for at least 14 days.
-
Cardiovascular Assessments:
-
Echocardiography: Perform echocardiograms at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening) and structure (e.g., wall thickness).
-
Blood Pressure: Measure blood pressure using a non-invasive tail-cuff method at regular intervals.
-
Serum Biomarkers: At termination, measure serum levels of cardiac troponins (cTnI, cTnT) as indicators of cardiac injury.
-
-
Histopathology: Collect hearts and perform detailed histopathological analysis, including special stains like Masson's trichrome to assess for fibrosis.
Visualizations
Caption: Simplified AMPK signaling pathway.
Caption: Workflow for an in vivo toxicity study.
Caption: Troubleshooting decision tree for toxicity.
References
- 1. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Adverse effects of AMP-activated protein kinase alpha2-subunit deletion and high-fat diet on heart function and ischemic tolerance in aged female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Concurrent dose-finding of a novel cancer drug with and without a second agent - PMC [pmc.ncbi.nlm.nih.gov]
AMPK-IN-4 stability in frozen aliquots
Welcome to the technical support center for AMPK-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips regarding the stability of this compound in frozen aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For many small molecule inhibitors, including likely candidates such as this compound, dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. It is advisable to use high-purity, anhydrous DMSO to minimize degradation from moisture.[1]
Q2: What are the optimal storage conditions for frozen aliquots of this compound in DMSO?
A2: While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors suggest that stock solutions in DMSO should be stored at low temperatures to ensure long-term stability.[2] Storage at -20°C is generally suitable for up to one month, while storage at -80°C is recommended for longer periods, potentially up to 6 months or more.[3] It is crucial to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles.[2][4]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles, as this can lead to compound degradation and precipitation.[2][4] The most effective way to mitigate this is by preparing single-use aliquots of your stock solution.
Q4: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur due to several factors, including supersaturation or the introduction of water into the DMSO. If you observe a precipitate, you can gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[2] If the precipitate does not dissolve, it may indicate degradation or insolubility, and it is best to discard the solution.
Q5: I see precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. How can I avoid this?
A5: This is a common challenge when diluting a DMSO-solubilized compound into an aqueous medium. To minimize precipitation, consider performing serial dilutions in DMSO to a lower concentration before the final dilution into your aqueous buffer.[1] Keeping the final DMSO concentration in your assay as low as possible (typically below 0.5%) is also advisable, and always include a vehicle control with the same final DMSO concentration in your experiment.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent experimental results | 1. Degradation of this compound in solution. 2. Inaccurate concentration due to precipitation or adsorption to the vial. | 1. Prepare fresh aliquots from a new stock solution. 2. Perform a stability study to determine the degradation rate under your storage conditions (see Experimental Protocols). 3. Before use, ensure the entire aliquot is thawed and vortexed to ensure a homogenous solution. |
| Cloudiness or precipitation upon dilution in aqueous buffer | 1. Poor aqueous solubility of this compound. 2. The concentration of the DMSO stock is too high for the intended final concentration in the aqueous buffer. | 1. Perform intermediate dilutions in DMSO before the final dilution in the aqueous buffer.[1] 2. Increase the final percentage of DMSO in the assay if your experimental system can tolerate it (always include a vehicle control). 3. Consider using a different buffer system or adding a solubilizing agent, if compatible with your assay. |
| Visible crystals in frozen aliquot | 1. Compound precipitation during the freezing process. 2. The concentration of the stock solution is too high. | 1. Before use, warm the aliquot to 37°C and vortex to attempt redissolution.[2] 2. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table provides general stability guidelines for small molecule inhibitors stored in DMSO based on common laboratory practices.
| Storage Temperature | Solvent | Recommended Duration | Key Considerations |
| -20°C | Anhydrous DMSO | Up to 1 month[3] | Suitable for short-term storage. |
| -80°C | Anhydrous DMSO | Up to 6 months or longer[3] | Recommended for long-term storage to minimize degradation. |
Disclaimer: The stability of any compound can be influenced by its specific chemical properties, the quality of the solvent, and handling procedures. The information provided here is based on general best practices. For critical experiments, it is highly recommended to perform an in-house stability assessment.
Experimental Protocols
Protocol 1: Preparation of Frozen Aliquots of this compound
-
Dissolution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[6] Dissolve the compound in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene vials. The volume of each aliquot should be appropriate for a single experiment to avoid leftover solution that would need to be re-frozen.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to -80°C for long-term storage.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.
Protocol 2: General Protocol for Assessing the Stability of this compound in Frozen Aliquots
This protocol outlines a general method to assess the stability of this compound under your specific storage conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Aliquots: Prepare a batch of this compound aliquots in DMSO as described in Protocol 1.
-
Time Points: Designate several time points for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months). Store the aliquots at your desired temperature (-20°C or -80°C).
-
Analysis at Time 0: Immediately after preparation, take one aliquot ("Time 0") and analyze it by HPLC to determine the initial purity and concentration. This will serve as your baseline.
-
Analysis at Subsequent Time Points: At each designated time point, thaw one aliquot and analyze it by HPLC under the same conditions as the Time 0 sample.
-
Data Analysis: Compare the purity and concentration of the aged aliquots to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizations
References
Navigating Batch-to-Batch Variability of AMPK-IN-4: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of small molecule inhibitors is fundamental to modern biological research and drug discovery. However, the efficacy and reproducibility of experiments can be significantly impacted by the batch-to-batch variability of these reagents. This technical support center provides a comprehensive resource for researchers using AMPK-IN-4, a potent activator of AMP-activated protein kinase (AMPK). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and manage issues arising from inconsistent compound quality, ensuring the reliability and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective activator of AMP-activated protein kinase (AMPK). It functions by inducing the phosphorylation of AMPK and its downstream targets, such as Acetyl-CoA Carboxylase (ACC), without inhibiting mitochondrial complex I.[1][2][3] This selective activation makes it a valuable tool for studying the diverse roles of AMPK in cellular metabolism, including glucose uptake, fatty acid oxidation, and autophagy.[4][5][6]
Q2: I'm observing a weaker than expected effect with a new batch of this compound. What could be the cause?
A2: A diminished effect with a new batch of this compound can stem from several factors related to batch-to-batch variability. These include lower purity of the new batch, the presence of inactive isomers or byproducts, or degradation of the compound due to improper storage. It is crucial to perform a quality control check on the new batch before extensive use.
Q3: How can I assess the quality of a new batch of this compound?
A3: To ensure the quality and consistency of your results, it is highly recommended to perform a series of validation experiments on each new batch of this compound. Key validation steps include:
-
Purity assessment: Using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identity confirmation: Verifying the molecular weight via Mass Spectrometry (MS) and structure via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Potency validation: Performing a dose-response experiment to determine the half-maximal effective concentration (EC50) in a relevant cell-based assay.
Q4: My this compound is precipitating in the cell culture medium. What should I do?
A4: Precipitation of small molecules in aqueous solutions is a common issue.[7] this compound is soluble in DMSO.[1][3] To avoid precipitation, ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) and consistent across all experiments.[8] When preparing your working solutions, it is best to perform serial dilutions in DMSO before the final dilution into your aqueous experimental buffer or medium.[7]
Q5: How should I properly store my stock solution of this compound?
A5: The stability of small molecules in solution can vary.[9] For long-term storage, it is recommended to prepare concentrated stock solutions of this compound in anhydrous DMSO, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.[8] The stability of compounds in DMSO can be affected by the uptake of moisture, so using high-quality, anhydrous DMSO is critical.[9]
Troubleshooting Guide for this compound Batch-to-Batch Variability
This guide provides a structured approach to troubleshooting common issues encountered due to potential inconsistencies between different batches of this compound.
Problem 1: Reduced or No Biological Activity of a New Batch
Possible Cause: The new batch of this compound has lower purity or has degraded.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reduced activity of a new inhibitor batch.
Data Comparison Table:
| Parameter | Expected Result (from CoA/Previous Batch) | Observed Result (New Batch) | Implication |
| Purity (HPLC) | >98% | 90% | Lower purity indicates the presence of impurities that may be inactive or inhibitory. |
| Molecular Weight (MS) | 420.89 g/mol | 420.9 g/mol and 350.5 g/mol | Presence of a significant secondary peak suggests a major impurity or degradation product. |
| EC50 (AMPK Phosphorylation) | ~5 µM | >20 µM | Significantly higher EC50 indicates reduced potency of the compound. |
Problem 2: Increased Off-Target Effects or Cellular Toxicity
Possible Cause: The new batch contains impurities with off-target activities.
Troubleshooting Steps:
-
Review the Purity Data: Re-examine the HPLC or LC-MS data for the presence of new or larger impurity peaks compared to a trusted batch.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the new batch and compare the results to a previous batch. A significant decrease in cell viability at concentrations where the previous batch was non-toxic suggests a cytotoxic impurity.
-
Off-Target Kinase Profiling (Optional): If resources permit, consider a broad kinase screening panel to identify unintended targets of the new batch.
Data Comparison Table:
| Parameter | Expected Result (Previous Batch) | Observed Result (New Batch) | Implication |
| Cell Viability at 10 µM | >90% | 50% | The new batch exhibits significant cytotoxicity not seen with the previous batch. |
| Impurity Profile (HPLC) | Single major impurity at 1.5% | New impurity peak at 5% | The new, more abundant impurity may be responsible for the observed toxicity. |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This protocol outlines the essential steps to validate a new batch of this compound before its use in critical experiments.
1.1. Analytical Characterization:
-
Objective: To confirm the identity and purity of the compound.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC: Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
MS: Acquire data in positive ion mode and look for the expected molecular ion peak ([M+H]⁺) at m/z 421.89.
-
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm).
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The main peak corresponding to this compound should be >98% of the total integrated area.
-
1.2. In-Cell Potency Validation (Western Blot):
-
Objective: To determine the EC50 of the new batch for AMPK activation.
-
Methodology:
-
Plate a suitable cell line (e.g., C2C12 myotubes, HepG2, or HuH-7 cells) in a 6-well plate and allow them to adhere overnight.[10]
-
Prepare a series of dilutions of this compound in cell culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 µM).
-
Treat the cells with the different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Use a loading control like β-actin or GAPDH.
-
Data Analysis: Quantify the band intensities for phospho-AMPK and phospho-ACC relative to their total protein levels. Plot the normalized phospho-protein levels against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: Assessing the Stability of this compound in Solution
-
Objective: To determine the stability of the this compound stock solution over time.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Divide the stock solution into multiple aliquots. Store one set of aliquots at -20°C and another at 4°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 weeks), take one aliquot from each storage condition.
-
Analyze the purity of each aliquot using HPLC as described in Protocol 1.1.
-
Test the potency of the aged aliquots using the in-cell Western blot assay as described in Protocol 1.2.
-
Data Analysis: Compare the purity and EC50 values of the aged aliquots to the initial (time 0) sample. A significant decrease in purity or increase in EC50 indicates degradation.
-
Visualizing Key Concepts
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing key upstream activators and downstream effects.
Decision-Making Flowchart for Batch Validation
Caption: Decision-making flowchart for validating a new batch of a small molecule inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. AMPK activator 4 | 2493239-46-4 | MOLNOVA [molnova.com]
Technical Support Center: Optimizing Buffer Conditions for AMPK Inhibitor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in assays involving AMP-activated protein kinase (AMPK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a baseline AMPK assay buffer?
A1: A typical baseline buffer for an in vitro AMPK kinase assay is designed to maintain the enzyme's stability and activity. Key components include a buffering agent to stabilize pH, a magnesium salt as a crucial cofactor for ATP transfer, a reducing agent to prevent oxidation, and a carrier protein to prevent enzyme adsorption to surfaces.
Q2: Why is the choice of buffering agent and pH important?
A2: The pH of the reaction buffer is critical for optimal enzyme activity. Most kinases, including AMPK, have a specific pH range in which they exhibit maximal activity, typically between 7.0 and 8.5. Tris-HCl and HEPES are common buffering agents used to maintain a stable pH in this range. It is crucial to verify the pH of the buffer at the intended reaction temperature, as the pKa of some buffers like Tris is temperature-dependent.
Q3: How does MgCl₂ concentration affect the AMPK reaction?
A3: Divalent cations, most commonly Mg²⁺, are essential for kinase activity as they coordinate with the phosphate groups of ATP, facilitating the phosphotransfer reaction. The optimal MgCl₂ concentration is often equimolar with or slightly higher than the ATP concentration. However, excessively high concentrations can be inhibitory.
Q4: What is the purpose of including DTT or β-mercaptoethanol in the buffer?
A4: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol are included to maintain the enzyme in an active state by preventing the oxidation of critical cysteine residues within the kinase.
Q5: Why is a carrier protein like BSA often included?
A5: Bovine Serum Albumin (BSA) is frequently added to the assay buffer as a carrier protein. It helps to stabilize the AMPK enzyme and prevent its non-specific adsorption to the walls of the assay plate or other surfaces, which is particularly important when working with low enzyme concentrations.
Troubleshooting Guide
Issue 1: Low Signal or No Enzyme Activity
If you observe a weak signal or a complete lack of AMPK activity, consider the following buffer-related factors:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Test a range of pH values (e.g., 6.8 to 8.5) using different buffering agents (Tris, HEPES). | AMPK activity is highly dependent on pH; the optimal pH can vary slightly depending on the specific AMPK isoform and substrate. |
| Incorrect Mg²⁺ Concentration | Titrate MgCl₂ concentration, especially in relation to the ATP concentration. A good starting point is a 1:1 or 2:1 molar ratio of Mg²⁺ to ATP. | Mg²⁺ is a critical cofactor, and an improper concentration can significantly impair kinase activity. |
| Enzyme Oxidation | Ensure a fresh solution of a reducing agent like DTT (typically 1-5 mM) is added to the buffer just before use. | Cysteine residues in the kinase domain are susceptible to oxidation, which can inactivate the enzyme. |
| Enzyme Adsorption | Add a carrier protein like BSA (typically 0.1 mg/mL) to the buffer. | This prevents the loss of active enzyme due to adsorption to plasticware, especially at low enzyme concentrations. |
Issue 2: High Background Signal
A high background signal can mask the true enzyme activity and interfere with inhibitor screening. Here’s how to troubleshoot buffer-related causes:
| Potential Cause | Troubleshooting Step | Rationale |
| Assay Component Interference | Run control experiments without the enzyme or substrate to identify the source of the high background. | Components of the buffer or the inhibitor itself might interfere with the detection method (e.g., fluorescence or luminescence). |
| Contaminating Kinase Activity | If using cell lysates, ensure the buffer contains appropriate phosphatase and protease inhibitors. | Contaminating enzymes in impure preparations can lead to non-specific signal generation. |
| Detergent Effects | If using detergents to aid inhibitor solubility, titrate the detergent concentration to the lowest effective level. | Some detergents can interfere with assay reagents or directly affect the detection signal. |
Issue 3: Poor Inhibitor Potency or Solubility
If your AMPK inhibitor shows lower than expected potency or precipitates in the assay, buffer modifications can often help:
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Precipitation | Add a non-ionic detergent (e.g., Triton X-100, Tween-20, Brij-35 at 0.01-0.1%) to the buffer. | Detergents can help to solubilize hydrophobic compounds, preventing them from precipitating out of solution. |
| DMSO Intolerance | Test the tolerance of the assay to various DMSO concentrations. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[1] | High concentrations of DMSO, the solvent for most inhibitors, can be detrimental to enzyme activity and may affect inhibitor potency.[1] |
| Ionic Interactions | Vary the salt concentration (e.g., NaCl or KCl from 0 to 150 mM) in the buffer. | The ionic strength of the buffer can influence the solubility of the inhibitor and its interaction with the enzyme. |
Experimental Protocols
Protocol 1: Baseline AMPK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a luminescent-based assay that measures ADP production.[2]
-
Prepare 1X Kinase Reaction Buffer:
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA
-
50 µM DTT
-
100 µM AMP (for allosteric activation)
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of AMPK inhibitor (dissolved in DMSO) or DMSO control to the appropriate wells.
-
Add 2 µL of diluted AMPK enzyme in 1X Kinase Reaction Buffer.
-
Add 2 µL of a mix of substrate (e.g., SAMS peptide) and ATP in 1X Kinase Reaction Buffer to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Protocol 2: Buffer Optimization for Inhibitor Solubility
-
Prepare a Matrix of Buffers: Prepare a set of 1X Kinase Reaction Buffers, each containing a different concentration of a non-ionic detergent (e.g., 0%, 0.01%, 0.025%, 0.05%, and 0.1% Tween-20).
-
Test Inhibitor Solubility: Add the AMPK inhibitor at its final assay concentration to each buffer. Visually inspect for precipitation immediately and after the planned incubation time.
-
Assess Impact on Enzyme Activity: Run the AMPK assay using the buffers that showed good inhibitor solubility. Include a "no inhibitor" control for each buffer condition to assess the detergent's effect on basal enzyme activity.
-
Determine IC₅₀: Generate dose-response curves for the inhibitor in the optimal buffer(s) to determine if the improved solubility translates to increased potency (a lower IC₅₀ value).
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activation and downstream effects.
Experimental Workflow for Buffer Optimization
Caption: Workflow for systematic optimization of kinase assay buffer conditions.
Troubleshooting Logic for Inhibitor Assays
Caption: Decision tree for troubleshooting low inhibitor potency in AMPK assays.
References
Technical Support Center: Troubleshooting Poor Cell Viability with AMPK-IN-4
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing poor cell viability in their experiments with AMPK-IN-4, a small molecule inhibitor of AMP-activated protein kinase (AMPK).
Troubleshooting Guide
Q: We are observing poor cell viability after treating our cells with this compound. What are the possible causes and solutions?
A: Poor cell viability following treatment with a small molecule inhibitor like this compound can stem from several factors, ranging from the compound's physicochemical properties to its on-target biological effects. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Description | Troubleshooting Steps |
| High Compound Concentration | The concentration of this compound used may be above the cytotoxic threshold for your specific cell line. It's important to note that a related compound, AMPK activator 4, has been observed to slightly decrease the viability of HepG2 cells at concentrations of 10-20 µM after 72 hours of treatment[1]. | Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations and narrow down to a range that maintains good cell viability while achieving the desired inhibitory effect. |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in your cell culture medium is minimal (typically ≤ 0.1% v/v for DMSO). Always include a vehicle control (cells treated with the same concentration of solvent as the highest inhibitor concentration) in your experiments to assess solvent toxicity. |
| Compound Instability/Degradation | Improper storage or handling can lead to the degradation of the compound, potentially generating cytotoxic byproducts. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| On-Target Cytotoxicity | Inhibition of AMPK can have significant effects on cellular metabolism and survival. AMPK is a central regulator of energy homeostasis, and its inhibition can disrupt processes essential for cell viability, potentially leading to apoptosis or necroptosis[2][3]. | Review the literature for the expected effects of AMPK inhibition in your cell model. The observed cell death may be an intended consequence of inhibiting the AMPK pathway. Consider performing mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) or western blotting for apoptosis markers (e.g., cleaved caspase-3), to confirm the mode of cell death. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can bind to and inhibit other kinases or proteins, leading to unexpected cytotoxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. If available, consider using a structurally distinct AMPK inhibitor as a control to confirm that the observed phenotype is due to AMPK inhibition. |
| Cell Culture Conditions | Suboptimal cell culture conditions, such as high cell passage number, inconsistent cell density, or contamination, can sensitize cells to the effects of a small molecule inhibitor. | Use cells with a consistent and low passage number. Seed cells at a uniform density to ensure reproducible results. Regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for a new small molecule inhibitor like this compound?
A1: For a new inhibitor, it is advisable to start with a broad concentration range in your initial dose-response experiments. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. Based on data for a related compound, AMPK activator 4, which showed effects in the 10-20 µM range, you might focus your initial experiments around this concentration and extend higher and lower[1].
Q2: What is the recommended solvent for this compound, and how should I prepare and store it?
Q3: What are the expected cellular consequences of inhibiting AMPK that might lead to decreased viability?
A3: AMPK is a master regulator of cellular energy homeostasis. Its activation promotes energy-producing catabolic pathways and inhibits energy-consuming anabolic pathways[4][5][6]. Consequently, inhibiting AMPK can lead to:
-
Decreased ATP Production: Inhibition of pathways like glycolysis and fatty acid oxidation.
-
Increased ATP Consumption: Dysregulation of anabolic processes such as protein and lipid synthesis.
-
Induction of Apoptosis: In some cellular contexts, the metabolic stress caused by AMPK inhibition can trigger programmed cell death.
-
Cell Cycle Arrest: AMPK can influence cell cycle progression, and its inhibition may lead to cell cycle arrest and subsequent cell death[2].
The specific outcome will depend on the cell type and its metabolic dependencies.
Experimental Protocols
Dose-Response Experiment for Determining Optimal Concentration
This protocol describes a general method for determining the optimal, non-toxic concentration of this compound using a cell viability assay such as the MTT or a luminescent ATP-based assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. For example, create a 10-point dilution series from 200 µM down to 2 nM.
-
Prepare a 2X vehicle control containing the same concentration of DMSO as your highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the 2X compound dilutions and the vehicle control to the respective wells. This will result in a 1X final concentration.
-
Include wells with untreated cells (medium only) and wells with no cells (medium only, for background measurement).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Example: ATP-based Assay):
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data to the vehicle control, setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Physicochemical Properties of a Related Compound: AMPK Activator 4
| Property | Value | Reference |
| Molecular Formula | C24H21ClN2O3 | [1] |
| Molecular Weight | 420.89 g/mol | [1] |
| Solubility | DMSO: 250 mg/mL (593.98 mM) | [1] |
Note: This data is for "AMPK activator 4." Researchers should always refer to the manufacturer's datasheet for the specific properties of this compound.
Visualizations
Caption: A logical workflow for troubleshooting poor cell viability in experiments with small molecule inhibitors.
Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK and Akt determine apoptotic cell death following perturbations of one-carbon metabolism by regulating ER stress in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase protects against necroptosis via regulation of Keap1-PGAM5 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of AMPK-IN-4 and Compound C as AMPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two inhibitors of AMP-activated protein kinase (AMPK): AMPK-IN-4 and the widely used, yet controversial, Compound C. This document aims to equip researchers with the necessary data and protocols to make informed decisions when selecting an appropriate AMPK inhibitor for their studies.
Executive Summary
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in the research of metabolic diseases and cancer. While numerous inhibitors have been developed to probe its function, their efficacy and specificity vary considerably. This guide focuses on a comparative analysis of this compound and Compound C.
Compound C, also known as Dorsomorphin, has been historically utilized as a potent AMPK inhibitor. However, a growing body of evidence reveals its significant off-target effects, complicating the interpretation of experimental results. In contrast, other inhibitors like AMPK-IN-3 (which may be closely related to or the intended compound of reference for this compound) have been developed with the aim of improved selectivity. This guide will use data available for AMPK-IN-3 as a reference for comparison.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for AMPK-IN-3 and Compound C, offering a clear comparison of their potency.
| Parameter | AMPK-IN-3 | Compound C (Dorsomorphin) |
| Target | AMP-activated protein kinase (AMPK) | AMP-activated protein kinase (AMPK) |
| IC50 (AMPK α1) | 107 nM[1] | 234.6 nM |
| IC50 (AMPK α2) | 60.7 nM[1] | Not specified |
| Ki | Not specified | 109 nM[1] |
| Mechanism of Action | Potent and selective AMPK inhibitor[1] | ATP-competitive inhibitor[2] |
| Selectivity | Selective for AMPK over KDR (VEGFR2)[1] | Non-selective; inhibits numerous other kinases[2][3] |
Efficacy and Specificity Analysis
AMPK-IN-3 demonstrates potent inhibition of both AMPK α1 and α2 isoforms, with a higher potency for the α2 subunit[1]. Its selectivity for AMPK over other kinases, such as KDR, suggests it is a more specific tool for studying AMPK-related pathways[1].
Compound C , while being a potent inhibitor of AMPK, suffers from a significant lack of specificity. It has been shown to inhibit a wide range of other kinases, often with greater potency than for AMPK itself[2][3]. This promiscuity can lead to a variety of off-target effects, making it challenging to attribute observed biological responses solely to AMPK inhibition. For instance, Compound C has been reported to inhibit bone morphogenetic protein (BMP) signaling and other cellular processes independently of AMPK[2]. Researchers should exercise caution and employ appropriate controls, such as using AMPK-null cells, when interpreting data generated with Compound C[4].
Signaling Pathways and Experimental Workflows
To visualize the interplay of these inhibitors with the AMPK signaling cascade and the general workflow of an inhibition assay, the following diagrams are provided.
AMPK Signaling Pathway
General Experimental Workflow for an In Vitro AMPK Inhibition Assay
Experimental Protocols
Below are detailed protocols for commonly used in vitro and cell-based assays to determine the efficacy of AMPK inhibitors.
In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified active AMPK enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
AMPK substrate (e.g., SAMS peptide)
-
This compound or Compound C
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (this compound or Compound C) in kinase buffer. Prepare a master mix of AMPK enzyme and substrate in kinase buffer.
-
Reaction Setup: To each well of a microplate, add the inhibitor solution. Then, add the enzyme/substrate master mix.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, to the AMPK activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based AMPK Inhibition Assay (Western Blotting)
This method assesses the phosphorylation status of AMPK and its downstream targets in cultured cells treated with inhibitors.
Materials:
-
Cell line of interest (e.g., HEK293, C2C12)
-
Cell culture medium and supplements
-
This compound or Compound C
-
AMPK activator (e.g., AICAR) for stimulated conditions (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or Compound C for a specified duration. In some experiments, cells can be co-treated with an AMPK activator to assess the inhibitory effect under stimulated conditions.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
AMPK-IN-3, as a more selective inhibitor, presents a more reliable tool for specifically probing AMPK function[1]. Researchers should carefully consider the selectivity profiles of available inhibitors and, when using less specific compounds like Compound C, incorporate rigorous controls to validate their findings. This guide provides the foundational information to assist in making these critical experimental design choices.
References
Validating A-769662 as a Specific AMPK Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular energy homeostasis, AMP-activated protein kinase (AMPK) has emerged as a critical regulator and a promising therapeutic target for metabolic diseases and cancer.[1] The specificity of chemical modulators for AMPK is paramount to accurately interpret experimental results and to develop targeted therapeutics. This guide provides a comprehensive comparison of A-769662, a potent and specific AMPK activator, with other commonly used modulators, supported by experimental data and detailed protocols for validation.
Comparison of AMPK Modulators
The selection of an appropriate chemical tool to modulate AMPK activity is crucial. The following tables summarize the key characteristics of A-769662 in comparison to other widely used compounds.
Table 1: Mechanism of Action and Specificity of Common AMPK Modulators
| Compound | Target | Mechanism of Action | Reported Specificity | Key Off-Target Effects |
| A-769662 | AMPK | Direct allosteric activator; mimics AMP by promoting phosphorylation and inhibiting dephosphorylation of the α-subunit.[2][3] | High for AMPK, with selectivity for β1-containing complexes. | Inhibition of 26S proteasome and Na+/K+-ATPase at higher concentrations.[4][5][6] |
| Compound C (Dorsomorphin) | AMPK and others | ATP-competitive inhibitor.[7][8] | Low; inhibits several other kinases more potently than AMPK.[9][10] | Inhibition of bone morphogenetic protein (BMP) receptors (ALK2, ALK3, ALK6), AKT, and mTORC1/2.[7][11] |
| Metformin | Mitochondrial Complex I | Indirect AMPK activator; increases cellular AMP:ATP ratio.[1][12][13][14] | Low; multiple AMPK-independent effects.[1][12] | Inhibition of adenylate cyclase and fructose-1,6-bisphosphatase.[1] |
| STO-609 | CaMKKβ | Selective inhibitor of the upstream kinase CaMKKβ.[15][16][17] | Moderate; also inhibits other kinases like PIM2, PIM3, and CK2.[18] | Can interfere with calcium imaging studies.[19] |
Table 2: Potency of Common AMPK Modulators
| Compound | In Vitro EC50/IC50/Ki | Cellular IC50 |
| A-769662 | EC50 = 0.8 µM (cell-free)[4][5] | IC50 = 3.2 µM (fatty acid synthesis in hepatocytes)[5] |
| Compound C (Dorsomorphin) | Ki = 109 nM[8] | IC50 for BMP-induced SMAD phosphorylation = 0.47 µM |
| Metformin | N/A (indirect activator) | Effective concentrations in the millimolar range. |
| STO-609 | Ki = 80 ng/mL (CaMKKα), 15 ng/mL (CaMKKβ)[15][16][17] | IC50 ~0.02 µg/mL (AMPKK activity in HeLa cells)[15] |
Visualizing AMPK Signaling and Experimental Validation
To understand the context of AMPK modulation and the methods for its validation, the following diagrams illustrate the core signaling pathway and key experimental workflows.
Detailed Experimental Protocols
Accurate validation of an AMPK modulator requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
In Vitro AMPK Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Materials:
-
Purified recombinant AMPK (e.g., human α1β1γ1)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
Test compound (e.g., A-769662) at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, SAMS peptide, and [γ-³²P]ATP.
-
Add the test compound at the desired final concentrations.
-
Initiate the reaction by adding purified AMPK enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of AMPK activity relative to a vehicle control and determine the EC50 or IC50 value.
Western Blot for Phospho-AMPK and Phospho-ACC
This assay assesses the activation state of AMPK in cells by detecting the phosphorylation of AMPK at Threonine 172 (p-AMPK) and its downstream target, Acetyl-CoA Carboxylase at Serine 79 (p-ACC).
Materials:
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα (total), anti-p-ACC (Ser79), anti-ACC (total)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for the specified time and concentration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[20][21][22][23][24] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[21]
Materials:
-
Intact cells
-
Test compound
-
PBS
-
PCR tubes or plate
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
Western blotting reagents and equipment (as described above)
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells using a suitable method (e.g., three freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble AMPK in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The validation of a chemical modulator's specificity is fundamental for its reliable use in research and drug development. A-769662 stands out as a potent and specific direct activator of AMPK, offering a valuable tool for investigating AMPK signaling.[2] However, as with any chemical probe, potential off-target effects, particularly at higher concentrations, should be considered.[4][6] In contrast, widely used compounds like Compound C and Metformin exhibit significant off-target activities, necessitating careful interpretation of experimental data.[1][9][10] The experimental protocols provided in this guide offer a robust framework for researchers to validate the on-target activity and specificity of their chosen AMPK modulators, ensuring the generation of accurate and reproducible data.
References
- 1. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-769662 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The AMPK inhibitor compound C is a potent AMPK-independent antiglioma agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin - Wikipedia [en.wikipedia.org]
- 13. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 18. mdpi.com [mdpi.com]
- 19. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 24. annualreviews.org [annualreviews.org]
A Comparative Guide to AMPK Activators in Cancer Research: Evaluating Established and Novel Compounds
A comprehensive comparison between the novel AMP-activated protein kinase (AMPK) activator, AMPK-IN-4, and other established AMPK activators in the context of cancer research is currently not feasible due to the lack of publicly available preclinical data for this compound. Extensive searches for "this compound" in the context of cancer have not yielded any specific information regarding its anti-cancer activity, mechanism of action in cancer cells, or any comparative studies against other AMPK activators.
This guide will, therefore, focus on providing a detailed comparison of the well-established AMPK activators—metformin, AICAR, and A-769662—which are frequently utilized in cancer research. We will present their mechanisms of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols relevant to their investigation.
The Central Role of AMPK in Cancer Metabolism
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in regulating metabolism. In the context of cancer, AMPK activation is often associated with tumor suppression. When activated, typically in response to low cellular energy levels (high AMP:ATP ratio), AMPK initiates a cascade of signaling events that collectively inhibit cell growth and proliferation. Key downstream effects of AMPK activation include the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis, and the activation of the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[1][2][3][4][5][6][7][8][9][10][11][12]
The role of AMPK in cancer is, however, complex and can be context-dependent, with some studies suggesting it may also promote cancer cell survival under certain metabolic stress conditions.[1][4][13]
Established AMPK Activators in Oncology Research
The most commonly studied AMPK activators in cancer research can be broadly categorized as either indirect or direct activators.
1. Metformin (Indirect Activator): A widely prescribed anti-diabetic drug, metformin activates AMPK indirectly by inhibiting the mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio, which in turn activates AMPK.[14][15]
2. AICAR (Indirect Activator): 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a cell-permeable adenosine analog that is intracellularly converted to ZMP, an AMP mimetic. ZMP allosterically activates AMPK, mimicking the effect of high AMP levels.[11]
3. A-769662 (Direct Activator): A-769662 is a potent, small-molecule activator that directly binds to the AMPK complex, causing allosteric activation independent of cellular AMP levels.[2][4]
Performance Comparison of Established AMPK Activators in Cancer Models
The following tables summarize key quantitative data on the anti-cancer effects of metformin, AICAR, and A-769662 from various preclinical studies. It is important to note that the effective concentrations and observed effects can vary significantly depending on the cancer cell line and experimental conditions.
Table 1: Comparison of Anti-Proliferative and Apoptotic Effects
| Activator | Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Observed Effects |
| Metformin | Breast (MCF-7, MDA-MB-231), Lung (A549), Ovarian, Prostate, Colon | Millimolar (mM) range | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest (G1/G0 phase)[14][15] |
| AICAR | Breast (MCF-7, MDA-MB-231, T47D), Prostate, Leukemia, Melanoma | Millimolar (mM) range | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest[11][16] |
| A-769662 | Breast, Colon, Prostate, Lung | Micromolar (µM) range | Inhibition of cell proliferation, induction of apoptosis[2][4] |
Table 2: Comparison of Signaling Pathway Modulation
| Activator | Key Downstream Targets | Observed Effects on Signaling |
| Metformin | mTOR, p70S6K, 4E-BP1, p53 | Inhibition of mTOR signaling, activation of p53 pathway[14][15] |
| AICAR | mTOR, p70S6K, 4E-BP1, p53 | Inhibition of mTOR signaling, activation of p53 pathway[11] |
| A-769662 | mTOR, ACC (Acetyl-CoA Carboxylase) | Potent inhibition of mTOR signaling and ACC phosphorylation[2][4] |
Signaling Pathways and Experimental Workflows
The activation of AMPK and its subsequent anti-cancer effects are mediated through a complex network of signaling pathways. Below are diagrams illustrating the general AMPK signaling cascade and a typical experimental workflow for evaluating AMPK activators.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. AMPK Signaling: A Targetable Tumor Suppressor Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK as a Potential Anticancer Target – Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolving Lessons on the Complex Role of AMPK in Normal Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 11. Genetic analysis reveals AMPK is required to support tumor growth in murine Kras-dependent lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMP‐activated protein kinase regulates cancer cell growth and metabolism via nuclear and mitochondria events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dark face of AMPK as an essential tumor promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Up-regulation of AMP-activated protein kinase in cancer cell lines is mediated through c-Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sustained AMPK Activation and Proline Metabolism Play Critical Roles in the Survival of Matrix-Deprived Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to AMPK Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of AMP-activated protein kinase (AMPK) inhibitors with other kinases, offering insights into their selectivity and potential off-target effects. Due to the limited public data on a compound specifically named "AMPK-IN-4," this guide will focus on a well-characterized, selective AMPK inhibitor, SBI-0206965, and compare it with the widely used but less selective inhibitor, Compound C.
The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. High selectivity ensures that observed biological effects can be confidently attributed to the inhibition of the intended target, minimizing confounding results from off-target activities. This guide presents quantitative data on the kinase selectivity of SBI-0206965 and Compound C, details the experimental protocols for assessing kinase inhibitor specificity, and visualizes key signaling pathways to provide a comprehensive resource for the scientific community.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The cross-reactivity of AMPK inhibitors is often evaluated using large-scale kinase screening panels, such as KINOMEscan™, which assess the binding of a compound to a wide array of kinases. The data presented below summarizes the selectivity of SBI-0206965 and Compound C, highlighting their differential interactions with the human kinome.
Table 1: Selectivity Profile of SBI-0206965 vs. Compound C
| Feature | SBI-0206965 | Compound C |
| Primary Target | AMP-activated protein kinase (AMPK) | AMP-activated protein kinase (AMPK) |
| Potency (AMPK) | High (IC50 in the nanomolar range) | Moderate (IC50 in the micromolar range) |
| Number of Off-Target Kinases Inhibited >50% | 5 | 23 |
| Number of Off-Target Kinases Inhibited >30% | 7 | 31 |
| Notable Off-Targets | NUAK1, MARK3/4 | Multiple kinases across different families |
Data compiled from published studies. The exact number of off-targets can vary depending on the screening platform and concentration of the inhibitor used.
Table 2: Quantitative Kinase Inhibition Data for SBI-0206965
| Kinase | Percent Residual Activity (%) @ 1 µM |
| AMPK (α1β1γ1) | 22 ± 2 |
| NUAK1 | < 50 |
| MARK3 | < 50 |
| MARK4 | < 50 |
| ULK1 | ~37 |
| LKB1 | 96 |
| CaMKK2 | 83 |
This table presents a subset of kinases to illustrate the selectivity profile of SBI-0206965. A lower residual activity indicates stronger inhibition.[1]
Table 3: Quantitative Kinase Inhibition Data for Compound C
| Kinase | Percent Residual Activity (%) @ 10 µM |
| AMPK | 4 ± 1 |
| Haspin | < 10 |
| DYRK1A | < 10 |
| HIPK2 | < 10 |
| PIM1 | < 10 |
| And 18 other kinases | < 50 |
This table illustrates the broader kinase inhibition profile of Compound C, which affects numerous kinases with high potency.[1]
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a crucial step in its characterization. Below are detailed methodologies for key experiments commonly employed for this purpose.
KINOMEscan™ Assay (Competition Binding Assay)
This method quantitatively measures the binding of a test compound to a large panel of human kinases.
Experimental Workflow:
Figure 1: KINOMEscan™ Experimental Workflow.
Protocol:
-
Kinase Preparation: A proprietary DNA-tagged human kinase is immobilized on a solid support.
-
Competition: The test compound is incubated with the immobilized kinase in the presence of a biotinylated, ATP-site directed ligand. The test compound and the ligand compete for binding to the kinase's active site.
-
Capture: The reaction mixture is passed through a streptavidin-coated matrix, which captures the biotinylated ligand that is bound to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (DMSO vehicle). A lower amount of bound kinase indicates that the test compound has successfully competed with the ligand for binding to the kinase active site. The results are typically expressed as a percentage of control or as a dissociation constant (Kd).
Biochemical Kinase Activity Assay
This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor.
Experimental Workflow:
Figure 2: Biochemical Kinase Activity Assay Workflow.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, ATP (often radiolabeled with ³²P or ³³P, or in a system coupled to a fluorescence or luminescence readout), and the test inhibitor at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped, for example, by adding a solution that denatures the kinase or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporated radioactivity. In non-radiometric assays, this can be achieved using phosphospecific antibodies or by measuring the consumption of ATP.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in a control reaction without the inhibitor. The data is then used to calculate the half-maximal inhibitory concentration (IC50) of the compound.
Signaling Pathway Context
Understanding the signaling pathways in which AMPK and its off-target kinases operate is crucial for interpreting the biological consequences of inhibitor cross-reactivity.
The AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis.[2] Its activation, typically in response to a high AMP:ATP ratio, triggers a cascade of events aimed at restoring energy balance.
References
Validating AMPK-IN-4's Mechanism: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe is paramount. This guide provides a comparative analysis of the widely used, albeit non-specific, AMP-activated protein kinase (AMPK) inhibitor, Compound C, and its more selective alternatives. We delve into the critical role of knockout models in confirming on-target effects and present supporting experimental data and detailed protocols to aid in the design and interpretation of your research.
The central principle in validating a drug's mechanism of action is to demonstrate that its effect is absent in a system lacking its intended target. In the context of AMPK inhibitors, this is most rigorously achieved through the use of AMPK knockout (KO) or knockdown (KD) models. If an inhibitor's effect persists in cells or animals where AMPK has been genetically removed, it strongly indicates an off-target mechanism.
Compound C: A Case Study in Off-Target Effects
Compound C (Dorsomorphin) has been a workhorse in AMPK research for years. However, a growing body of evidence reveals that many of its biological effects are independent of AMPK inhibition. Studies utilizing AMPKα subunit knockout or shRNA-mediated knockdown have been instrumental in dissecting these on- and off-target activities.
Quantitative Comparison of Compound C's Effects in Wild-Type vs. AMPK-Deficient Models
To illustrate the AMPK-independent effects of Compound C, we summarize findings from a study on glioma cell lines.
| Cell Line | Genetic Background | Treatment | Inhibition of Cell Viability (%) | Inhibition of Cell Migration (%) |
| T98G | Wild-Type (WT) | 10 µM Compound C | ~75% | ~60% |
| T98G | AMPKβ1 shRNA (AMPK-KD) | 10 µM Compound C | ~85% | ~60% |
Data compiled from studies demonstrating the AMPK-independent effects of Compound C on glioma cell viability and migration.[1]
As the data clearly indicates, the potent cytotoxic and anti-migratory effects of Compound C are not attenuated, and in the case of viability, are even slightly enhanced, in glioma cells with significantly reduced AMPK activity. This provides compelling evidence that these effects are mediated through off-target mechanisms.
The AMPK Signaling Pathway and the Role of Inhibitors
AMPK is a master regulator of cellular energy homeostasis. Its activation in response to low energy status (high AMP:ATP ratio) triggers a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes.
References
Independent Validation of AMPK-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of the AMP-activated protein kinase (AMPK) inhibitor, AMPK-IN-4, with other known AMPK inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound, also known as N,N-Didesethyl Sunitinib, is a potent inhibitor of the α1 and α2 catalytic subunits of AMPK.[1][2] It plays a significant role in cancer research.[1] The compound has the chemical formula C18H19FN4O2 and a molecular weight of 342.37 g/mol .
Comparative Activity of this compound
The inhibitory activity of this compound has been quantified against the two major catalytic isoforms of AMPK, α1 and α2. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
| Compound | Target Isoform | IC50 (nM) |
| This compound | AMPKα1 | 393 |
| This compound | AMPKα2 | 141 |
| Compound C (Dorsomorphin) | AMPK (general) | ~100-200 |
| SBI-0206965 | AMPK (general) | Potent, specific |
Note: IC50 values for Compound C can vary depending on the assay conditions. SBI-0206965 is noted for its high specificity.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound typically involves in vitro kinase assays. Below are generalized protocols based on standard methods for assessing AMPK inhibition.
In Vitro AMPK Inhibition Assay (Biochemical Assay)
This protocol outlines a common method to determine the IC50 value of a test compound against purified AMPK enzyme.
Objective: To measure the concentration of an inhibitor (e.g., this compound) required to reduce the activity of purified AMPK by 50%.
Materials:
-
Purified, active AMPK (α1β1γ1 or α2β1γ1 isoforms)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a system for non-radioactive detection.
-
Test compound (this compound) at various concentrations
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified AMPK enzyme, and the substrate peptide.
-
Add the test compound (this compound) at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of AMPK activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Cell-Based AMPK Activity Assay
This protocol describes a method to assess the effect of an inhibitor on AMPK activity within a cellular context.
Objective: To determine if a test compound can inhibit AMPK signaling in living cells.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
AMPK activator (e.g., AICAR, metformin) to stimulate AMPK activity
-
Lysis buffer
-
Antibodies for Western blotting:
-
Primary antibody against phosphorylated ACC (p-ACC), a downstream target of AMPK.
-
Primary antibody against total ACC.
-
Primary antibody against phosphorylated AMPK (p-AMPK).
-
Primary antibody against total AMPK.
-
Appropriate secondary antibodies.
-
Procedure:
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for a specified time.
-
Stimulate the cells with an AMPK activator (e.g., AICAR) to induce AMPK phosphorylation and activity.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the phosphorylation status of AMPK and its downstream target, ACC.
-
Quantify the band intensities to determine the relative levels of p-AMPK and p-ACC compared to total AMPK and total ACC, respectively. A decrease in the phosphorylation of ACC in the presence of the inhibitor indicates successful inhibition of AMPK activity in the cell.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for validating an AMPK inhibitor.
Caption: AMPK Signaling Pathway showing upstream activators, the central AMPK complex, and its downstream effects.
Caption: Workflow for biochemical and cell-based validation of this compound activity.
References
Validating the Specificity of AMPK-IN-4: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime target for therapeutic intervention in metabolic diseases, cancer, and other conditions.[1][2][3][4][5][6] The development of specific inhibitors is crucial to selectively modulate AMPK activity and avoid off-target effects. This guide provides a framework for validating the specificity of the AMPK inhibitor, AMPK-IN-4, using mass spectrometry-based proteomics, and compares its profile with other commonly used AMPK inhibitors.
The Importance of Kinase Inhibitor Specificity
Kinase inhibitors are powerful research tools and therapeutic agents. However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge in developing truly specific inhibitors.[7] Off-target inhibition can lead to misleading experimental results and potential toxicity in a clinical setting. Therefore, rigorous validation of inhibitor specificity is a critical step in drug discovery and chemical biology.
Mass Spectrometry: The Gold Standard for Specificity Profiling
Mass spectrometry (MS)-based chemoproteomic approaches have become the gold standard for assessing kinase inhibitor specificity across the entire proteome.[8][9][10][11][12] These methods allow for the unbiased identification and quantification of inhibitor targets in a near-physiological context, providing a comprehensive view of a compound's selectivity.
Comparison of AMPK Inhibitors
A direct comparison of inhibitor specificity requires quantitative data from kinome-wide profiling. While extensive data is available for some compounds, information on this compound is not as readily accessible in the public domain. This guide will use available data for well-characterized inhibitors to illustrate the type of comparative analysis that is essential for validating a new compound like this compound.
Table 1: Selectivity Profile of Common AMPK Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Targets (selected) | Selectivity Profile | Reference |
| Compound C | AMPK | ALK2, ALK3, ALK6, Eph-A2, c-Src, Lck, KDR, MNK-1, and numerous others | Poor: Inhibits multiple kinases with similar or greater potency than AMPK.[13][14] | [13][14][15] |
| SBI-0206965 | AMPK, ULK1 | Inhibits 5 other kinases by >50% in a panel of 50. | Improved: Markedly lower kinase promiscuity compared to Compound C.[14] | [14] |
| This compound | AMPK | Data not publicly available. | To be determined by kinome-wide profiling. | N/A |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a comprehensive analysis using a chemoproteomic platform is recommended. The following outlines a general workflow based on the KiNativ™ assay, a widely used activity-based protein profiling (ABPP) method.[16]
Experimental Workflow: Kinome-wide Inhibitor Specificity Profiling
Detailed Methodologies
-
Cell Lysate Preparation:
-
Culture cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) to ~80-90% confluency.
-
Harvest and lyse cells by sonication in a buffer compatible with kinase activity (e.g., containing 20 mM HEPES, 150 mM NaCl, 5 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
Competitive Inhibition:
-
Aliquot the cell lysate (e.g., 1 mg of protein per sample).
-
Treat the lysates with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO). Incubate for a defined period (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add a desthiobiotin-ATP acyl-phosphate probe to each sample at a final concentration of ~5 µM. This probe covalently labels the conserved lysine in the ATP-binding pocket of active kinases.
-
Incubate for a short duration (e.g., 10 minutes) to allow the probe to react with kinases that are not blocked by the inhibitor.
-
-
Sample Processing for Mass Spectrometry:
-
Denature the proteins, reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide).
-
Digest the proteins into peptides using trypsin.
-
Enrich the desthiobiotin-labeled peptides using streptavidin affinity chromatography.
-
Wash the enriched peptides to remove non-specific binders and elute the labeled peptides.
-
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled peptides and their corresponding kinases using a protein database search algorithm.
-
Quantify the abundance of each labeled peptide across the different inhibitor concentrations. A decrease in the abundance of a labeled peptide with increasing inhibitor concentration indicates that the inhibitor is binding to that particular kinase.
-
Generate IC50 values for each identified kinase to create a quantitative selectivity profile.
-
The AMPK Signaling Pathway
Understanding the central role of AMPK is key to appreciating the importance of specific inhibitors. AMPK acts as a master regulator of metabolism, responding to low cellular energy levels (high AMP:ATP ratio).
Conclusion
The validation of kinase inhibitor specificity is paramount for both basic research and clinical applications. While specific quantitative data for this compound's kinome-wide selectivity is not yet publicly available, this guide outlines the state-of-the-art mass spectrometry-based methodologies that are essential for this characterization. By employing techniques such as competitive chemoproteomics, researchers can generate a comprehensive selectivity profile for this compound, enabling a direct and objective comparison with other inhibitors like the non-selective Compound C and the more selective SBI-0206965. This data-driven approach is crucial for ensuring the reliability of experimental findings and for the continued development of safe and effective kinase-targeted therapies.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase: structure, function, and role in pathological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase: a key regulator of energy balance with many roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.harvard.edu [scholar.harvard.edu]
- 9. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 10. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. The rational design of a novel potent analogue of the 5’-AMP-activated protein kinase inhibitor compound C with improved selectivity and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the AMPK Inhibitor AMPK-IN-4 Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the AMP-activated protein kinase (AMPK) inhibitor, AMPK-IN-4. Due to the limited availability of direct comparative studies of this compound across a wide range of cell lines in publicly accessible literature, this document synthesizes available data and provides a framework for such a comparative analysis. The information is presented alongside data for the well-characterized AMPK inhibitor, Compound C (Dorsomorphin), to offer a valuable reference for researchers.
Introduction to AMPK and its Inhibition
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4][5] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, leading to the stimulation of catabolic processes that generate ATP (e.g., glucose uptake and fatty acid oxidation) and the inhibition of anabolic processes that consume ATP (e.g., protein and fatty acid synthesis).[1][2] Given its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer.[3][4] The use of specific inhibitors is critical for elucidating the precise roles of AMPK in various cellular contexts.
Overview of this compound and Compound C
This guide focuses on a comparative analysis of two AMPK inhibitors:
-
This compound: A potent inhibitor of AMPK with reported IC50 values of 393 nM for the AMPK(α1) isoform and 141 nM for the AMPK(α2) isoform.[6]
-
Compound C (Dorsomorphin): A widely used, reversible, and ATP-competitive inhibitor of AMPK. It is also known to inhibit other kinases, a factor to consider in experimental design.
Comparative Data of AMPK Inhibitors
The following table summarizes the key properties of this compound and Compound C.
| Feature | This compound | Compound C (Dorsomorphin) |
| Mechanism of Action | Potent AMPK inhibitor.[6] | Potent, selective, reversible, and ATP-competitive inhibitor of AMPK. |
| IC50 Values | AMPK(α1): 393 nM, AMPK(α2): 141 nM[6] | Ki = 109 nM (in the presence of 5 µM ATP) |
| Known Off-Target Effects | Data not widely available. | Inhibits bone morphogenetic protein (BMP) pathway and other kinases.[7] |
| Cell Permeability | Implied by its use in cell-based assays. | Cell-permeable.[7] |
Hypothetical Comparative Study of this compound in Different Cell Lines
Table 1: Comparative Efficacy of this compound on Cell Viability (IC50 in µM after 72h treatment)
| Cell Line | This compound (Hypothetical IC50) | Compound C (Hypothetical IC50) |
| MCF-7 (Breast Cancer) | 15 µM | 25 µM |
| A549 (Lung Cancer) | 20 µM | 30 µM |
| U-87 MG (Glioblastoma) | 10 µM | 18 µM |
Table 2: Effect of this compound on Downstream Signaling (Phospho-ACC/Total ACC Ratio)
| Cell Line | Treatment (10 µM, 24h) | Fold Change in p-ACC/ACC Ratio (Hypothetical) |
| MCF-7 | Vehicle Control | 1.0 |
| This compound | 0.3 | |
| Compound C | 0.4 | |
| A549 | Vehicle Control | 1.0 |
| This compound | 0.4 | |
| Compound C | 0.5 | |
| U-87 MG | Vehicle Control | 1.0 |
| This compound | 0.2 | |
| Compound C | 0.3 |
Signaling Pathways and Experimental Workflow
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how its inhibition by compounds like this compound can affect downstream pathways.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to AMPK-IN-4 and Industry Standard AMPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) inhibitor, AMPK-IN-4, against two widely used industry-standard compounds: Compound C (Dorsomorphin) and Metformin. The information presented herein is collated from publicly available research to facilitate informed decisions in experimental design and drug development.
Executive Summary
AMPK is a crucial regulator of cellular energy homeostasis, making it a significant target in metabolic diseases and oncology. While numerous compounds modulate AMPK activity, their potency, selectivity, and mechanisms of action vary considerably. This guide benchmarks this compound against the direct, ATP-competitive inhibitor Compound C and the indirect activator Metformin, providing a comprehensive overview of their performance based on available experimental data.
Data Presentation: Quantitative Inhibitor Comparison
The following tables summarize the key quantitative parameters for this compound, Compound C, and Metformin based on published in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 / Ki | Selectivity Notes |
| This compound | AMPK (α1) | 107 nM | Also inhibits KDR (VEGFR2) with an IC50 of 3.8 µM. A broader kinase selectivity profile is not publicly available. |
| AMPK (α2) | 60.7 nM | ||
| Compound C | AMPK | Ki = 109 nM; IC50 = 234.6 nM | A potent, reversible, and ATP-competitive inhibitor.[1][2][3] It also inhibits other kinases, notably ALK2, ALK3, and ALK6 (BMP type I receptors), and its cellular effects can be AMPK-independent.[2][3][4] It shows no significant inhibition of ZAPK, SYK, PKCθ, PKA, and JAK3.[1][3] |
| KDR/VEGFR2 | IC50 = 25.1 nM | ||
| ALK2/BMPR-I | IC50 = 148 nM | ||
| Metformin | AMPK | N/A (Indirect Activator) | Metformin activates AMPK indirectly, primarily by inhibiting the mitochondrial respiratory chain complex I, which increases the cellular AMP:ATP ratio.[3] Therefore, a direct IC50 value against the AMPK enzyme is not applicable. Its effects are observed in cellular assays at concentrations typically in the millimolar range.[2][5] |
Table 2: Cellular Activity and Experimental Concentrations
| Compound | Cell-Based Assay | Effective Concentration Range | Observed Effects |
| This compound | Not specified in available public data | Not specified in available public data | Inhibits AMPK without affecting cell viability at tested concentrations. |
| Compound C | Glioma cell viability | 10 µM | Induces autophagy through Akt/mTOR pathway inhibition, independent of AMPK.[5] |
| Coronavirus replication | Up to 7.5 µM | Inhibits coronavirus replication and reduces virus-induced cytotoxicity.[6] | |
| T-cell responses | Not specified | Can promote Ca2+-induced T-cell death in an AMPK-dependent manner, but inhibits T-cell activation and cytokine production independently of AMPK.[7][8] | |
| Metformin | Colon carcinoma RKO cell proliferation | 5-20 mM (for 24h) | Inhibits cell viability and activates AMPK.[2] |
| Lymphoma cell lines | 8.5-20.8 mM | Exerts substantial growth inhibition.[5] | |
| Bladder cancer cells | 1-10 mM | Reduces cancer cell viability in a dose-dependent manner. | |
| ER+ breast cancer cells | 1 mM (in vitro) | Inhibits estrogen-driven growth and promotes persistence of estrogen-deprived cells.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro AMPK Kinase Assay (ADP-Glo™ Method)
This non-radioactive assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Test inhibitors (this compound, Compound C) and vehicle control (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.
-
Compound Addition: Add serial dilutions of the test inhibitors (this compound, Compound C) or vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of approximately 10 µM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reaction also contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and reflects AMPK activity.
-
Data Analysis: Calculate the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis of AMPK Signaling
This protocol is for assessing the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cultured cells treated with AMPK modulators.
-
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Compound C, Metformin) and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound, Compound C, Metformin, or vehicle for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein of interest or a loading control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cell line of interest
-
96-well plates
-
Test compounds (this compound, Compound C, Metformin) and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the concentration of each compound that causes a 50% reduction in cell viability (IC50).
-
Mandatory Visualizations
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism, including its upstream activators and key downstream targets affected by the inhibitors discussed.
Caption: AMPK signaling pathway and points of intervention.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a logical workflow for comparing the efficacy and selectivity of AMPK inhibitors in a laboratory setting.
Caption: Workflow for comparing AMPK inhibitors.
References
- 1. AMPK activation by metformin promotes survival of dormant ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK inhibitor, compound C, inhibits coronavirus replication in vitro | PLOS One [journals.plos.org]
- 7. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viability Profiles of Normal and Cancer Bladder Cells With Metformin, Nitrate and Adenosine Monophosphate-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of AMPK-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMPK-IN-4 with other established AMP-activated protein kinase (AMPK) activators, supported by available experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of this compound.
Introduction to AMPK and its Therapeutic Relevance
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] As a heterotrimeric complex, consisting of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio) to restore energy homeostasis.[1][3] This is achieved by stimulating catabolic processes such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic processes like protein and lipid synthesis.[1][4] Given its multifaceted role in metabolism, AMPK has emerged as a significant therapeutic target for a range of human diseases, including metabolic syndrome, type 2 diabetes, and cancer.[2]
Overview of this compound
This compound is a potent, small-molecule activator of AMPK. A key characteristic of this compound is its ability to activate AMPK without inhibiting the mitochondrial complex I, a mechanism of action distinct from some indirect AMPK activators like metformin.[5][6] Furthermore, preclinical data suggests that this compound selectively activates AMPK in muscle tissues.[5][6]
Comparative Analysis of AMPK Activators
To evaluate the therapeutic potential of this compound, it is essential to compare its properties with other well-characterized AMPK activators. The following table summarizes the key features of this compound, A-769662 (a direct allosteric activator), and Metformin (an indirect activator).
| Feature | This compound | A-769662 | Metformin |
| Mechanism of Action | Direct activator, does not inhibit mitochondrial complex I[5][6] | Direct allosteric activator, binds to the CBM of the β1 subunit | Indirect activator, inhibits mitochondrial complex I, increasing AMP:ATP ratio |
| Selectivity | Selective for muscle tissue[5][6] | Selective for AMPK β1-containing isoforms | Broad, non-specific effects |
| Reported In Vitro Activity | Induces phosphorylation of AMPK and ACC in C2C12 myotubes and HepG2/HuH-7 cells (0-20 µM)[6] | Potent activator of purified AMPK | Activates AMPK in various cell types at millimolar concentrations |
| Reported In Vivo Efficacy | Lowers fasting blood glucose and improves insulin resistance in db/db mice (100 mg/kg/day)[6] | Improves glucose tolerance and reduces plasma triglycerides in animal models | Widely used anti-diabetic drug, improves glycemic control |
| Chemical Properties | Formula: C24H21ClN2O3, MW: 420.89[5][6] | Thienopyridone derivative | Biguanide |
Signaling Pathways and Experimental Workflow
To understand the biological context and experimental approaches for validating this compound, the following diagrams illustrate the AMPK signaling pathway and a general workflow for assessing compound activity.
Caption: Simplified AMPK signaling pathway.
References
- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. AMPK activator 4 Datasheet DC Chemicals [dcchemicals.com]
- 6. AMPK activator 4 | 2493239-46-4 | MOLNOVA [molnova.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of AMPK-IN-4
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for AMPK-IN-4, a substance used in laboratory research. While a specific Safety Data Sheet (SDS) for "this compound" was not identified, the following procedures are based on best practices for the disposal of similar research-grade kinase inhibitors and should be followed in conjunction with all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed to prevent environmental contamination and ensure personnel safety. Based on guidelines for similar compounds, such as other AMPK activators and inhibitors, the following steps should be taken[1]:
-
Waste Identification and Segregation :
-
Solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats or pipette tips) should be collected in a designated, sealed container clearly labeled as "Hazardous Chemical Waste" and including the full chemical name.
-
Liquid waste containing this compound (e.g., solutions in solvents like DMSO) should be collected in a separate, leak-proof, and chemically resistant container. The container must be clearly labeled with the chemical name and all solvent components.
-
-
Container Management :
-
Spill Management :
-
In the event of a spill, avoid generating dust.
-
For small powder spills, gently cover with an absorbent material like sand or vermiculite, then carefully collect the mixture into a sealed container for disposal[2].
-
For liquid spills, absorb with a non-reactive absorbent material and place in a sealed container for disposal.
-
The spill area should be decontaminated with an appropriate cleaning agent.
-
-
Final Disposal :
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility[1]. Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides a template for summarizing key safety and disposal information that would typically be found in a compound's SDS. Researchers should aim to populate this table with specific data if an SDS becomes available.
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) (Example from a similar compound) | [1] |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects (Example from a similar compound) | [1] |
| Precautionary Statements | P273: Avoid release to the environment, P501: Dispose of contents/container to an approved waste disposal plant (Example from a similar compound) | [1] |
| Occupational Exposure Limits | No data available | |
| Recommended Storage Temp. | Powder: -20°C, In solvent: -80°C (Example from a similar compound) | [1] |
Experimental Protocols
Detailed experimental protocols for the safety and toxicological analysis of this compound are not publicly available. However, standard assays to evaluate the safety profile of a research chemical would typically include:
-
Cytotoxicity Assays : To determine the concentration at which the compound is toxic to various cell lines.
-
Genotoxicity Assays : To assess the potential of the compound to cause DNA damage.
-
Ecotoxicity Studies : To evaluate the environmental impact, particularly on aquatic life, given the high aquatic toxicity of similar compounds[1].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling AMPK-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with AMPK-IN-4, a potent and selective AMPK inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles essential guidance based on the safety protocols for similar chemical compounds and general laboratory best practices to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general laboratory standards and data from similar compounds.[1][2][3][4][5]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields.[3] | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn over safety goggles.[2][3] | Provides an additional layer of protection for the face against splashes.[2][3] | |
| Hand Protection | Gloves | Disposable nitrile or neoprene gloves.[3][5] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex) with a fully buttoned front.[3] | Protects skin and personal clothing from contamination. |
| Apron | Chemical-resistant, to be worn over the lab coat. | Provides an additional barrier against spills and splashes. | |
| Respiratory | Fume Hood | Use in a well-ventilated laboratory with a certified chemical fume hood. | Minimizes inhalation of dust or aerosols. |
| Respirator | A NIOSH-approved respirator may be necessary for handling large quantities or if a fume hood is not available.[1][3] | Provides respiratory protection from airborne particles. | |
| Foot Protection | Closed-toe Shoes | Made of a durable material that covers the entire foot.[3] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[6] Accessible safety shower and eye wash stations are mandatory in the work area.[6]
-
Safe Handling Practices: Avoid direct contact with the skin and eyes.[6] Do not eat, drink, or smoke in the laboratory area where the compound is handled.[6] Wash hands thoroughly after handling.[6]
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage for the powdered form is at -20°C, and in solvent at -80°C.[6][7]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[6]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[8]
Experimental Workflow and Signaling Pathway
To ensure safe and effective use in a research setting, a standardized workflow should be followed. The diagrams below illustrate a typical experimental workflow for handling a potent chemical inhibitor and the biological pathway it targets.
Caption: Experimental workflow for handling this compound.
This compound is an inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][9] Understanding its position in the signaling pathway is critical for experimental design.
Caption: Simplified AMPK signaling pathway with inhibitor action.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. AMPK activator D942|MSDS [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. animalcare.jhu.edu [animalcare.jhu.edu]
- 9. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
